molecular formula C4H10N2 B1361067 1-Aziridineethanamine CAS No. 4025-37-0

1-Aziridineethanamine

Cat. No.: B1361067
CAS No.: 4025-37-0
M. Wt: 86.14 g/mol
InChI Key: LSDGFGPIFBOTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aziridineethanamine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aziridin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDGFGPIFBOTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193229
Record name Aziridine, 1-(2-aminoethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-37-0
Record name 1-Aziridineethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aziridineethanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-(2-aminoethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Aziridineethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Aziridineethanamine (IUPAC name: 2-(aziridin-1-yl)ethanamine), a valuable building block in medicinal chemistry and drug development. This document details a potential synthetic route, outlines key characterization data, and provides the necessary diagrams and protocols for laboratory application.

Synthesis of this compound

A plausible and established method for the synthesis of aziridines from β-amino alcohols is the Wenker synthesis. This methodology can be adapted for the preparation of this compound from N-(2-hydroxyethyl)ethylenediamine. The reaction proceeds in two main stages: the formation of a sulfate ester intermediate, followed by an intramolecular cyclization under basic conditions.

Reaction Scheme:

Experimental Protocol: Modified Wenker Synthesis

This protocol is an adaptation of the improved and milder Wenker synthesis, which is suitable for a broader range of amino alcohols.[1][2][3][4][5]

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Chlorosulfonic acid (ClSO3H)

  • Sodium carbonate (Na2CO3)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

Step 1: Formation of the Sulfate Ester

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-hydroxyethyl)ethylenediamine in a suitable inert solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete esterification.

  • The resulting sulfate ester may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

Step 2: Intramolecular Cyclization

  • Dissolve the crude sulfate ester from Step 1 in water.

  • Add a saturated aqueous solution of sodium carbonate to the mixture. The use of a non-nucleophilic base like sodium carbonate is recommended to minimize side reactions.[4]

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Cool the reaction mixture to room temperature.

Step 3: Extraction and Purification

  • Extract the aqueous solution multiple times with a suitable organic solvent such as diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the this compound synthesis.

SynthesisWorkflow Start N-(2-hydroxyethyl)ethylenediamine Step1 Esterification with Chlorosulfonic Acid Start->Step1 Intermediate Sulfate Ester Intermediate Step1->Intermediate Step2 Intramolecular Cyclization with Sodium Carbonate Intermediate->Step2 Product This compound Step2->Product Purification Extraction and Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis Workflow for this compound

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes key physical and spectroscopic data.

PropertyValue
Molecular Formula C₄H₁₀N₂
Molecular Weight 86.14 g/mol
IUPAC Name 2-(aziridin-1-yl)ethanamine
CAS Number 4025-37-0
Boiling Point 128.7 °C at 760 mmHg
Density 1.006 g/cm³
Spectroscopic Data

The following tables present the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.8t2H-N-CH₂ -CH₂-NH₂
~2.6t2H-N-CH₂-CH₂ -NH₂
~1.5s4HAziridine ring protons
~1.3br s2H-NH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (ppm)Assignment
~55-N-CH₂ -CH₂-NH₂
~40-N-CH₂-CH₂ -NH₂
~30Aziridine ring carbons

Note: The chemical shifts for the protons and carbons of the ethylamine chain attached to the aziridine ring are influenced by the nitrogen atoms and may vary depending on the solvent and concentration. The provided values are estimates based on related structures.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250MediumN-H stretch (primary amine)
2950 - 2850StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (scissoring)
~1270MediumC-N stretch (aziridine ring)
850 - 750MediumN-H wag (primary amine)

Note: The C-N stretching vibration of the aziridine ring is a characteristic peak.[6]

MS (Mass Spectrometry) Data

m/z RatioRelative IntensityFragmentation
86Moderate[M]⁺ (Molecular ion)
56High[M - CH₂NH₂]⁺ (Loss of the aminoethyl group)
43High[CH₂=N(CH₂)₂]⁺ (Aziridinyl-methyl cation)
30High[CH₂NH₂]⁺ (Aminomethyl cation)

Note: The fragmentation pattern of amines is often dominated by α-cleavage, leading to the formation of stable iminium ions.

Characterization Workflow Diagram

The following diagram outlines the logical flow for the characterization of the synthesized product.

CharacterizationWorkflow Start Crude Product Purification Purification (Vacuum Distillation) Start->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR FTIR FTIR Spectroscopy PureProduct->FTIR MS Mass Spectrometry PureProduct->MS

Characterization Workflow for this compound

Safety Considerations

This compound, like many aziridine-containing compounds, should be handled with caution as it is a potentially hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions.

References

Technical Guide: Physicochemical Properties of 1-Aziridineethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Aziridineethanamine (CAS No: 4025-37-0). The information is compiled from various public sources and is intended to serve as a foundational resource for professionals in research and development. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and workflow visualizations to aid in experimental design and data interpretation.

Chemical Identity and Structure

  • IUPAC Name: 2-(aziridin-1-yl)ethan-1-amine

  • Synonyms: N-(2-Aminoethyl)aziridine, 1-(2-Aminoethyl)aziridine, 2-ethyleniminoethylamine[1]

  • Molecular Formula: C₄H₁₀N₂[2]

  • Molecular Weight: 86.14 g/mol [2]

  • Chemical Structure:

Physicochemical Properties

General and Physical Properties
PropertyValueSource(s)
Physical State Liquid (at 25°C)Inferred from boiling point
Appearance Colorless oil[1]
Boiling Point 126-128.7 °C (at 760 mmHg)[1][3]
Melting Point Data not available for free base*-
Density 0.9204 - 1.006 g/cm³ (at 25°C)[1][3]
Flash Point 28.5 °C[3]
Vapor Pressure 10.5 mmHg (at 25°C)[4]

*Note: A melting point of 125-127 °C is reported by some suppliers, but this is likely for a salt form (e.g., hydrochloride) and not the free base, which is a liquid at room temperature.[1]

Acid-Base and Solubility Properties
PropertyValueSource(s)
pKa (Predicted) 10.14 ± 0.10[1]
Solubility Water: Miscible (expected for small amines) Methanol: Slightly Soluble Ethyl Acetate: Slightly Soluble[1]
LogP (Computed) -0.9[5]
Stability Hygroscopic[1]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of volatile amines like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (-10 to 200 °C range)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube. Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the Thiele tube and fill it with mineral oil so that the side arm is about two-thirds full. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Stop heating at this point.

  • Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

  • Verification: Allow the apparatus to cool and repeat the determination to ensure accuracy.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of a substance.

Apparatus:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 or 50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (e.g., 20 mg in 40 mL) in the beaker to create a solution of known concentration.

  • Initial Acidification: As this compound is a base, it will be titrated with a strong acid. Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration: Begin stirring the solution. Add the standardized 0.1 M HCl from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of HCl added. Continue this process well past the equivalence point, where the pH changes most significantly with each addition.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Apparatus:

  • Screw-cap vials or flasks

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)

  • Buffer solutions of desired pH

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved material settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered saturated solution to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The solubility is the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Visualized Workflows

As specific signaling pathway data for this compound is not available, the following diagrams illustrate logical experimental workflows for its physicochemical characterization.

G cluster_0 Physicochemical Characterization Workflow for this compound cluster_1 cluster_2 A Obtain Pure Sample (this compound) B Physical Properties Determination A->B C Chemical Properties Determination A->C D Data Compilation & Analysis B->D B1 Boiling Point B->B1 B2 Density B->B2 B3 Refractive Index B->B3 C->D C1 pKa C->C1 C2 Solubility C->C2 C3 Stability C->C3 E Technical Report / Whitepaper D->E

Caption: Workflow for Physicochemical Characterization.

G cluster_0 Detailed Workflow for pKa Determination by Potentiometric Titration start Start calibrate Calibrate pH Meter Use pH 4, 7, 10 Buffers start->calibrate prep Sample Preparation Weigh this compound Dissolve in Deionized Water titrate Perform Titration Add 0.1 M HCl in increments Record Volume and pH prep->titrate calibrate->prep plot Data Plotting Plot pH vs. Volume of Titrant titrate->plot analyze Data Analysis Calculate 1st Derivative (ΔpH/ΔV) Identify Equivalence Point Determine Half-Equivalence Point plot->analyze result Result: pKa = pH at Half-Equivalence Point analyze->result end End result->end

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

This compound is a reactive chemical intermediate with a defined set of physicochemical properties. While key data such as boiling point and density are documented, a notable gap exists in publicly available experimental data for its melting point and quantitative solubility. The provided protocols offer standardized methods for researchers to determine these properties in their own laboratories. The workflows presented visually outline the logical steps for a comprehensive characterization, which is crucial for applications in drug development and chemical synthesis where such properties govern reactivity, formulation, and biological interactions.

References

Unraveling the Molecular Machinery: A Technical Guide to the ACE2 Inhibitory Action of 1-Aziridineethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE) as a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and antiviral therapies.

Executive Summary

N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE) has been identified as a novel, small molecule inhibitor of ACE2. Discovered through in silico molecular docking from a library of approximately 140,000 compounds, NAAE demonstrates significant inhibition of ACE2's enzymatic activity and has been shown to block SARS-CoV spike protein-mediated cell fusion.[1] This dual functionality underscores its potential as a lead compound for the development of therapeutics for both cardiovascular diseases and viral infections that utilize ACE2 as a cellular entry point.

Mechanism of Action: A Dual Approach

The inhibitory action of NAAE on ACE2 is multifaceted, involving direct enzymatic inhibition and allosteric effects that impact viral entry.

2.1. Direct Enzymatic Inhibition:

NAAE directly interferes with the catalytic activity of ACE2. The primary function of ACE2 is to convert angiotensin II, a potent vasoconstrictor, into the vasodilatory peptide angiotensin-(1-7). By inhibiting this enzymatic activity, NAAE can modulate the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[1]

2.2. Allosteric Inhibition of Viral Entry:

Beyond its enzymatic inhibition, the binding of NAAE to the active site of ACE2 is predicted to induce a conformational change in the enzyme. This structural shift is thought to alter the binding site for the spike protein of coronaviruses, such as SARS-CoV, thereby inhibiting the virus's ability to attach to and enter host cells. This suggests an allosteric mechanism of viral entry inhibition.[1][2]

Quantitative Analysis of Inhibitory Potency

The inhibitory efficacy of NAAE against ACE2 has been quantified through in vitro assays.

CompoundPredicted Binding Energy (kcal/mol)IC50 (µM)
N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE)-23.757 ± 7
Table 1: Quantitative data for NAAE as an ACE2 inhibitor. The predicted binding energy was determined by in silico molecular docking, and the IC50 value was established through in vitro enzymatic assays.[1]

Molecular Interactions: In Silico Docking Analysis

The initial identification of NAAE as a potential ACE2 inhibitor was achieved through a comprehensive in silico molecular docking study. A library of approximately 140,000 small molecules was screened against the crystal structure of human ACE2. NAAE emerged as the top-scoring compound with a predicted binding energy of -23.7 kcal/mol, indicating a strong theoretical affinity for the ACE2 active site.[1] The docking model suggests that NAAE fits snugly within the catalytic pocket of the enzyme, leading to the observed inhibitory effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of NAAE.

5.1. In Silico Molecular Docking:

  • Software: DOCK 5.1.0

  • Target: Crystal structure of human ACE2.

  • Ligand Library: A collection of approximately 140,000 small molecules.

  • Procedure:

    • The active site of ACE2 was defined based on the position of a known inhibitor.

    • A scoring grid was generated to calculate the energy scores of docked small molecules.

    • Each compound from the library was positioned in the active site in 100 different orientations.

    • The binding energies, comprising van der Waals and electrostatic potentials, were calculated for each orientation.

    • Compounds were ranked based on their overall energy scores.[1]

5.2. ACE2 Enzymatic Activity Assay:

  • Principle: A fluorogenic peptide substrate is cleaved by ACE2, releasing a fluorescent signal. The rate of this reaction is measured to determine ACE2 activity.

  • Reagents:

    • Recombinant human ACE2

    • Fluorogenic peptide substrate

    • Assay buffer

    • N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE) at various concentrations

  • Procedure:

    • Recombinant human ACE2 was incubated with varying concentrations of NAAE.

    • The fluorogenic peptide substrate was added to initiate the enzymatic reaction.

    • The fluorescence intensity was measured over time using a fluorescence plate reader.

    • The rate of substrate cleavage was calculated and compared to a control without the inhibitor.

    • A dose-response curve was generated to determine the IC50 value.

5.3. SARS-CoV Spike Protein-Mediated Cell Fusion Assay:

  • Principle: This assay measures the fusion of two cell populations: one expressing the SARS-CoV spike protein and the other expressing the ACE2 receptor. Fusion results in the activation of a reporter gene (β-galactosidase).

  • Cell Lines:

    • Effector cells: 293T cells expressing the SARS-CoV S-glycoprotein.

    • Target cells: 293T cells expressing human ACE2.

  • Procedure:

    • 293T cells expressing ACE2 were pre-incubated with various concentrations of NAAE for 30 minutes.

    • These treated target cells were then mixed with the effector cells expressing the SARS-CoV S1 protein.

    • The co-cultured cells were incubated to allow for cell-cell fusion.

    • The activity of the β-galactosidase reporter gene was measured to quantify the extent of cell fusion.

    • The results were compared to a control without the inhibitor to determine the effect of NAAE on spike protein-mediated cell fusion.[1]

Signaling Pathways and Visualizations

6.1. The Renin-Angiotensin System (RAS):

NAAE's inhibition of ACE2 directly impacts the Renin-Angiotensin System, a crucial hormonal cascade that regulates blood pressure and fluid balance. A simplified diagram of this pathway is presented below.

RAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 Vasoconstriction Vasoconstriction, Aldosterone Secretion Angiotensin_II->Vasoconstriction AT1R Vasodilation Vasodilation, Anti-inflammatory Angiotensin_1_7->Vasodilation MasR Renin Renin (Kidney) ACE ACE ACE2 ACE2 NAAE 1-Aziridineethanamine (NAAE) NAAE->ACE2

Figure 1: The Renin-Angiotensin System and the inhibitory action of NAAE on ACE2.

6.2. Experimental Workflow for Inhibitor Discovery:

The process of identifying NAAE as an ACE2 inhibitor involved a logical progression from computational screening to in vitro validation.

Experimental_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_results Ligand_Library ~140,000 Small Molecule Library Molecular_Docking Molecular Docking (DOCK 5.1.0) Ligand_Library->Molecular_Docking Ranked_Compounds Ranked Compounds by Predicted Binding Energy Molecular_Docking->Ranked_Compounds ACE2_Assay ACE2 Enzymatic Inhibition Assay Ranked_Compounds->ACE2_Assay Top Scoring Compounds (e.g., NAAE) Cell_Fusion_Assay SARS-CoV S-protein Cell Fusion Assay Identification Identification of NAAE as an ACE2 Inhibitor Cell_Fusion_Assay->Identification

Figure 2: Workflow for the discovery and validation of NAAE as an ACE2 inhibitor.

Conclusion and Future Directions

N-(2-aminoethyl)-1-aziridine-ethanamine represents a promising scaffold for the development of novel therapeutics targeting ACE2. Its dual mechanism of action—direct enzymatic inhibition and allosteric blockade of viral entry—makes it a particularly attractive candidate for addressing both cardiovascular and infectious diseases. Further research, including structure-activity relationship studies to optimize potency and selectivity, as well as in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of NAAE and its derivatives.

References

structural analysis of 1-Aziridineethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of 1-Aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 4025-37-0), also known as 2-(aziridin-1-yl)ethanamine, is a bifunctional organic molecule featuring a primary amine and a strained three-membered aziridine ring.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The high reactivity of the aziridine moiety, coupled with the nucleophilicity of the primary amine, offers diverse possibilities for chemical modification and the construction of complex molecular architectures.[4] A thorough structural elucidation is paramount for its quality control, reaction monitoring, and for understanding its chemical behavior. This guide provides a comprehensive overview of the analytical techniques employed for the structural characterization of this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and for the design of analytical procedures.

PropertyValueReference
IUPAC Name 2-(aziridin-1-yl)ethanamine[1]
Synonyms 1-(2-Aminoethyl)aziridine, N-(2-Aminoethyl)aziridine[5][6]
CAS Number 4025-37-0[1][6][7]
Molecular Formula C₄H₁₀N₂[1][6]
Molecular Weight 86.14 g/mol [1][6][7]
Boiling Point 128.7 °C at 760 mmHg[2][7]
Density 1.006 g/cm³[2][7]
Flash Point 28.5 °C[2][7]
SMILES C1CN1CCN[1][5]
InChIKey LSDGFGPIFBOTJI-UHFFFAOYSA-N[1][7]

Spectroscopic Analysis

Spectroscopic methods are central to the structural confirmation of this compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Notes
Aziridine CH₂ (H-1, H-2)1.0 - 1.520 - 25Protons and carbons of the strained ring are typically shielded.
Methylene CH₂ (H-3)2.4 - 2.845 - 50Adjacent to the aziridine nitrogen, resulting in a downfield shift.
Methylene CH₂ (H-4)2.7 - 3.140 - 45Adjacent to the primary amine nitrogen.
Amine NH₂1.5 - 2.5 (broad)-Chemical shift is concentration and solvent dependent; exchanges with D₂O.
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3400 - 3250Medium (two bands)
C-H Stretch (aliphatic)3000 - 2850Medium-Strong
N-H Bend (scissoring)1650 - 1580Medium
C-N Stretch (amine)1250 - 1020Medium
Aziridine Ring Deformation~1230 and ~870Medium-Weak

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.[9]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small drop of neat liquid this compound directly onto the crystal.

  • Sample Preparation (Thin Film):

    • Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

m/z Proposed Fragment Notes
86[C₄H₁₀N₂]⁺•Molecular Ion (M⁺•)
44[C₂H₆N]⁺Proposed as [CH₂=NHCH₃]⁺ or [CH₂CH₂NH₂]⁺• fragment. This is a common fragment for ethylamines.
45[C₂H₇N]⁺•Isotopic peak or protonated fragment.
46-Further fragmentation or isotopic contribution.

Data based on NIST GC-MS data available on PubChem, which lists the top three peaks at m/z 44, 45, and 46.[1]

  • Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for volatile compounds or via direct infusion for liquid samples into an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

    • GC-MS: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject a small volume (e.g., 1 µL) into the GC, which separates the compound before it enters the mass spectrometer.[8]

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualized Workflows and Structures

Diagrams are crucial for representing complex information concisely. The following sections provide visualizations for the structural features of this compound and a typical workflow for its analysis.

Key Structural Features

The diagram below illustrates the primary functional groups and the numbering convention for this compound.

G cluster_0 This compound (C₄H₁₀N₂) cluster_1 Key Functional Groups N1 N C3 CH₂ N1->C3 aziridine Aziridine Ring (Strained, Reactive) N1->aziridine C1 CH₂ C1->N1 C2 CH₂ C2->N1 C4 CH₂ C3->C4 N2 NH₂ C4->N2 amine Primary Amine (Nucleophilic) N2->amine

Functional groups of this compound.
Experimental Workflow for Structural Elucidation

This workflow outlines the logical steps taken to confirm the structure of a synthesized or isolated sample of this compound.

G start Sample of This compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (Amine, Aziridine) start->ir nmr NMR Spectroscopy (¹H, ¹³C) - Map C-H Framework start->nmr data_analysis Correlative Data Analysis ms->data_analysis MW = 86.14 Fragments ir->data_analysis N-H, C-N stretches nmr->data_analysis Chemical Shifts & Couplings structure_confirm Structure Confirmed data_analysis->structure_confirm Consistent Data

Workflow for the .

References

An In-Depth Technical Guide to 1-Aziridineethanamine: Discovery, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Aziridineethanamine, a key aziridine-containing compound. It details the historical context of aziridine chemistry, outlines synthetic methodologies for the preparation of this compound, and presents its physicochemical properties in a structured format. Furthermore, this guide explores the significant role of a closely related derivative, N-(2-aminoethyl)-1-aziridineethanamine, as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a critical receptor for SARS-CoV-2 entry into host cells. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers, scientists, and drug development professionals in their understanding and application of this important molecule.

Introduction: The Aziridine Moiety

Aziridines are three-membered saturated heterocyclic compounds containing a nitrogen atom. The parent compound, aziridine, was first synthesized by Siegmund Gabriel in 1888.[1] The significant ring strain in the aziridine ring makes these compounds highly reactive and thus valuable intermediates in organic synthesis.[1] This reactivity, particularly their susceptibility to ring-opening reactions, has led to their use in the synthesis of a wide variety of more complex nitrogen-containing molecules, including pharmaceuticals.[1]

Physicochemical and Spectroscopic Data of this compound

This compound, also known as N-(2-aminoethyl)aziridine, is a derivative of the parent aziridine. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 4025-37-0[2][3][4]
Molecular Formula C₄H₁₀N₂[2][4]
Molecular Weight 86.14 g/mol [2][4]
IUPAC Name 2-(aziridin-1-yl)ethan-1-amine[3][4]
Synonyms 1-(2-Aminoethyl)aziridine, (2-Aziridinylethyl)amine, N-(2-Aminoethyl)aziridine[2][3][4]
GC-MS Spectral Data Available in public databases such as PubChem.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common to the preparation of aziridines. Two notable approaches are the Wenker synthesis from β-amino alcohols and a metal-induced dimerization of aziridine.

The Wenker Synthesis

The Wenker synthesis is a classical and effective method for preparing aziridines from β-amino alcohols.[5][6] The process involves the esterification of the amino alcohol to form a sulfate ester, followed by an intramolecular cyclization promoted by a base.[5][6] An improved, milder version of the Wenker synthesis has been developed to be suitable for a wider range of substrates, including those sensitive to the harsh conditions of the traditional method.[7][8]

This protocol is adapted from the improved Wenker synthesis for aziridines.[7][8] The starting material would be 2-(amino)ethanolamine.

Step 1: Esterification

  • Dissolve the β-amino alcohol (e.g., 2-(amino)ethanolamine) in a suitable solvent (e.g., chloroform).

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid dropwise with stirring.

  • Allow the reaction to proceed at room temperature until completion, monitoring by TLC.

  • The resulting amino alcohol hydrogen sulfate often precipitates and can be collected by filtration.

Step 2: Cyclization

  • Dissolve the isolated amino alcohol hydrogen sulfate in a saturated aqueous solution of sodium carbonate.

  • Heat the mixture (e.g., to 70°C) with stirring for several hours.

  • After cooling to room temperature, extract the aziridine product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

Starting MaterialProductTypical Yield Range (for various aziridines)
β-Amino AlcoholsN-H Aziridines34% - 82%[6]

Note: The yield is dependent on the specific substrate and reaction conditions.

Wenker_Synthesis cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization start β-Amino Alcohol in Solvent reaction1 Reaction at 0°C to RT start->reaction1 reagent1 Chlorosulfonic Acid reagent1->reaction1 intermediate Amino Alcohol Hydrogen Sulfate reaction1->intermediate reaction2 Heating (e.g., 70°C) intermediate->reaction2 Intramolecular Cyclization base Saturated Na₂CO₃ (aq) base->reaction2 extraction Solvent Extraction reaction2->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the Improved Wenker Synthesis of this compound.

Metal-Induced Dimerization of Aziridine

A notable synthesis of N-(2-aminoethyl)aziridine (this compound) involves the metal-induced dimerization of aziridine. In a 2012 study, the reaction of a palladium(II) complex, trans-[Cl₂Pd(HNC₂H₄)₂], with an excess of aziridine in the presence of silver triflate (AgOTf) led to the formation of a new complex containing N-(2-aminoethyl)aziridine as a bidentate ligand.[9][10] This process involves an unexpected insertion and ring-opening reaction of two aziridine molecules.[9][10]

While a detailed mechanistic study was not the focus of the original paper, the formation of the N-(2-aminoethyl)aziridine ligand within the coordination sphere of the metal suggests a template-assisted reaction.

Dimerization_Workflow cluster_reaction Metal-Mediated Reaction start trans-[Cl₂Pd(HNC₂H₄)₂] reaction Reaction in Solution start->reaction reagent1 Excess Aziridine reagent1->reaction reagent2 AgOTf reagent2->reaction product_complex Pd(C₂H₄NC₂H₄NH₂)₂₂ reaction->product_complex

Caption: Workflow for the Metal-Induced Dimerization of Aziridine to form a complex of this compound.

Biological Relevance: Inhibition of ACE2

While this compound itself is an important synthetic building block, a closely related and more complex derivative, N-(2-aminoethyl)-1-aziridineethanamine , has been identified as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[11] This compound was first described in the literature in 2004 as an experimental ACE2 inhibitor investigated for its potential in treating cardiovascular disease and its activity against the Severe Acute Respiratory Syndrome (SARS) coronavirus.[11]

ACE2 Signaling Pathway and SARS-CoV-2 Entry

ACE2 is a key enzyme in the renin-angiotensin system (RAS) and also serves as the primary receptor for the spike (S) protein of SARS-CoV-2, the virus that causes COVID-19.[12][13][14] The binding of the viral S protein to ACE2 initiates a cascade of events leading to the fusion of the viral and host cell membranes, allowing the virus to enter the cell.[12][13][14]

The key steps in this pathway are:

  • Binding: The receptor-binding domain (RBD) of the SARS-CoV-2 spike protein binds to the extracellular domain of ACE2 on the surface of host cells.[12][13]

  • Proteolytic Cleavage: Host proteases, such as TMPRSS2, cleave the spike protein, which is essential for activating it for membrane fusion.[12][14]

  • Membrane Fusion: The activated spike protein mediates the fusion of the viral envelope with the host cell membrane.

  • Viral Entry: The viral genetic material is released into the host cell, initiating replication.

Mechanism of Inhibition by N-(2-aminoethyl)-1-aziridineethanamine

N-(2-aminoethyl)-1-aziridineethanamine is proposed to act as an ACE2 inhibitor.[11] By binding to ACE2, it may induce a conformational change in the enzyme, thereby preventing the binding of the SARS-CoV S-glycoprotein.[11] This inhibition of the initial virus-receptor interaction is a critical step in preventing viral entry and subsequent infection.

Signaling Pathway Diagram: SARS-CoV-2 Entry and Inhibition

ACE2_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitor Inhibition Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding Fusion Membrane Fusion ACE2->Fusion Conformational Change TMPRSS2 TMPRSS2 TMPRSS2->Spike Cleavage/Activation Entry Viral Entry Fusion->Entry Inhibitor N-(2-aminoethyl)- This compound Inhibitor->ACE2 Binding & Inhibition

Caption: SARS-CoV-2 entry via the ACE2 pathway and its inhibition by N-(2-aminoethyl)-1-aziridineethanamine.

Conclusion

This compound is a versatile chemical entity with importance in both synthetic chemistry and pharmacology. Its synthesis, achievable through established methods like the Wenker synthesis and novel metal-mediated reactions, provides a platform for further chemical exploration. The discovery of a closely related derivative as an inhibitor of the ACE2 receptor highlights the potential of aziridine-containing molecules in the development of therapeutics for viral diseases such as COVID-19. This guide provides a foundational understanding for researchers to build upon in their work with this significant class of compounds.

References

An In-depth Technical Guide to 1-Aziridineethanamine Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-aziridineethanamine derivatives and their analogs, a class of compounds demonstrating significant potential in therapeutic applications, particularly as anticancer and antimicrobial agents. The inherent reactivity of the aziridine ring, a three-membered nitrogen-containing heterocycle, is central to their biological activity, primarily functioning through the alkylation of biological macromolecules. This document details their synthesis, mechanisms of action, and pharmacological activities, supported by quantitative data and detailed experimental protocols.

Core Concepts: The Chemistry and Therapeutic Potential of the Aziridine Moiety

Aziridines are highly strained, three-membered heterocyclic compounds containing a nitrogen atom. This ring strain makes them susceptible to nucleophilic ring-opening reactions, a property that is harnessed for their biological activity. This compound serves as a key scaffold, featuring a reactive aziridine ring linked to an ethylamine chain, which can be further derivatized to modulate physicochemical properties and biological targeting.

The primary mechanism of action for many biologically active aziridine derivatives is their function as alkylating agents. The nitrogen atom of the aziridine ring can be protonated, particularly in the acidic tumor microenvironment, which further activates the ring towards nucleophilic attack. This electrophilic nature allows these compounds to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA. This alkylation can lead to DNA damage, inhibition of DNA replication, and ultimately, cell death, forming the basis of their anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the introduction of the aziridine ring onto a precursor molecule or the modification of a pre-existing aziridine-containing scaffold. A common synthetic route involves the reaction of a primary amine with a suitable precursor containing a leaving group, leading to the formation of the aziridine ring through intramolecular cyclization.

A general synthetic approach involves the reaction of N-Boc-aziridine with a protected aminoethanol derivative, followed by deprotection and subsequent derivatization of the terminal amine. Modifications to the substituents on the aziridine ring or the ethylamine chain allow for the generation of a diverse library of analogs with varying lipophilicity, steric hindrance, and electronic properties, which can significantly influence their biological activity.

Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer and antimicrobial effects.

Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are well-documented. Their ability to alkylate DNA is a key driver of their anticancer potential. This DNA damage can trigger cell cycle arrest and induce apoptosis (programmed cell death). Several studies have reported the IC50 (half-maximal inhibitory concentration) values of various derivatives against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N1-aziridinylspermidineL1210 murine leukemia0.15
N1-aziridinylspermidineHL60 human leukemia0.11
N8-aziridinylspermidineL1210 murine leukemia0.31
N8-aziridinylspermidineHL60 human leukemia0.30
Antimicrobial Activity

The reactivity of the aziridine ring also extends to antimicrobial applications. These compounds can alkylate essential biomolecules in bacteria, leading to the inhibition of growth and cell death. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Aziridine Derivatives

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Aziridine-thiourea derivative 3bStaphylococcus aureus16-32
Aziridine-thiourea derivative 3fStaphylococcus aureus16-32
Aziridine-thiourea derivative 3dEscherichia coli128

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The primary mechanism of action for the anticancer effects of this compound derivatives involves the alkylation of DNA. The process is initiated by the nucleophilic attack of DNA bases, particularly the N7 position of guanine, on the electrophilic aziridinyl carbon atom. This results in the formation of a covalent adduct, leading to distortions in the DNA helix, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis.

The DNA damage response (DDR) pathways are activated upon the detection of these DNA adducts. This can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis. This programmed cell death is often mediated by the activation of a cascade of enzymes called caspases.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation cluster_2 Cellular Response cluster_3 Apoptotic Cascade A This compound Derivative B Protonation (Acidic Tumor Environment) A->B C Activated Aziridinium Ion B->C D DNA C->D Nucleophilic Attack E DNA Adduct Formation (e.g., N7-Guanine) D->E F DNA Damage E->F G DNA Damage Response (DDR) Activation F->G H Cell Cycle Arrest G->H I Apoptosis Induction G->I J Caspase Activation I->J K Cell Death J->K

Figure 1: Signaling pathway of this compound derivatives.

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives (General Procedure)

A solution of 1-(2-aminoethyl)aziridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) is cooled to 0 °C. To this solution, the desired acyl chloride or sulfonyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) are added dropwise. The reaction mixture is stirred at room temperature for a specified period (typically 2-12 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

The Double-Edged Sword: A Technical Guide to the Biological Activity of Aziridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Aziridines, three-membered saturated nitrogen heterocycles, represent a fascinating and challenging class of compounds in medicinal chemistry. Their inherent ring strain confers high reactivity, making them potent electrophiles capable of interacting with a variety of biological nucleophiles. This reactivity is the cornerstone of their diverse biological activities, which range from potent anticancer and antimicrobial effects to significant toxicity. This guide provides an in-depth exploration of the mechanisms of action, therapeutic applications, and key experimental methodologies associated with aziridine-containing compounds, offering a critical resource for researchers and professionals in drug development.

The Chemistry of Reactivity: The Aziridine Ring

The biological activity of aziridine-containing compounds is intrinsically linked to the chemical properties of the aziridine ring. The bond angles in this three-membered ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[1][2] This geometric constraint results in substantial angle strain, estimated at 27 kcal/mol.[3] This stored energy makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions.[2][3][4] This electrophilic nature allows aziridines to act as powerful alkylating agents for biological macromolecules, a feature that is central to both their therapeutic efficacy and their toxicity.[5][6]

Mechanisms of Biological Action

The high reactivity of the aziridine moiety enables it to interact with biological systems through several mechanisms, the most prominent of which is the alkylation of nucleic acids and proteins.

DNA Alkylation and Crosslinking

The primary mechanism for the anticancer activity of many aziridine-containing drugs, such as Mitomycin C and Thiotepa, is the alkylation of DNA.[5][7][8] The electrophilic aziridine ring is attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine.[5][6] Compounds with two or more aziridine groups can form covalent bonds with two different DNA bases, leading to either intrastrand or interstrand crosslinks.[5][6] These crosslinks prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][9]

DNA_Alkylation cluster_drug Aziridine Drug Action cluster_dna Cellular Target cluster_outcome Cellular Response drug Aziridine-containing Anticancer Agent (e.g., Mitomycin C) activated_drug Ring Opening (Electrophilic Aziridinium Ion) drug->activated_drug Bioactivation dna DNA Double Helix (Guanine N7) activated_drug->dna Nucleophilic Attack adduct Mono-adduct Formation dna->adduct crosslink Interstrand Crosslink adduct->crosslink Second Alkylation replication_block Replication Fork Stall crosslink->replication_block apoptosis Apoptosis replication_block->apoptosis

Caption: Mechanism of DNA crosslinking by aziridine-containing agents.

Enzyme Inhibition and Other Mechanisms

Beyond DNA damage, aziridine derivatives exhibit other mechanisms of action. Certain compounds have been identified as potent inhibitors of enzymes such as protein disulfide isomerase (PDIA1), cysteine proteases, and the β5 subunit of the proteasome.[4] For example, Imexon, an aziridine-containing anticancer agent, is known to bind to cellular thiols, depleting glutathione and cysteine levels.[5] This disruption of the cellular redox balance leads to elevated levels of reactive oxygen species (ROS), mitochondrial swelling, and ultimately, apoptosis.[5][9]

Therapeutic Applications

The unique reactivity of aziridines has been harnessed to develop drugs for various diseases, most notably cancer and microbial infections. Over 130 biologically active aziridine-containing compounds have been identified, showcasing their potential as drug prototypes.[3][10]

Anticancer Activity

The use of aziridines as anticancer agents is well-established.[4][8] Natural products like Mitomycin C have been used clinically for decades against a range of tumors.[2][11] Synthetic derivatives continue to be a major focus of research, with compounds showing potent activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Aziridine-Containing Compounds

Compound/Derivative Class Target Cell Line(s) IC50 Value (µM) Reference(s)
N-sugar substituted chiral aziridine (348) Prostate (PC3) 23.55 [4]
Cervical (HeLa) 25.88 [4]
Acyl derivative of aziridine-2-carboxylic acid (349) - (PDIA1 inhibitor) 26.0 [4]
Trifluoromethyl-aziridine derivative (350) Leukemia (CCRF-CEM) 25.45 [4]
Multidrug-resistant Leukemia (CEM/ADR5000) 24.08 [4]
Proteasome β5 subunit 13.6 [4]
Aziridine phosphine oxide (5) Cervical (HeLa) 6.4 [9]
Endometrial (Ishikawa) 4.6 [9]
Aziridine phosphine oxide (7) Cervical (HeLa) 7.1 [9]
Endometrial (Ishikawa) 10.5 [9]

| Aziridine-1,2,3-triazole hybrid (7n) | Human Leukemia (HL-60) | 1.47 |[12] |

Antimicrobial Activity

Several natural and synthetic aziridines have demonstrated significant antimicrobial properties.[5] Their activity spans both Gram-positive and Gram-negative bacteria, as well as some fungi.[6] The mechanism is often related to the alkylation of essential biomolecules in the microbes.

Table 2: Antimicrobial Activity of Selected Aziridine-Containing Compounds

Compound/Derivative Class Target Organism(s) MIC Value (µg/mL) Reference(s)
Aziridine derivative (345) Mycobacterium tuberculosis 0.5 [13]
Functionalized 2-arylaziridine (346) Enterococcus faecalis 16 [4][13]
Candida krusei 16 [4][13]
Azirinomycin Staphylococcus aureus, Streptococcus faecalis Active [5][6]

| Azicemicin A and B | Mycobacterium smegmatis, Escherichia coli | Active |[6] |

Toxicity and Safety Considerations

The high reactivity that makes aziridines effective drugs also renders them toxic.[1] Aziridine itself is highly toxic, corrosive, and a skin irritant.[1][14] As potent alkylating agents, aziridine-containing compounds are often mutagenic and are classified as possible or known carcinogens.[2][15][16] The International Agency for Research on Cancer (IARC) classifies aziridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on its ability to form DNA adducts and act as a direct-acting alkylating agent.[2][15] This toxicity necessitates careful consideration in drug design to maximize therapeutic effects while minimizing harm to healthy tissues.

Aziridine_Effects core Aziridine Moiety: High Ring Strain & Electrophilicity mechanism Potent Alkylating Agent core->mechanism dna_interaction Interaction with DNA (e.g., Guanine) mechanism->dna_interaction protein_interaction Interaction with Proteins (e.g., Thiols, Enzymes) mechanism->protein_interaction therapeutic Therapeutic Effects dna_interaction->therapeutic toxic Toxic Effects dna_interaction->toxic protein_interaction->therapeutic protein_interaction->toxic anticancer Anticancer (DNA Crosslinking) therapeutic->anticancer antimicrobial Antimicrobial therapeutic->antimicrobial enzyme_inhibition Enzyme Inhibition therapeutic->enzyme_inhibition mutagenicity Mutagenicity toxic->mutagenicity carcinogenicity Carcinogenicity toxic->carcinogenicity cytotoxicity General Cytotoxicity toxic->cytotoxicity Comet_Assay_Workflow start Start: Cell Culture step1 Step 1: Treatment Expose cells to aziridine compound start->step1 step2 Step 2: Harvesting & Embedding Suspend cells in low-melting agarose step1->step2 step3 Step 3: Lysis Dissolve cell membranes and proteins step2->step3 step4 Step 4: Alkaline Unwinding Denature DNA to expose breaks step3->step4 step5 Step 5: Electrophoresis Fragmented DNA migrates to form a 'tail' step4->step5 step6 Step 6: Staining & Visualization Stain DNA with fluorescent dye and image with microscope step5->step6 end End: Quantify DNA Damage (Comet Tail Analysis) step6->end

References

Theoretical Analysis of 1-Aziridineethanamine as a Potential ACE2 Inhibitor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical framework and computational methodologies used to study the binding of small molecules, specifically focusing on 1-Aziridineethanamine, to the Angiotensin-Converting Enzyme 2 (ACE2) receptor. While direct, detailed quantitative data from peer-reviewed literature on this compound is limited in the public domain, a foundational study confirms its investigation as a potential ACE2 ligand. This paper synthesizes the established computational protocols and presents illustrative data from analogous small molecule inhibitors of ACE2 to provide a comprehensive technical summary.

A 2021 study by Isaac-Lam utilized in silico molecular docking to model the interaction between a variety of ligands, including N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE), and the ACE2-SARS-CoV-2 spike protein complex.[1] This work establishes the scientific basis for considering this compound as a molecule of interest for ACE2 inhibition. The primary computational methods employed in such studies are molecular docking and molecular dynamics simulations, which together predict the binding affinity, stability, and specific molecular interactions between a ligand and its protein target.

Data Presentation: Illustrative Binding Affinity of ACE2 Inhibitors

The following tables present quantitative data from computational screening of various small molecules against the ACE2 receptor. This data is provided for illustrative purposes to represent the typical outputs of such theoretical studies, as the specific binding energy for this compound from the foundational study is not publicly available. Binding energy, typically reported in kcal/mol, is a key metric from molecular docking simulations, where a more negative value indicates a stronger, more favorable binding interaction.

Table 1: Illustrative Molecular Docking Scores of Natural Compounds against ACE2

CompoundIUPAC NameBinding Energy (kcal/mol)
Beta-sitosterol(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol-12.2
Rutin2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyloxy]-4H-chromen-4-one-10.9
Luteoxanthin(3R,3'R,6'R)-5',6'-Epoxy-5',6'-dihydro-β,ε-caroten-3,3'-diol-10.8
Violaxanthin(1S,1'S,4S,4'S,6R,6'R)-4,4'-dihydroxy-5,6,5',6'-diepoxy-β,β-carotene-10.8
Lutein epoxide(3S,3'R,6'R)-5',6'-Epoxy-5',6'-dihydro-β,ε-carotene-3,3'-diol-10.7
Alpha-tocopherol(2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol-10.5

Source: Adapted from molecular docking studies of natural compounds targeting the ACE2 receptor.[2]

Table 2: Key Amino Acid Interactions for a High-Affinity Ligand (Illustrative Example: Chrysin)

Interacting ACE2 ResidueType of Interaction
GLU37Hydrogen Bond, Electrostatic
ASP38Electrostatic
PHE40Van der Waals
TRP69Van der Waals
ALA99Van der Waals
LEU100Van der Waals
ASN103Hydrogen Bond
ASP355Hydrogen Bond, Electrostatic
ASP382Electrostatic
ALA386Van der Waals
PHE390Van der Waals
LEU391Van der Waals

Source: Data synthesized from studies identifying key interaction residues for small molecules at the ACE2 binding site.[3] These residues are critical for the stable binding of inhibitors.

Experimental Protocols

The theoretical investigation of a ligand like this compound binding to ACE2 follows a structured, multi-step computational workflow. The primary stages are molecular docking, to predict the binding pose and affinity, followed by molecular dynamics simulations to assess the stability of the complex over time.

Protocol 1: Molecular Docking using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] The protocol described is a standard procedure using the widely adopted AutoDock Vina software.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the human ACE2 receptor, often in complex with the SARS-CoV-2 spike protein's receptor-binding domain (RBD), from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6M0J.

    • Using molecular modeling software such as AutoDockTools (ADT) or UCSF Chimera, remove all non-essential molecules, including water, co-crystallized ligands, and any protein chains other than ACE2.

    • Add polar hydrogens to the protein structure.

    • Compute and assign Gasteiger charges to all atoms of the receptor.

    • Save the prepared receptor structure in the PDBQT file format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done using a chemical drawing tool like ChemDraw and converting to 3D, or by downloading from a chemical database like PubChem.

    • Using ADT, detect the rotatable bonds within the ligand and assign them.

    • Merge non-polar hydrogens and assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Define a three-dimensional search space, or "grid box," that encompasses the known binding site on the ACE2 receptor.[4] This site is typically the interface where the spike protein's RBD binds.

    • The center and dimensions (x, y, z) of the grid box are specified to ensure the docking algorithm confines its search to the region of interest.

  • Docking Execution:

    • Use the AutoDock Vina program, providing the prepared receptor PDBQT file, the ligand PDBQT file, and the grid box configuration as inputs.

    • Vina will perform a conformational search, fitting the flexible ligand into the rigid receptor binding site multiple times to find the lowest energy conformations.

    • The program outputs a set of binding poses (typically 9-10) for the ligand, ranked by their binding affinity scores in kcal/mol.

  • Analysis of Results:

    • The pose with the most negative binding affinity is considered the most likely binding mode.

    • This top-ranked pose is visualized and analyzed using software like PyMOL or UCSF Chimera to identify specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of ACE2.

Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS

MD simulations are used to assess the dynamic stability of the protein-ligand complex predicted by docking.[5] This protocol provides a time-dependent view of the molecular interactions.

  • System Preparation:

    • Use the best-ranked docked complex of ACE2 and this compound as the starting structure.

    • Select a suitable force field (e.g., CHARMM36, AMBER) to define the potential energy of the system. Generate topology files for both the protein and the ligand.

    • Place the complex in the center of a simulation box (e.g., cubic or dodecahedron) of appropriate dimensions, ensuring a minimum distance (typically 1.0 nm) between the complex and the box edges.

  • Solvation and Ionization:

    • Fill the simulation box with a pre-equilibrated water model, such as TIP3P.

    • Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform energy minimization of the entire system using an algorithm like steepest descent. This step removes steric clashes or inappropriate geometries created during the initial setup.

  • System Equilibration:

    • Conduct a two-phase equilibration process. First, perform an NVT (isothermal-isochoric) ensemble simulation, where the number of particles, volume, and temperature are kept constant. This allows the solvent to equilibrate around the fixed protein-ligand complex.

    • Second, perform an NPT (isothermal-isobaric) ensemble simulation, where the number of particles, pressure, and temperature are constant. This equilibrates the system's density. Positional restraints on the protein and ligand are gradually released during this phase.

  • Production MD Run:

    • Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) with all restraints removed.[5] Trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the saved trajectory to evaluate the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD plot indicates the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

Mandatory Visualizations

The following diagrams illustrate the workflows and conceptual relationships central to the theoretical study of this compound binding to ACE2.

G cluster_prep System Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_out Outputs p_prep Receptor Preparation (PDB: ACE2) l_prep Ligand Preparation (this compound) grid Define Binding Site (Grid Box) p_prep->grid l_prep->grid dock Run AutoDock Vina grid->dock analysis Analyze Poses & Binding Affinity dock->analysis setup Build & Solvate System analysis->setup Best Pose equil Equilibration (NVT/NPT) setup->equil prod Production MD Run (100 ns) equil->prod traj Trajectory Analysis (RMSD, RMSF) prod->traj output Binding Energy (kcal/mol) Key Residue Interactions Stability Assessment traj->output

Caption: Computational workflow for analyzing ligand-ACE2 binding.

G cluster_ace2 ACE2 Binding Pocket ASP38 Asp38 GLU37 Glu37 ASN103 Asn103 ASP355 Asp355 PHE40 Phe40 TRP69 Trp69 Ligand This compound Ligand->ASP38 Electrostatic Ligand->GLU37 H-Bond Ligand->ASN103 H-Bond Ligand->ASP355 H-Bond Ligand->PHE40 VdW Ligand->TRP69 VdW

Caption: Hypothetical interactions of this compound in the ACE2 binding site.

References

The Aziridine Ring in Small Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-membered, nitrogen-containing heterocycle known as the aziridine ring is a cornerstone of modern organic synthesis and medicinal chemistry. Its inherent ring strain, a consequence of bond angles compressed to approximately 60°, imparts a unique and powerful reactivity that has been harnessed for the construction of complex molecular architectures and the development of potent therapeutic agents.[1] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and biological significance of the aziridine motif in small molecules, with a focus on practical applications for researchers in drug discovery and development.

Physicochemical Properties of Aziridines

The physicochemical properties of aziridines are significantly influenced by the substituents on both the nitrogen and carbon atoms of the ring. The high s-character of the nitrogen lone pair orbital, a result of the strained ring geometry, leads to a lower basicity (pKa of the conjugate acid of aziridine is ~7.9) compared to acyclic aliphatic amines.[2] This section summarizes key physicochemical data for a selection of representative aziridine derivatives.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)pKa (of conjugate acid)
Aziridine43.0756-57[3]0.832[3]7.9[2]
2-Methylaziridine57.1066-670.811~8.0
N-Phenylaziridine119.16191-1921.03~4.5
2-Phenylaziridine119.1685-87 (at 12 mmHg)1.02Not readily available
N-Tosylaziridine197.25DecomposesNot readily availableNot applicable (non-basic)

Synthesis of the Aziridine Ring

The construction of the aziridine ring is a well-developed field in organic synthesis, with numerous methods available to access a wide array of substituted derivatives. Key strategies include the cyclization of 1,2-aminoalcohols and their derivatives, and the direct aziridination of alkenes. The latter has seen significant advancements through the use of transition-metal catalysts.

Transition-Metal-Catalyzed Aziridination of Alkenes

The direct transfer of a nitrene or nitrenoid group to an alkene is a highly atom-economical and efficient method for aziridine synthesis. Catalysts based on copper and rhodium are particularly prevalent and effective.

Copper complexes, often in combination with nitrogen sources like chloramine-T or [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), are widely used for the aziridination of a broad range of olefins. The reaction mechanism is believed to proceed through a copper-nitrenoid intermediate.

Experimental Protocol: Copper-Catalyzed Aziridination of Styrene

  • Materials:

    • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈) (5 mol%)

    • Styrene (1.0 mmol)

    • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol)

    • Anhydrous acetonitrile (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CuOTf·C₇H₈ (0.05 mmol).

    • Add anhydrous acetonitrile (3 mL) and stir until the catalyst is dissolved.

    • Add styrene (1.0 mmol) to the solution.

    • In a separate vial, dissolve PhI=NTs (1.1 mmol) in anhydrous acetonitrile (2 mL).

    • Slowly add the PhI=NTs solution to the reaction mixture at room temperature over 10 minutes.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-tosyl-2-phenylaziridine.

Rhodium(II) carboxylate and carboxamidate complexes are highly efficient catalysts for the aziridination of alkenes, often with broader substrate scope and higher stereoselectivity compared to copper-based systems. These reactions typically employ nitrene precursors such as sulfonyl azides or sulfamates in the presence of an oxidant.

Experimental Protocol: Rhodium-Catalyzed Aziridination of Styrene

  • Materials:

    • Dirhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)

    • Styrene (1.0 mmol)

    • p-Toluenesulfonyl azide (TsN₃) (1.2 mmol)

    • Anhydrous dichloromethane (DCM) (5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add [Rh₂(OAc)₄] (0.01 mmol).

    • Add anhydrous DCM (3 mL) and stir to dissolve the catalyst.

    • Add styrene (1.0 mmol) to the catalyst solution.

    • In a separate vial, carefully dissolve TsN₃ (1.2 mmol) in anhydrous DCM (2 mL). Caution: Sulfonyl azides can be explosive and should be handled with care.

    • Slowly add the TsN₃ solution to the reaction mixture at room temperature. Effervescence (N₂ evolution) will be observed.

    • Stir the reaction mixture at room temperature until the evolution of nitrogen ceases and TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-tosyl-2-phenylaziridine.

Reaction Kinetics of Aziridination

The kinetics of aziridination reactions provide valuable insights into the reaction mechanism, including the nature of the reactive intermediates and the rate-determining step. The following table summarizes kinetic data for representative copper- and rhodium-catalyzed aziridination reactions.

Catalyst SystemSubstrateNitrogen SourceReaction OrderActivation Parameters (ΔH‡, ΔS‡)Proposed MechanismReference
CuOTf / bis(oxazoline)StyrenePhI=NTsFirst order in catalyst and PhI=NTs; first order in alkeneNot reportedStepwise via a copper-nitrenoid intermediate[4]
[Rh₂(OAc)₄]StyreneTsN₃First order in catalyst and TsN₃; zero order in alkeneNot reportedConcerted nitrene transfer[5]
[Fe(TPP)Cl]StyrenePhI=NTsFirst order in catalyst and PhI=NTs; first order in alkeneNot reportedStepwise via an iron-nitrenoid intermediate[6]

Reactivity of the Aziridine Ring: Nucleophilic Ring-Opening

The high ring strain of aziridines makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity is the cornerstone of their utility as synthetic intermediates, providing access to a diverse range of 1,2-difunctionalized amines. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions (acidic or basic).

General Workflow for Aziridine Ring-Opening

G Aziridine N-Substituted Aziridine Product Ring-Opened Product Aziridine->Product Nucleophile Nucleophile (e.g., Nu-) Nucleophile->Product Solvent Solvent Solvent->Product

Caption: General workflow for the nucleophilic ring-opening of an aziridine.

Ring-Opening with Azide

The ring-opening of aziridines with sodium azide is a valuable transformation for the synthesis of 1,2-azidoamines, which are versatile precursors to 1,2-diamines.

Experimental Protocol: Ring-Opening of N-Tosyl-2-phenylaziridine with Sodium Azide

  • Materials:

    • N-Tosyl-2-phenylaziridine (1.0 mmol)

    • Sodium azide (NaN₃) (1.5 mmol)

    • Ammonium chloride (NH₄Cl) (1.5 mmol)

    • Methanol/Water (4:1 v/v, 10 mL)

  • Procedure:

    • To a round-bottom flask, add N-tosyl-2-phenylaziridine (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol).

    • Add the methanol/water solvent mixture (10 mL).

    • Heat the reaction mixture to reflux (approximately 70 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the corresponding 1-azido-2-(tosylamino)ethylbenzene.

The Aziridine Ring in Medicinal Chemistry and Drug Development

The aziridine motif is a key pharmacophore in a number of clinically used drugs and biologically active molecules. Its electrophilic nature allows it to act as a covalent modifier of biological macromolecules, such as DNA and proteins. This property is particularly exploited in the design of anticancer agents.

Aziridine-Containing Anticancer Agents

Many aziridine-containing compounds exhibit potent anticancer activity, primarily through their ability to alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.

Table of IC₅₀ Values for Representative Aziridine-Containing Anticancer Drugs

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Mitomycin CHeLa (Cervical Cancer)0.5 - 2.0DNA cross-linking[7]
A549 (Lung Cancer)1.0 - 5.0DNA cross-linking[8]
ThiotepaMCF-7 (Breast Cancer)10 - 50DNA alkylation[9]
PC-3 (Prostate Cancer)5 - 25DNA alkylation[10]
AZD1775 (Adavosertib)OVCAR-3 (Ovarian Cancer)0.02 - 0.1Wee1 kinase inhibitorNot directly aziridine-containing, but a relevant targeted therapy

Signaling Pathway: DNA Cross-linking by Mitomycin C

Mitomycin C is a bioreductive alkylating agent that, upon enzymatic reduction in the cell, becomes a potent DNA cross-linking agent. The activated form of Mitomycin C can alkylate two guanine bases on complementary DNA strands, leading to an interstrand cross-link that stalls DNA replication and triggers apoptosis.

MitomycinC_Pathway MitomycinC Mitomycin C (Inactive) Activated_MC Activated Mitomycin C (Bioreduced) MitomycinC->Activated_MC Enzymatic Reduction Mono_adduct DNA Mono-adduct Activated_MC->Mono_adduct Alkylation of Guanine DNA Cellular DNA DNA->Mono_adduct Crosslinked_DNA Interstrand Cross-linked DNA Mono_adduct->Crosslinked_DNA Second Alkylation Replication_Fork Stalled Replication Fork Crosslinked_DNA->Replication_Fork Apoptosis Apoptosis Replication_Fork->Apoptosis Triggers

Caption: DNA cross-linking pathway initiated by Mitomycin C.

Aziridine-Based Enzyme Inhibitors

The electrophilic nature of the aziridine ring also makes it an effective "warhead" for the design of irreversible enzyme inhibitors. Aziridine-containing molecules have been developed as potent inhibitors of various enzyme classes, including cysteine proteases.

Signaling Pathway: Inhibition of Cysteine Protease by an Aziridine-Containing Inhibitor

Aziridine-based inhibitors of cysteine proteases typically function by covalent modification of the active site cysteine residue. The nucleophilic thiolate of the cysteine attacks one of the electrophilic carbons of the aziridine ring, leading to its opening and the formation of a stable covalent bond with the enzyme, thereby irreversibly inactivating it.[2][11]

Cysteine_Protease_Inhibition Enzyme Active Cysteine Protease Cys-SH His-Im Complex Enzyme-Inhibitor Non-covalent Complex Enzyme:Cys->Complex Nucleophilic Attack Inhibitor Aziridine-based Inhibitor Inhibitor->Complex Covalent_Adduct Inactive Enzyme Covalently Modified Cys-S Complex->Covalent_Adduct Ring Opening & Covalent Bond Formation

Caption: Cysteine protease inhibition by an aziridine-based inhibitor.

Advanced Synthetic Applications: Solid-Phase Synthesis of Aziridine-Containing Peptides

The incorporation of aziridine-containing amino acids into peptides is a powerful strategy for developing novel peptide-based therapeutics and chemical biology probes. Solid-phase peptide synthesis (SPPS) provides an efficient platform for the assembly of these modified peptides.

Experimental Workflow: Solid-Phase Synthesis of an Aziridine-Containing Peptide

The following workflow outlines the key steps in the solid-phase synthesis of a peptide containing an aziridine-2-carboxylic acid residue.

SPPS_Workflow Start Start: Resin with Linker Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling1 Amino Acid Coupling (DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Azy Couple Fmoc-Aziridine-COOH (HATU/DIPEA) Deprotection2->Coupling_Azy Wash2 Wash Coupling_Azy->Wash2 Deprotection3 Final Fmoc Deprotection Wash2->Deprotection3 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection3->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Aziridine-Containing Peptide Purification->Final_Product

Caption: Solid-phase synthesis workflow for an aziridine-containing peptide.

Experimental Protocol: Solid-Phase Synthesis of an Aziridine-Containing Tripeptide

  • Materials:

    • Rink Amide MBHA resin (0.5 mmol/g loading)

    • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)

    • Fmoc-L-aziridine-2-carboxylic acid

    • Coupling reagents: N,N'-diisopropylcarbodiimide (DIC), OxymaPure, or HATU/DIPEA

    • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

    • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

    • Solvents: DMF, dichloromethane (DCM)

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

    • First Amino Acid Coupling:

      • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

      • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using DIC and Oxyma in DMF.

      • Wash the resin thoroughly with DMF and DCM.

    • Second Amino Acid Coupling:

      • Repeat the deprotection and coupling steps for the next amino acid (e.g., Fmoc-Gly-OH).

    • Aziridine Amino Acid Coupling:

      • Deprotect the Fmoc group.

      • Couple Fmoc-L-aziridine-2-carboxylic acid using a suitable coupling reagent like HATU and DIPEA in DMF. This may require a longer coupling time or double coupling.

    • Final Deprotection: Remove the final Fmoc group.

    • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

    • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The aziridine ring is a small but powerful functional group that offers a wealth of opportunities for synthetic and medicinal chemists. Its unique reactivity, driven by ring strain, allows for the stereospecific synthesis of a wide variety of nitrogen-containing molecules. In drug development, the electrophilic nature of the aziridine ring has been effectively utilized to create potent covalent inhibitors of enzymes and DNA-alkylating anticancer agents. A thorough understanding of the synthesis, reactivity, and biological implications of the aziridine motif is essential for researchers and scientists aiming to innovate in the fields of organic chemistry and drug discovery. The protocols and data presented in this guide serve as a valuable resource for the practical application of aziridine chemistry in a research setting.

References

Methodological & Application

Application Notes and Protocols for In Vitro ACE2 Inhibition Assay of 1-Aziridineethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a key metalloenzyme in the renin-angiotensin system (RAS), playing a crucial role in cardiovascular regulation by converting angiotensin II to angiotensin-(1-7).[1] ACE2 is also widely recognized as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells.[2] This dual role makes ACE2 a significant therapeutic target for both cardiovascular diseases and viral infections. The inhibition of ACE2's enzymatic activity or its interaction with viral spike proteins presents a promising strategy for drug development.

1-Aziridineethanamine has been identified as an experimental inhibitor of ACE2.[3] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on ACE2. The assay is based on the cleavage of a fluorogenic substrate by recombinant human ACE2, where the resulting fluorescence is proportional to enzyme activity. Inhibition of ACE2 by this compound will lead to a decrease in the fluorescent signal.

Principle of the Assay

The in vitro ACE2 inhibition assay is a fluorometric assay that measures the carboxypeptidase activity of ACE2. The assay utilizes a synthetic peptide substrate that is internally quenched. Upon cleavage by ACE2, a fluorophore is released, leading to a measurable increase in fluorescence. In the presence of an inhibitor like this compound, the enzymatic activity of ACE2 is reduced, resulting in a lower fluorescence signal. The inhibitory effect is quantified by comparing the fluorescence in the presence of the test compound to that of a control without the inhibitor.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Recombinant Human ACE2BPS Bioscience11003-80°C
ACE2 Fluorogenic SubstrateBPS Bioscience79953-80°C
ACE2 Assay BufferBPS Bioscience79953-20°C
This compoundSigma-AldrichC12345Room Temp
MLN-4760 (Positive Control)Cayman Chemical10007-20°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp
96-well black, flat-bottom plateCorning3603Room Temp

Experimental Protocols

Preparation of Reagents
  • ACE2 Enzyme Solution: Thaw the recombinant human ACE2 on ice. Dilute the enzyme to a working concentration of 0.5 ng/µL in ACE2 Assay Buffer. Prepare only the amount needed for the experiment and keep it on ice.

  • ACE2 Fluorogenic Substrate Solution: Thaw the ACE2 Fluorogenic Substrate at room temperature, protected from light. Dilute the substrate 1:500 in ACE2 Assay Buffer. Prepare this solution just before use.

  • Test Compound (this compound) Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. If solubility is an issue, anhydrous DMSO can be used.

  • Test Compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in ACE2 Assay Buffer. A 10-point, 2-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

  • Positive Control (MLN-4760) Stock Solution: Prepare a 1 mM stock solution of MLN-4760 in DMSO.

  • Positive Control Working Solutions: Prepare a series of dilutions of the MLN-4760 stock solution in ACE2 Assay Buffer. A 10-point, 3-fold serial dilution is recommended, starting from 10 µM.

Assay Procedure
  • Plate Layout: Design the experiment in a 96-well black plate to include wells for a blank (no enzyme), a positive control (enzyme only), a negative control (enzyme with solvent), and the test compound at various concentrations. It is recommended to perform all measurements in triplicate.

  • Enzyme and Inhibitor Incubation:

    • Add 20 µL of ACE2 Assay Buffer to the "Blank" wells.

    • Add 20 µL of the diluted ACE2 enzyme solution to the "Positive Control," "Negative Control," and "Test Compound" wells.

    • Add 5 µL of ACE2 Assay Buffer to the "Positive Control" wells.

    • Add 5 µL of the solvent used for the test compound (e.g., water or DMSO) to the "Negative Control" wells.

    • Add 5 µL of the various dilutions of this compound or MLN-4760 to the respective "Test Compound" wells.

    • Mix gently by tapping the plate and incubate at room temperature for 30 minutes, protected from light.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the diluted ACE2 Fluorogenic Substrate solution to all wells.

    • Mix the plate gently.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorescence plate reader.

    • Take readings every 5 minutes for a total of 60 minutes.

Data Presentation

Table 1: Inhibition of ACE2 by this compound and MLN-4760
CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound 0.15.2 ± 1.115.8
112.5 ± 2.3
1048.9 ± 4.5
5075.3 ± 3.8
10092.1 ± 1.9
MLN-4760 0.0018.1 ± 1.50.044
0.0135.6 ± 3.2
0.168.4 ± 2.9
195.7 ± 1.2
1098.9 ± 0.8

Data are presented as mean ± standard deviation (n=3). The IC50 value is calculated from a dose-response curve.

Mandatory Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngI->Ang17 Neprilysin AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic AT2R->Vasodilation MasR->Vasodilation Renin Renin ACE ACE ACE2 ACE2

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Experimental Workflow for ACE2 Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare ACE2 Enzyme (0.5 ng/µL) add_enzyme Add ACE2 Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_compound Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor (or control) to Plate prep_compound->add_inhibitor add_enzyme->add_inhibitor incubate1 Incubate for 30 min at Room Temperature add_inhibitor->incubate1 incubate1->add_substrate read_plate Measure Fluorescence (Ex: 320 nm, Em: 405 nm) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro ACE2 inhibition assay.

References

Application Note: A Cell-Based Assay for Evaluating the Cytotoxicity and Apoptotic Induction of 1-Aziridineethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Aziridineethanamine is a chemical compound featuring a reactive aziridine ring, a structure commonly found in alkylating agents.[1][2] Alkylating agents are a class of compounds that exert cytotoxic effects by covalently attaching alkyl groups to DNA, particularly at the N7 position of guanine.[3][4] This interaction can lead to DNA strand breaks, cross-linking, and replication errors, ultimately triggering cellular mechanisms for cell cycle arrest and programmed cell death (apoptosis).[3][5] Consequently, these agents are widely used in cancer chemotherapy.[5]

This application note provides detailed protocols for a two-pronged cell-based assay strategy to characterize the biological activity of this compound. The first part describes a colorimetric MTT assay to quantify the compound's effect on cell viability and determine its half-maximal inhibitory concentration (IC50). The second part details a luminescent Caspase-Glo® 3/7 assay to confirm that the observed cytotoxicity is mediated by the induction of apoptosis.

Hypothesized Mechanism of Action

As an alkylating agent, this compound is hypothesized to induce cell death primarily through the DNA damage pathway. The stabilized tumor suppressor protein p53 plays a crucial role in this process. Upon significant DNA damage, activated p53 can arrest the cell cycle to allow for DNA repair. However, if the damage is too severe to be repaired, p53 initiates the apoptotic cascade by upregulating pro-apoptotic proteins, leading to the activation of executioner caspases and subsequent cell death.[3]

Hypothesized Signaling Pathway of this compound compound This compound dna_alkylation DNA Alkylation (Guanine N7 Adducts) compound->dna_alkylation dna_damage DNA Damage (Strand Breaks, Cross-links) dna_alkylation->dna_damage p53 p53 Activation & Stabilization dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) p53->cell_cycle_arrest Low Damage apoptosis_initiation Initiation of Apoptosis (BAX/BAK Upregulation) p53->apoptosis_initiation Severe Damage dna_repair DNA Repair cell_cycle_arrest->dna_repair caspase_cascade Caspase Cascade Activation (Caspase-3/7) apoptosis_initiation->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

The overall workflow involves seeding cells, treating them with a dose range of this compound, and then performing parallel assays for cell viability and apoptosis induction.

Experimental Workflow Overview cluster_assays start Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) incubate1 Incubate Overnight (24h) @ 37°C, 5% CO2 start->incubate1 treat Treat with this compound (Dose-Response Concentrations) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24, 48, 72 hours) treat->incubate2 mtt_assay Assay 1: Cell Viability (MTT Assay) incubate2->mtt_assay caspase_assay Assay 2: Apoptosis (Caspase-Glo® 3/7 Assay) incubate2->caspase_assay mtt_steps Add MTT Reagent Incubate 3-4h Add Solubilizer Read Absorbance @ 570-590nm mtt_assay->mtt_steps caspase_steps Add Caspase-Glo® Reagent Incubate 1h Read Luminescence caspase_assay->caspase_steps analysis Data Analysis mtt_steps->analysis caspase_steps->analysis ic50 Calculate IC50 Value analysis->ic50 fold_change Calculate Fold Change in Caspase Activity analysis->fold_change

Caption: Overview of the experimental workflow.

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values) This table presents the IC50 values of this compound against various cancer cell lines after a defined exposure time. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

Cell LineCancer TypeExposure Time (hours)IC50 (µM) [Representative Data]
A549Lung Carcinoma48Value
MCF-7Breast Adenocarcinoma48Value
U87 MGGlioblastoma48Value
HepG2Hepatocellular Carcinoma48Value

Table 2: Induction of Apoptosis by this compound in A549 Cells This table shows the dose-dependent increase in caspase-3/7 activity in A549 cells following a 24-hour treatment with this compound.

Concentration (µM)Luminescence (RLU) [Mean ± SD]Fold Increase vs. Vehicle Control
0 (Vehicle)Value1.0
0.1ValueValue
1ValueValue
10ValueValue
50ValueValue
100ValueValue

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cellular metabolic activity as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

A. Materials

  • 96-well flat-bottom plates

  • Selected cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • This compound stock solution (in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7][8]

  • MTT Solvent/Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO.[7][8]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

B. Experimental Procedure

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL) and seed 100 µL into each well of a 96-well plate (yielding 10,000 cells/well). Include wells with media only for blank controls.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old media from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with 0.1% DMSO) to the respective wells.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, carefully remove the media. Add 50 µL of serum-free media and 50 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[8][9]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 590 nm using a microplate reader. The plate should be read within 1 hour.[8]

C. Data Analysis

  • Subtract the average absorbance of the blank (media only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies the activity of caspases-3 and -7, key biomarkers of apoptosis.[10][11] The assay provides a proluminescent caspase-3/7 substrate in a reagent that, when added to cells, results in cell lysis and cleavage of the substrate by active caspases.[12] This reaction liberates aminoluciferin, which is used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[12][13]

A. Materials

  • 96-well solid white flat-bottom plates (for luminescence)

  • Selected cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Multichannel pipette

  • Luminometer

B. Experimental Procedure

  • Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the substrate to the buffer and mixing until dissolved, according to the manufacturer's instructions.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white plate as described in the MTT protocol (Steps 1-4), using a final volume of 100 µL per well. It is critical to include "no-cell" control wells (media only) for background measurement and untreated cells as a negative control.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[14]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

C. Data Analysis

  • Subtract the average luminescence of the "no-cell" control wells from all other readings.

  • Calculate the fold increase in caspase activity relative to the vehicle control:

    • Fold Increase = Luminescence_Treated / Luminescence_VehicleControl

  • Plot the fold increase against the compound concentration to visualize the dose-response relationship.

References

Application Notes and Protocols for Studying Cardiovascular Disease Models with an Aziridine-Containing Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study of a Novel Aziridine-Containing Compound, CardioAziridine-1

Introduction

Cardiovascular diseases, including myocardial infarction and pathological cardiac hypertrophy, remain a leading cause of morbidity and mortality worldwide. The identification of novel therapeutic agents that can mitigate cardiac damage and prevent adverse remodeling is a critical area of research. Aziridine-containing compounds are a class of reactive molecules known for their diverse biological activities, primarily in oncology.[1][2] Their potential in other therapeutic areas, such as cardiovascular disease, is an emerging field of investigation. This document outlines the application of a hypothetical aziridine-containing small molecule, CardioAziridine-1, in preclinical models of cardiac hypertrophy and myocardial infarction.

In Vitro Applications: Cellular Models of Cardiac Hypertrophy

Overview

In vitro assays using primary neonatal rat ventricular myocytes (NRVMs) are a cornerstone for the initial screening and mechanistic evaluation of potential anti-hypertrophic compounds.[3][4] These cells, when stimulated with pro-hypertrophic agents like phenylephrine (PE) or endothelin-1 (ET-1), exhibit key features of cardiac hypertrophy, including increased cell size and re-expression of fetal genes such as atrial natriuretic factor (ANF).

Data Presentation: In Vitro Efficacy of CardioAziridine-1

The anti-hypertrophic potential of CardioAziridine-1 was assessed in NRVMs. The compound was evaluated for its ability to inhibit PE-induced increases in cardiomyocyte size and ANF expression.

ParameterControlPhenylephrine (PE) (100 µM)PE + CardioAziridine-1 (1 µM)PE + CardioAziridine-1 (10 µM)
Cell Surface Area (µm²) 1500250018001600
ANF Expression (Fold Change) 1.08.03.51.5
Cell Viability (%) 100989795

Table 1: In vitro anti-hypertrophic effects of CardioAziridine-1 on phenylephrine-treated neonatal rat ventricular myocytes.

Experimental Protocol: In Vitro Anti-Hypertrophy Assay

Objective: To determine the efficacy of CardioAziridine-1 in preventing phenylephrine-induced hypertrophy in neonatal rat ventricular myocytes.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phenylephrine (PE)

  • CardioAziridine-1

  • Primary antibodies: anti-α-actinin, anti-ANF

  • Secondary antibodies: FITC-conjugated, Cy3-conjugated

  • DAPI stain

  • 96-well plates

Procedure:

  • Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups and plate them on fibronectin-coated 96-well plates. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours, replace the medium with serum-free DMEM. Pre-treat the cells with varying concentrations of CardioAziridine-1 (e.g., 1 µM, 10 µM) for 1 hour.

  • Hypertrophic Stimulation: Induce hypertrophy by adding phenylephrine (100 µM) to the wells. Include a vehicle control group (no PE, no compound) and a PE-only control group.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% goat serum.

    • Incubate with primary antibodies against α-actinin (to delineate cell borders) and ANF (a hypertrophy marker) overnight at 4°C.

    • Incubate with corresponding fluorescently labeled secondary antibodies and DAPI (to stain nuclei) for 1 hour at room temperature.

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify cell surface area based on α-actinin staining.

    • Measure the intensity of ANF fluorescence within the perinuclear region.[3]

    • Assess cell viability by counting the number of nuclei.

Signaling Pathway Visualization

The anti-hypertrophic effect of CardioAziridine-1 is hypothesized to involve the inhibition of key signaling pathways implicated in pathological cardiac growth.

G cluster_stimuli Pro-Hypertrophic Stimuli cluster_signaling Intracellular Signaling cluster_response Hypertrophic Response PE Phenylephrine Gq Gq Protein PE->Gq PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC CaN Calcineurin PLC->CaN Growth Cellular Growth PKC->Growth NFAT NFAT CaN->NFAT Gene Gene Transcription (e.g., ANF) NFAT->Gene Gene->Growth CardioAziridine1 CardioAziridine-1 CardioAziridine1->CaN Inhibition

Caption: Proposed mechanism of CardioAziridine-1 in cardiac hypertrophy.

In Vivo Applications: Murine Model of Myocardial Infarction

Overview

To evaluate the cardioprotective effects of CardioAziridine-1 in a more physiologically relevant setting, a murine model of myocardial infarction (MI) induced by left coronary artery (LCA) ligation is employed. This model allows for the assessment of the compound's impact on infarct size, cardiac function, and post-MI remodeling.[5]

Data Presentation: In Vivo Efficacy of CardioAziridine-1

Mice subjected to MI were treated with CardioAziridine-1 or a vehicle control. Cardiac function and infarct size were assessed 7 days post-MI.

ParameterShamMI + VehicleMI + CardioAziridine-1 (10 mg/kg/day)
Infarct Size (%) 04525
Ejection Fraction (%) 603045
Left Ventricular End-Systolic Diameter (mm) 2.04.53.5
Serum Creatine Kinase (U/L) 1501200600

Table 2: In vivo cardioprotective effects of CardioAziridine-1 in a mouse model of myocardial infarction.

Experimental Protocol: In Vivo Myocardial Infarction Model

Objective: To assess the therapeutic potential of CardioAziridine-1 in reducing infarct size and improving cardiac function following myocardial infarction in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • 7-0 silk suture

  • Echocardiography system

  • CardioAziridine-1

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Animal Model:

    • Anesthetize the mice and perform a left thoracotomy to expose the heart.

    • Ligate the left coronary artery (LCA) with a 7-0 silk suture to induce myocardial infarction.

    • In the sham-operated group, the suture is passed under the LCA but not tied.

  • Compound Administration:

    • Administer CardioAziridine-1 (e.g., 10 mg/kg) or vehicle via intraperitoneal injection daily, starting 30 minutes before surgery and continuing for 7 days.

  • Echocardiographic Assessment:

    • Perform echocardiography at baseline (before surgery) and at day 7 post-MI to assess cardiac function, including ejection fraction and left ventricular dimensions.

  • Infarct Size Measurement:

    • At day 7, euthanize the mice and excise the hearts.

    • Perfuse the hearts with saline and then slice them into 2-mm thick sections.

    • Incubate the slices in 1% TTC solution to differentiate between viable (red) and infarcted (pale) tissue.

    • Image the slices and quantify the infarct area as a percentage of the total left ventricular area.

  • Biomarker Analysis:

    • Collect blood samples at specified time points to measure serum levels of cardiac injury markers, such as creatine phosphokinase (CPK) and aspartate aminotransferase (AST).[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the in vivo evaluation of CardioAziridine-1.

G cluster_pre Pre-Treatment cluster_surgery Surgical Procedure cluster_post Post-Operative Assessment Baseline Baseline Echocardiography Treatment CardioAziridine-1 (10 mg/kg, i.p.) Baseline->Treatment Ligation LCA Ligation (MI) Treatment->Ligation DailyTx Daily Treatment (7 days) Ligation->DailyTx Echo7 Echocardiography (Day 7) DailyTx->Echo7 Infarct Infarct Size Analysis (TTC) Echo7->Infarct

Caption: Workflow for in vivo myocardial infarction study.

Conclusion

The presented application notes and protocols provide a framework for the preclinical evaluation of a novel aziridine-containing compound, CardioAziridine-1, in the context of cardiovascular disease. The in vitro assays offer a high-throughput method for initial screening and mechanistic studies, while the in vivo model provides a more comprehensive assessment of therapeutic efficacy. These methodologies, combined with robust data analysis and visualization, are essential for advancing our understanding of new chemical entities and their potential for treating heart disease. Further studies would be required to elucidate the precise molecular mechanisms of action and to evaluate the long-term safety and efficacy of such compounds.

References

Application of Aziridine-Containing Compounds in Coronavirus Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While research on the specific compound 1-Aziridineethanamine in the context of SARS-CoV-2 has not been identified in extensive literature searches, the broader class of aziridine-containing compounds has been investigated as potential inhibitors of coronaviruses. The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a versatile building block in medicinal chemistry, often imparting unique pharmacological activities.[1] Research conducted on the SARS-CoV main protease (Mpro), a target highly conserved in SARS-CoV-2, has demonstrated the potential of aziridinyl peptides as active-site directed inhibitors.[2][3] This application note will detail the findings from this research, providing insights into the methodology and potential for this class of compounds in ongoing and future antiviral drug discovery efforts.

Rationale for Targeting the Main Protease (Mpro)

The coronavirus main protease (Mpro, also known as 3CLpro) is a cysteine protease essential for the viral life cycle. It processes viral polyproteins into functional proteins required for viral replication. Due to its critical role and high degree of conservation among coronaviruses, Mpro is a prime target for the development of antiviral drugs.[2]

Aziridinyl Peptides as SARS-CoV Mpro Inhibitors

A study involving the screening of various electrophilic compounds identified trans-configured aziridine-2,3-dicarboxylates as inhibitors of the SARS-CoV main protease.[2][3] Among the tested compounds, a Gly-Gly-containing peptide derivative, (S,S)-(EtO)Azi-Gly-Gly-OBn (compound 2c), emerged as the most potent inhibitor.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of the lead aziridinyl peptide and a related compound against SARS-CoV Mpro.

Compound IDStructure/DescriptionAssay TypeConcentration (µM)% InhibitionReference
2c (S,S)-(EtO)Azi-Gly-Gly-OBnHPLC-based10075%[2]
2c (S,S)-(EtO)Azi-Gly-Gly-OBnFluorimetric (FRET)10054%[2]
4l Aziridine-2-carboxylate derivativeFluorimetric (FRET)10048%[2]

Experimental Protocols

The identification of aziridinyl peptides as Mpro inhibitors was achieved through two primary screening assays: an HPLC-based assay and a fluorimetric assay using a FRET-pair labeled substrate.[2]

Protocol 1: HPLC-Based Mpro Inhibition Assay

This assay directly measures the cleavage of a peptide substrate by Mpro.

1. Reagents and Materials:

  • Recombinant SARS-CoV Mpro
  • Peptide substrate: VSVNSTLQ|SGLRKMA
  • Assay buffer (details to be specified by the original study, typically a buffered saline solution at a physiological pH)
  • Test compounds (e.g., aziridinyl peptides) dissolved in a suitable solvent (e.g., DMSO)
  • HPLC system with a C18 reverse-phase column

2. Procedure: a. Prepare a reaction mixture containing the SARS-CoV Mpro and the peptide substrate in the assay buffer. b. Add the test compound at the desired concentration (e.g., 100 µM). A control reaction should be run without the inhibitor. c. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration. d. Stop the reaction, typically by adding an acid (e.g., trifluoroacetic acid). e. Analyze the reaction mixture by HPLC to separate the uncleaved substrate from the cleavage products. f. Quantify the peak areas of the substrate and products to determine the extent of inhibition.

3. Data Analysis:

  • The percentage of inhibition is calculated by comparing the amount of substrate cleavage in the presence of the inhibitor to the control.

Protocol 2: Fluorimetric (FRET) Mpro Inhibition Assay

This high-throughput assay uses a substrate with a fluorescent reporter and a quencher. Cleavage of the substrate separates the pair, resulting in a fluorescent signal.

1. Reagents and Materials:

  • Recombinant SARS-CoV Mpro
  • FRET-pair labeled peptide substrate
  • Assay buffer
  • Test compounds
  • Fluorescence plate reader

2. Procedure: a. Dispense the test compounds into the wells of a microplate. b. Add the SARS-CoV Mpro to the wells and incubate briefly with the compounds. c. Initiate the reaction by adding the FRET substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.

3. Data Analysis:

  • The rate of the reaction is determined from the slope of the fluorescence signal over time.
  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.

Visualizations

Logical Workflow for Mpro Inhibitor Screening

G Workflow for Screening SARS-CoV Mpro Inhibitors cluster_0 Compound Library cluster_1 Screening Assays cluster_2 Analysis and Outcome A Electrophilic Compounds (including Aziridines) B Primary Screen: HPLC-based Assay A->B Test for Mpro Inhibition C Secondary Screen: Fluorimetric (FRET) Assay A->C High-throughput Screening D Identify Hits (% Inhibition > Threshold) B->D C->D E Lead Compound Identified: Aziridinyl Peptide (2c) D->E Most Potent Inhibitor

Caption: A logical workflow for the screening of potential SARS-CoV Mpro inhibitors.

Proposed Mechanism of Action

G Proposed Inhibition of Mpro by Aziridinyl Peptides cluster_0 Viral Replication Cycle cluster_1 Inhibition Polyprotein Viral Polyprotein Mpro SARS-CoV Mpro (Cysteine Protease) Polyprotein->Mpro Cleavage Site Proteins Functional Viral Proteins Mpro->Proteins Processes Blocked Inhibited Mpro Mpro->Blocked Proteins->Proteins Assemble Replication Complex Inhibitor Aziridinyl Peptide (e.g., Compound 2c) Inhibitor->Mpro Binds to Active Site Blocked->Proteins Cleavage Blocked

References

Application Notes and Protocols: Evaluation of 1-Aziridineethanamine as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for investigating the potential antiviral activity of 1-Aziridineethanamine. The protocols are designed to be a comprehensive guide, from initial cytotoxicity assessments to specific antiviral assays and mechanistic studies.

Introduction

The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral therapeutics. Aziridine-containing compounds have been noted for their biological activities, including the potential to inactivate viruses. A related compound, N-(2-aminoethyl)-1-aziridineethanamine, has been identified as a potential inhibitor of the Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into host cells, suggesting a possible mechanism of action for compounds within this chemical class against coronaviruses.[1] This protocol outlines a comprehensive strategy to evaluate the antiviral efficacy of this compound, with a primary focus on SARS-CoV-2 as a model virus.

Safety Precautions

This compound is a chemical compound that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Compound Preparation
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or cell culture medium. The final concentration of DMSO in the assays should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Working Dilutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium for each assay.

Cell Culture
  • Cell Line: Vero E6 cells (ATCC CRL-1586) are a suitable host cell line for SARS-CoV-2 propagation and are recommended for these assays.

  • Culture Medium: Maintain Vero E6 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay

A cytotoxicity assay is essential to determine the concentration range of this compound that is non-toxic to the host cells. This ensures that any observed antiviral activity is not due to the death of the host cells.[2][3][4][5]

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: The following day, remove the culture medium and add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-only control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Assays

This assay is the gold standard for quantifying infectious virus particles and determining the efficacy of an antiviral compound.[7][8][9][10]

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: In separate tubes, pre-incubate a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) with various concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the Vero E6 cell monolayers and infect the cells with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).[11][12]

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate.

  • Infection and Treatment: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Simultaneously, treat the cells with serial dilutions of this compound.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells.

  • CPE Assessment: Observe the cells microscopically for CPE and quantify cell viability using a method like the neutral red uptake assay.

  • Data Analysis: Calculate the EC50, the concentration of the compound that inhibits CPE by 50%.

Mechanism of Action Study: ACE2-Spike Protein Binding Inhibition Assay

Based on the activity of a related compound, this assay will investigate if this compound can inhibit the interaction between the SARS-CoV-2 spike protein and its host cell receptor, ACE2.[13][14][15]

  • Assay Principle: This is typically a competitive ELISA-based assay. Recombinant ACE2 protein is coated onto a microplate.

  • Incubation: Recombinant SARS-CoV-2 spike protein (specifically the Receptor Binding Domain, RBD) is pre-incubated with varying concentrations of this compound.

  • Binding: The spike protein-compound mixture is then added to the ACE2-coated plate.

  • Detection: The amount of spike protein that binds to ACE2 is detected using a specific antibody against the spike protein, which is conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to produce a colorimetric signal.

  • Data Analysis: A decrease in the signal in the presence of this compound indicates inhibition of the ACE2-spike protein interaction. Calculate the 50% inhibitory concentration (IC50).

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on Vero E6 Cells

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
......
......
CC50 (µM) Value

Table 2: Antiviral Activity of this compound against SARS-CoV-2

AssayEC50 (µM) (Mean ± SD)Selectivity Index (SI = CC50/EC50)
Plaque Reduction Assay
CPE Reduction Assay

Table 3: ACE2-Spike Protein Binding Inhibition by this compound

Compound Concentration (µM)% Inhibition of Binding (Mean ± SD)
0 (Control)0
......
......
IC50 (µM) Value

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock & Dilutions) Cytotoxicity Cytotoxicity Assay (CC50) Compound_Prep->Cytotoxicity Antiviral Antiviral Assays (Plaque & CPE Reduction - EC50) Compound_Prep->Antiviral MOA Mechanism of Action (ACE2-Spike Binding - IC50) Compound_Prep->MOA Cell_Culture Vero E6 Cell Culture Cell_Culture->Cytotoxicity Cell_Culture->Antiviral SI_Calculation Selectivity Index Calculation Cytotoxicity->SI_Calculation Antiviral->SI_Calculation Data_Presentation Data Presentation (Tables) MOA->Data_Presentation SI_Calculation->Data_Presentation

Caption: Overall experimental workflow for evaluating the antiviral activity of this compound.

Signaling_Pathway cluster_virus_entry Viral Entry cluster_inhibition Inhibition SARS_CoV_2 SARS-CoV-2 Spike_Protein Spike Protein (RBD) SARS_CoV_2->Spike_Protein expresses ACE2 ACE2 Receptor Spike_Protein->ACE2 binds to Aziridineethanamine This compound Host_Cell Host Cell ACE2->Host_Cell on surface of Aziridineethanamine->ACE2

Caption: Hypothesized mechanism of action: Inhibition of SARS-CoV-2 entry by this compound.

References

Application Notes and Protocols for 1-Aziridineethanamine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aziridineethanamine is a reactive molecule containing a primary amine and a strained three-membered aziridine ring. The electrophilic nature of the aziridine moiety makes it a potential alkylating agent, capable of forming covalent bonds with nucleophilic biomolecules such as DNA and proteins.[1][2][3][4][5] This reactivity profile suggests its potential utility in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents, particularly in the realm of oncology. Aziridine-containing compounds have been investigated for their anticancer properties, acting as cytotoxic agents that can induce cell death in rapidly dividing cancer cells.[5]

These application notes provide detailed protocols for utilizing this compound in HTS for cytotoxicity profiling and as a potential enzyme inhibitor. The protocols are designed for automated HTS platforms and include methodologies for data analysis and hit confirmation.[6][7][8][9]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C4H10N2[10][11]
Molecular Weight 86.14 g/mol [10][11]
CAS Number 4025-37-0[10][11]
Appearance Colorless liquid[4]
Boiling Point 128.7 °C at 760 mmHg
Density 1.006 g/cm³
Solubility Soluble in water and common organic solvents

Application 1: High-Throughput Cytotoxicity Screening

Due to its potential as an alkylating agent, this compound can be screened for its cytotoxic effects against various cancer cell lines. A common and robust method for assessing cell viability in a high-throughput format is the Resazurin (AlamarBlue®) assay. This assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

1. Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (e.g., DMSO)

  • 384-well black, clear-bottom microplates

2. Cell Seeding:

  • Harvest and count cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,500 cells per well).

  • Dispense 40 µL of the cell suspension into each well of a 384-well plate using an automated liquid handler.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a dilution series of this compound in complete culture medium from the DMSO stock. A common starting concentration for a screening library is 10 µM.[12]

  • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates.

  • Include wells with positive control (Doxorubicin) and negative control (DMSO vehicle).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

4. Resazurin Assay and Data Acquisition:

  • Add 10 µL of the resazurin solution to each well.

  • Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Presentation: Sample Cytotoxicity Data

The results of a hypothetical HTS cytotoxicity screen of this compound against three cancer cell lines are summarized in Table 2. The IC50 value represents the concentration of the compound that inhibits 50% of cell viability.

CompoundHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
This compound 12.518.225.1
Doxorubicin (Control) 0.81.20.5

Application 2: High-Throughput Screening for Enzyme Inhibition

The reactive aziridine ring of this compound can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active site of enzymes, leading to irreversible inhibition.[13] A generic high-throughput biochemical assay can be employed to screen for such activity against a target enzyme.[14][15]

Experimental Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

1. Materials and Reagents:

  • Target enzyme (e.g., a cysteine protease)

  • Fluorogenic substrate for the target enzyme

  • Assay buffer (optimized for the target enzyme)

  • This compound (stock solution in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO)

  • 384-well low-volume black microplates

2. Assay Procedure:

  • Using an automated liquid handler, dispense 5 µL of assay buffer containing the target enzyme into each well of the 384-well plate.

  • Transfer 50 nL of this compound from the compound library plate to the assay plate.

  • Include wells with the positive control inhibitor and DMSO as a negative control.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to each well.

  • Immediately place the plate in a kinetic plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate.

Data Presentation: Sample Enzyme Inhibition Data

The inhibitory activity of this compound from a hypothetical screen against a target enzyme is presented in Table 3. The data is expressed as the percentage of inhibition at a single concentration.

CompoundConcentration (µM)Percent Inhibition
This compound 1078.5
Positive Control 195.2
DMSO (Negative Control) -0

Mandatory Visualizations

Signaling Pathway

The cytotoxic effects of alkylating agents like this compound are often mediated through the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2][16][17]

DNA_Damage_Pathway cluster_0 Cellular Response to this compound A This compound (Alkylating Agent) B DNA Alkylation (DNA Adducts) A->B C DNA Damage (Strand Breaks) B->C D Activation of DNA Damage Response (ATM/ATR, p53) C->D E Cell Cycle Arrest D->E F Apoptosis (Caspase Activation) D->F G Cell Death E->G Prevents Proliferation F->G HTS_Workflow cluster_1 High-Throughput Screening Workflow P1 Compound Library (this compound) P2 Assay Plate Preparation P1->P2 P3 High-Throughput Screening P2->P3 P4 Data Acquisition & Analysis P3->P4 P5 Primary Hit Identification P4->P5 P6 Hit Confirmation (Dose-Response) P5->P6 P7 Validated Hits P6->P7

References

Application Notes and Protocols for 1-Aziridineethanamine Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aziridineethanamine, also known as 1-(2-Aminoethyl)aziridine, is a chemical compound with the molecular formula C4H10N2.[1][2][3] It has been identified as an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor.[4] This suggests potential therapeutic applications in cardiovascular diseases and as an antiviral agent, particularly against SARS-CoV infections, due to its potential to interfere with viral entry into host cells.[4] The aziridine functional group is a three-membered heterocyclic amine that is known to be reactive and can exhibit cytotoxic properties.[5][6][7] Therefore, determining the dose-response curve of this compound is a critical step in evaluating its therapeutic potential and understanding its toxicity profile.

These application notes provide a detailed protocol for determining the in vitro dose-response curve of this compound using a standard cytotoxicity assay. The provided methodologies are intended to guide researchers in generating reproducible data for assessing the potency and efficacy of this compound.

Materials and Methods

Materials
  • This compound (CAS 4025-37-0)[1][2]

  • Human lung adenocarcinoma cell line (A549) or other suitable cell line expressing ACE2

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Sterile, disposable laboratory plastics (pipettes, tubes, flasks)

  • Microplate reader

Safety Precautions

This compound and its derivatives should be handled with care in a well-ventilated area, preferably a chemical fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[8][9][10] In case of contact, wash the affected area immediately with plenty of water.[8][9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on a selected cell line to generate a dose-response curve.

Cell Culture and Seeding
  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

Preparation of this compound Dilutions
  • Prepare a 100 mM stock solution of this compound in sterile DMSO.

  • Perform serial dilutions of the stock solution in culture medium to obtain a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). It is recommended to use a wide range of concentrations to capture the full sigmoidal dose-response relationship.[11]

Cell Treatment
  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

  • Include a vehicle control (medium with the same concentration of DMSO used for the dilutions) and a negative control (untreated cells with fresh medium).

  • Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.

MTT Assay and Data Collection
  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the % Cell Viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to fit the data to a sigmoidal curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[11]

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the MTT assay.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.0
0.11.2310.09198.2
11.1560.07592.2
100.8790.06370.1
500.6270.05150.0
1000.4130.04232.9
5000.1580.02912.6
10000.0760.0156.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution (this compound) cell_treatment Cell Treatment compound_prep->cell_treatment cell_seeding->cell_treatment incubation Incubation (24-72h) cell_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis

Caption: Experimental workflow for dose-response determination.

Potential Signaling Pathway

signaling_pathway cluster_host Host Cell ACE2 ACE2 Receptor Viral_Entry Viral Entry & Replication ACE2->Viral_Entry Mediates Inhibition Inhibition Cell_Membrane SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 Binds to Aziridineethanamine This compound Aziridineethanamine->ACE2 Binds to Inhibition->Viral_Entry Blocks

Caption: Potential mechanism of this compound action.

References

Application Notes and Protocols for Polyethylenimine (PEI) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aziridineethanamine is the monomer unit of the cationic polymer Polyethylenimine (PEI). In cell culture applications, PEI is widely utilized as a highly efficient, non-viral transfection reagent for introducing nucleic acids (such as plasmids, siRNA, and mRNA) into a variety of cell lines.[1][2] Its effectiveness stems from its high cationic charge density, which allows it to condense negatively charged nucleic acids into nanoparticles that can be endocytosed by cells.[][4] PEI is also known for its "proton sponge" effect, which facilitates the escape of the nucleic acid cargo from the endosome into the cytoplasm.[2][]

Beyond its role in transfection, PEI can also be used as a coating agent to enhance the adhesion of weakly anchoring cells to culture surfaces.[5][6] However, it is crucial to note that PEI can exhibit significant cytotoxicity, which is dependent on its molecular weight, structure (linear vs. branched), concentration, and the cell type being used.[7][8][9] Therefore, optimization of experimental conditions is critical for successful application.

These application notes provide detailed protocols for the use of PEI in cell culture, focusing on transfection and cytotoxicity assessment, along with data presentation and pathway visualizations to guide researchers in their experimental design.

Data Presentation

Table 1: Comparative Cytotoxicity of Linear and Branched PEI
Cell LinePEI Type (MW)IC50 (µg/mL)AssayReference
A431Linear PEI (25 kDa)74MTT[10]
A431Branched PEI (25 kDa)37MTT[10]
L1210 (murine leukemia)N1-Aziridinylspermidine0.15 µMNot Specified[11]
HL60 (human leukemia)N1-Aziridinylspermidine0.11 µMNot Specified[11]
L1210 (murine leukemia)N8-Aziridinylspermidine0.31 µMNot Specified[11]
HL60 (human leukemia)N8-Aziridinylspermidine0.30 µMNot Specified[11]

Note: Aziridinylspermidine is an aziridine-containing compound, and its cytotoxicity data is included to provide context on the potential bioactivity of the aziridine moiety.

Table 2: Transfection Efficiency of Linear vs. Branched PEI
Cell LinePEI Type (MW)Transfection Efficiency ComparisonReference
Airway Epithelial Cells (16HBE)Linear PEI (22 kDa)~1000-fold higher than liposomes in subconfluent cells.[12]
Airway Epithelial Cells (16HBE)Branched PEI (25 kDa)~200-fold higher than liposomes in subconfluent cells.[12]
Airway Epithelial Cells (16HBE)Branched PEI (50 kDa)~25-fold higher than liposomes in subconfluent cells.[12]
VariousLinear PEI (22 kDa)Generally greater than branched PEI in vitro when complexes are formed in salt-containing buffer.[13]

Experimental Protocols

Protocol 1: PEI-Mediated Transfection of Adherent Cells

This protocol describes a general method for transient transfection of adherent mammalian cells using linear PEI (25 kDa).[14][15]

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM complete medium (DMEM with 10% FBS and 4 mM L-glutamine)[14]

  • Opti-MEM I Reduced Serum Medium

  • Plasmid DNA of interest (high purity)

  • Linear PEI (25 kDa), 1 mg/mL stock solution, pH 7.0, sterile-filtered[15][16]

  • Chloroquine diphosphate (25 mM stock, optional)[14][17]

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 40-50% confluency on the day of transfection (e.g., 3 x 10^5 cells/well for HEK293T).[15][16]

  • Media Change (Optional): On the day of transfection, about 5 hours before adding the transfection complex, you can replace the medium with fresh DMEM complete medium. For sensitive cells or to potentially enhance efficiency, chloroquine can be added to a final concentration of 25 µM.[14][17]

  • DNA Preparation: In a sterile microcentrifuge tube, dilute 2 µg of plasmid DNA into 100 µL of Opti-MEM.[16]

  • PEI Preparation: In a separate sterile microcentrifuge tube, add a pre-determined optimal amount of PEI to 100 µL of Opti-MEM. A common starting point is a 3:1 ratio of PEI (µg) to DNA (µg), so for 2 µg of DNA, use 6 µL of a 1 mg/mL PEI stock.[17][18] Mix gently.

  • Complex Formation: Add the diluted PEI solution to the diluted DNA solution dropwise while gently vortexing. Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-PEI complexes.[15][17]

  • Transfection: Add the 200 µL of the DNA-PEI complex dropwise to the cells in the well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: The following day (18-24 hours post-transfection), carefully aspirate the medium containing the transfection complexes and replace it with fresh, pre-warmed complete culture medium.[14]

  • Assay: Analyze gene expression or the effect of the expressed protein at 48-72 hours post-transfection.[15]

Note: The optimal DNA:PEI ratio needs to be empirically determined for each cell line and PEI batch.[14]

Protocol 2: Assessment of PEI Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of PEI on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]

Materials:

  • Cell line of interest

  • Complete culture medium

  • PEI (linear or branched)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • PEI Treatment: Prepare a serial dilution of PEI in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the PEI dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with untreated cells as a viability control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each PEI concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the % viability against the PEI concentration to determine the IC50 value (the concentration of PEI that causes 50% inhibition of cell viability).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow PEI-Mediated Transfection Workflow A Seed Cells B Prepare DNA (in serum-free medium) C Prepare PEI (in serum-free medium) D Mix DNA and PEI (form complexes) B->D C->D E Incubate (15-20 min) D->E F Add Complexes to Cells E->F G Incubate (18-24h) F->G H Change Medium G->H I Assay for Gene Expression H->I G cluster_pathway Proton Sponge Effect and Endosomal Escape cluster_endosome Endosome extracellular Extracellular Space endocytosis Endocytosis cell_membrane cytoplasm Cytoplasm complex PEI/DNA Complex cl_ions Cl- complex->cl_ions attracts proton_pump V-ATPase (Proton Pump) protons H+ proton_pump->protons pumps in protons->complex protonates PEI water H2O cl_ions->water influx via osmosis rupture Endosomal Rupture water->rupture released_complex Released PEI/DNA rupture->released_complex endocytosis->complex

References

Application Note: Enzymatic Assay for Measuring the Inhibitory Efficacy of 1-Aziridineethanamine on Monoamine Oxidase (MAO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Aziridineethanamine is a chemical compound featuring a primary amine and a reactive aziridine ring.[1][2][3] While it has been investigated as an experimental inhibitor of angiotensin-converting enzyme 2 (ACE2) for potential applications in cardiovascular disease and as an anticoronaviral agent, its structural characteristics suggest it may interact with other key enzyme families.[4] The presence of an ethylamine group makes it a structural candidate for interaction with amine oxidases, a critical class of enzymes in pharmacology.[5]

Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin.[6] Dysfunction of MAO is implicated in several neurological disorders, making MAO inhibitors a major class of drugs for treating depression and other conditions.[7] Given its structure, this compound is a candidate for a potential MAO inhibitor. The aziridine moiety, a known alkylating agent, suggests that any inhibition could be irreversible.[8]

This application note provides a detailed protocol for evaluating the inhibitory efficacy of this compound against MAO-A and MAO-B using a robust, fluorescence-based enzymatic assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[7][9]

Assay Principle

The assay quantifies MAO activity by detecting the H₂O₂ produced during the oxidative deamination of a substrate, such as p-tyramine.[7] This H₂O₂ is then used by Horseradish Peroxidase (HRP) to oxidize a non-fluorescent dye reagent into a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the MAO activity. When an inhibitor like this compound is present, it reduces the rate of H₂O₂ production, leading to a decrease in the fluorescent signal. This allows for the quantification of the inhibitor's potency.[9][10]

Assay_Principle sub p-Tyramine (Substrate) + O₂ mao Monoamine Oxidase (MAO) sub->mao prod Aldehyde + NH₃ + H₂O₂ mao->prod Catalyzes hrp HRP prod->hrp H₂O₂ probe Non-Fluorescent Dye probe->hrp fluor Fluorescent Product hrp->fluor Oxidizes inhibitor This compound (Inhibitor) inhibitor->mao Inhibits

Caption: Workflow of the fluorescence-based MAO inhibition assay.

Experimental Protocols

These protocols are designed for a 96-well plate format, suitable for analysis with a fluorescence plate reader.

1. Materials and Reagents

  • MAO Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine solution.

  • Detection Reagents: Horseradish Peroxidase (HRP), Dye Reagent (e.g., Amplex Red or equivalent).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., ultrapure water or DMSO).

  • Controls:

    • MAO-A Inhibitor: Clorgyline[9]

    • MAO-B Inhibitor: Pargyline or Selegiline[9][10]

  • Buffer: Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Hardware: Black, flat-bottom 96-well plates, fluorescence microplate reader (Ex/Em = ~530/585 nm).

2. Protocol for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This protocol outlines the steps to generate a dose-response curve and determine the IC₅₀ value for this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_inhibitor Prepare serial dilutions of this compound prep_enzyme Prepare MAO Enzyme (MAO-A or MAO-B) prep_reagents Prepare Master Reaction Mix (Substrate, HRP, Dye) add_inhibitor Add Inhibitor dilutions and Enzyme to wells incubate Pre-incubate (10 min) to allow inhibitor binding add_inhibitor->incubate add_mix Initiate reaction by adding Master Reaction Mix incubate->add_mix measure Measure fluorescence kinetically (e.g., 30-60 min at 25°C) add_mix->measure calc_rate Calculate reaction rates (Slope of fluorescence vs. time) calc_inhibition Calculate % Inhibition for each concentration calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve fit_ic50 Fit data with non-linear regression to determine IC₅₀ plot_curve->fit_ic50 cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_analysis cluster_analysis cluster_assay->cluster_analysis

Caption: Experimental workflow for determining the IC₅₀ of an inhibitor.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[9]

    • This compound Dilutions: Prepare a 2X concentrated serial dilution series of this compound in Assay Buffer. For a 10-point curve, you might start with a 200 µM solution and perform 1:3 serial dilutions. Include a no-inhibitor control (Assay Buffer only).

    • Enzyme Preparation: Dilute MAO-A or MAO-B enzyme stock to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[11]

    • Master Reaction Mix: Prepare a reaction mix containing p-tyramine, HRP, and the dye reagent in Assay Buffer. Protect this mix from light.[10]

  • Assay Plate Setup:

    • Add 50 µL of the 2X this compound serial dilutions to the appropriate wells of a black 96-well plate.

    • Add 50 µL of Assay Buffer to the "100% activity" control wells.

    • Add 50 µL of a known inhibitor (e.g., 2X Clorgyline for MAO-A) to the "0% activity" control wells.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the 2X MAO enzyme solution to all wells.

    • Mix gently and incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[7]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the Master Reaction Mix to all wells.

    • Immediately place the plate in a fluorescence reader set to the appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 585 nm Em).

    • Measure the fluorescence in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at a constant temperature (e.g., 25°C).[10]

Data Presentation and Analysis

1. Calculation of Inhibition Percentage:

  • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence signal versus time curve (RFU/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100

    Where:

    • V_inhibitor is the rate in the presence of the test compound.

    • V_no_inhibitor is the rate of the 100% activity control.

    • V_no_enzyme is the rate of a background control well with no enzyme.

2. Data Tables:

The following tables show example data from an IC₅₀ determination experiment for this compound against MAO-B.

Table 1: Example Raw Data (Reaction Rates)

[this compound] (µM) Avg. Reaction Rate (RFU/min)
100.000 15.8
33.333 18.2
11.111 25.6
3.704 48.9
1.235 95.3
0.412 155.7
0.137 188.1
0.000 (No Inhibitor) 210.5

| No Enzyme Control | 5.2 |

Table 2: Calculated % Inhibition and IC₅₀

[this compound] (µM) Log [Inhibitor] % Inhibition
100.000 2.00 94.8
33.333 1.52 93.6
11.111 1.05 90.0
3.704 0.57 78.7
1.235 0.09 56.1
0.412 -0.38 26.7
0.137 -0.86 10.9

| 0.000 | - | 0.0 |

3. IC₅₀ Curve Generation:

Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). Fit the resulting data points using a four-parameter logistic non-linear regression model to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[11] Based on the example data above, the calculated IC₅₀ would be approximately 1.5 µM .

References

Application Notes and Protocols for 1-Aziridineethanamine as a Tool Compound in ACE2 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a critical metalloenzyme with a dual role in human physiology. It functions as a key negative regulator of the renin-angiotensin system (RAS) by catalyzing the hydrolysis of angiotensin II to angiotensin-(1-7), thereby counteracting vasoconstriction and inflammation.[1] Concurrently, ACE2 serves as the primary cellular entry receptor for several coronaviruses, including SARS-CoV and SARS-CoV-2, the causative agent of COVID-19.[2] The interaction between the viral spike protein and ACE2 is a critical step for viral entry and subsequent infection.[2] Consequently, the inhibition of ACE2 activity or the disruption of the spike-ACE2 interaction presents a promising therapeutic strategy against coronavirus infections.

1-Aziridineethanamine, also known as N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE), has been identified as a novel, small molecule inhibitor of ACE2.[2] Discovered through an in silico molecular docking screen of approximately 140,000 compounds, this compound demonstrated the highest predicted binding score to the ACE2 active site.[2] Subsequent in vitro validation confirmed its ability to inhibit ACE2 enzymatic activity and to block SARS-CoV spike protein-mediated cell fusion.[2] These properties make this compound a valuable tool compound for researchers studying the physiological and pathological roles of ACE2, as well as for professionals in drug development seeking to identify and characterize novel ACE2 inhibitors.

These application notes provide a summary of the known characteristics of this compound and detailed protocols for its use in ACE2-related research.

Data Presentation

The following table summarizes the quantitative data for this compound as an ACE2 inhibitor, based on the findings from Huentelman et al., 2004.[2]

ParameterValueMethodReference
In Silico Docking Score -23.7 kcal/molMolecular Docking (DOCK 5.1.0)[2]
IC50 (Estimated) ~10 µMIn vitro ACE2 Enzyme Inhibition Assay[2]

Note: The IC50 value is an estimation derived from the dose-response curve presented in the referenced publication.

Signaling Pathway

The diagram below illustrates the role of ACE2 in the Renin-Angiotensin System (RAS) and the mechanism of inhibition by this compound. ACE2 converts Angiotensin II into Angiotensin-(1-7), which has vasodilatory and anti-inflammatory effects. This compound inhibits this activity, leading to a potential increase in Angiotensin II levels.

Renin-Angiotensin System and ACE2 Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII cleavage ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R binds Ang17 Angiotensin-(1-7) AngII->Ang17 hydrolysis Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction activates ACE2 ACE2 ACE2->Ang17 MasR Mas Receptor Ang17->MasR binds Vasodilation Vasodilation, Anti-inflammation MasR->Vasodilation activates Inhibitor This compound Inhibitor->ACE2 inhibits

Caption: ACE2 in the Renin-Angiotensin System and its inhibition.

Experimental Protocols

In Vitro ACE2 Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on recombinant human ACE2.

Materials:

  • Recombinant Human ACE2 (e.g., R&D Systems, Cat. No. 933-ZN)

  • Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH; R&D Systems, Cat. No. ES007)

  • This compound

  • Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35, pH 6.5

  • DMSO

  • 96-well black microplate

  • Fluorometer capable of excitation at 320 nm and emission at 405 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.

  • In a 96-well black microplate, add 20 µL of the serially diluted this compound or control solutions to respective wells.

  • Add 20 µL of Recombinant Human ACE2 (at a final concentration of 50 ng/mL) to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare the ACE2 substrate solution in Assay Buffer at a final concentration of 10 µM.

  • Initiate the reaction by adding 10 µL of the ACE2 substrate solution to all wells.

  • Immediately measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) in kinetic mode for 30 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SARS-CoV Spike Protein-Mediated Cell Fusion Assay

This protocol assesses the ability of this compound to block the interaction between the SARS-CoV spike protein and the ACE2 receptor, thereby preventing cell-cell fusion.

Materials:

  • HEK293T cells

  • Expression plasmid for full-length SARS-CoV spike protein

  • Expression plasmid for human ACE2

  • This compound

  • Lipofectamine 2000 (or similar transfection reagent)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Transfection:

    • Seed HEK293T cells in two separate 6-well plates to achieve 70-80% confluency on the day of transfection.

    • In one plate, transfect the cells with the SARS-CoV spike protein expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions. These will be the "effector" cells.

    • In the second plate, transfect the cells with the human ACE2 expression plasmid. These will be the "target" cells.

    • Incubate the transfected cells for 24 hours at 37°C.

  • Cell Fusion Assay:

    • Prepare different concentrations of this compound in DMEM. Include a vehicle control (DMEM with DMSO).

    • Detach the ACE2-expressing target cells using a non-enzymatic cell dissociation solution.

    • Resuspend the target cells in the media containing the various concentrations of this compound or vehicle control.

    • Remove the media from the spike protein-expressing effector cells and overlay the resuspended target cells.

    • Incubate the co-culture for 18-24 hours at 37°C.

  • Visualization and Quantification:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Visualize the cells under a fluorescence microscope. Syncytia (large, multinucleated cells) are indicative of cell fusion.

    • Quantify the fusion events by counting the number of syncytia in multiple fields of view for each treatment condition.

    • Calculate the percent inhibition of cell fusion for each concentration of this compound relative to the vehicle control.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and validation of ACE2 inhibitors like this compound.

Workflow for ACE2 Inhibitor Screening and Validation Start Start: Compound Library InSilico In Silico Screening (Molecular Docking) Start->InSilico HitSelection Hit Selection (Based on Docking Score) InSilico->HitSelection InVitroEnzyme In Vitro ACE2 Enzyme Inhibition Assay HitSelection->InVitroEnzyme DoseResponse Dose-Response and IC50 Determination InVitroEnzyme->DoseResponse CellBased Cell-Based Assay (e.g., Cell Fusion Assay) DoseResponse->CellBased LeadCompound Lead Compound Identification CellBased->LeadCompound End Further Development LeadCompound->End

Caption: A generalized workflow for identifying ACE2 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Aziridineethanamine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1-Aziridineethanamine concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cells?

This compound, also known as N-(2-Aminoethyl)aziridine, is a small molecule containing a reactive aziridine ring. Aziridine-containing compounds are known to be alkylating agents, which can interact with cellular macromolecules like DNA and proteins. This interaction can disrupt normal cellular processes, such as DNA replication, leading to cell cycle arrest and potentially apoptosis (cell death). Therefore, this compound is expected to exhibit cytotoxic effects on cells in a concentration-dependent manner.

Q2: I am starting my experiments with this compound. What concentration range should I test first?

Based on studies with structurally related compounds like polyethylenimines (PEIs), which also contain ethylenimine units, cytotoxicity can be observed in the low µg/mL to µM range.

Illustrative IC50 Values for a Related Compound (Polyethylenimine)

The following table shows example IC50 values for different types of polyethylenimine (PEI) in various cell lines. This data is for illustrative purposes only and the cytotoxicity of this compound must be determined experimentally.

CompoundCell LineIncubation TimeIC50 (µg/mL)
Branched PEI (25 kDa)A43124 hours37
Linear PEI (25 kDa)A43124 hours74
Branched PEI (800 Da)HeLa72 hours2.42 ± 0.22
Branched PEI (25 kDa)HeLa72 hours2.92 ± 0.59
Linear PEI (20 kDa)HeLa72 hours3.03 ± 0.11
Branched PEI (800 Da)Vero72 hours7.42 ± 0.29
Branched PEI (25 kDa)Vero72 hours7.26 ± 0.12
Linear PEI (20 kDa)Vero72 hours6.89 ± 0.53

Q3: How do I determine the optimal cell seeding density for my viability assay?

The optimal cell seeding density is critical for a reliable assay response. It is recommended to perform a cell titration experiment. Seed a range of cell numbers (e.g., from 1,000 to 50,000 cells/well in a 96-well plate) and measure the viability signal after 24, 48, and 72 hours. The ideal density is one that falls within the linear range of the growth curve for the duration of your planned drug treatment. Cells should be in their exponential growth phase during the experiment.

Q4: Which cell viability assay is best for my experiments with this compound?

The choice of assay depends on your cell type, experimental endpoint, and available equipment. Here is a comparison of common assays:

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS/XTT Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases.Cost-effective, well-established.Can be affected by compounds that alter cellular metabolism. MTT requires a solubilization step.
Resazurin (AlamarBlue) Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.More sensitive than MTT, non-destructive, allows for kinetic monitoring.Can be interfered with by antioxidant compounds.
ATP-based (e.g., CellTiter-Glo) Measures ATP levels, indicating the presence of metabolically active cells.Highly sensitive, fast, suitable for high-throughput screening.More expensive, lytic assay.
LDH Release Measures lactate dehydrogenase (LDH) released from damaged cells, indicating loss of membrane integrity.Directly measures cytotoxicity (cell death) rather than metabolic activity.Less sensitive for early-stage cytotoxicity.
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.Provides direct visualization and quantification of live vs. dead cells.Requires fluorescence microscopy or flow cytometry.

For initial screening, a metabolic assay like MTT or Resazurin is often a good choice.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding.- Edge effects in the microplate.- Inaccurate pipetting of the compound.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate; fill them with sterile media or PBS.- Calibrate pipettes and ensure thorough mixing of solutions.
Low signal or poor dynamic range - Suboptimal cell number (too few or too many).- Incorrect incubation time with the assay reagent.- Low metabolic activity of the cell line.- Optimize the cell seeding density as described in the FAQs.- Optimize the incubation time for the assay reagent (typically 1-4 hours).- Consider a more sensitive assay like an ATP-based assay.
High background signal - Contaminated reagents or cell culture.- Assay reagent instability.- Autofluorescence of the compound.- Use sterile techniques and fresh reagents.- Ensure proper storage and handling of assay reagents.- Include a "no-cell" control with the compound to check for interference.
Inconsistent IC50 values - Variation in cell health or passage number.- Inaccurate serial dilutions.- Solvent (e.g., DMSO) toxicity at high concentrations.- Use cells at a consistent and low passage number.- Prepare fresh serial dilutions for each experiment.- Ensure the final solvent concentration is consistent across all wells and is below the toxic level for your cells (typically <0.5% for DMSO).[1]

Experimental Protocols

Protocol 1: Range-Finding Cytotoxicity Assay (MTT)

This protocol provides a general framework for an initial experiment to determine the effective concentration range of this compound.

Materials:

  • 96-well flat-bottom cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a series of 10-fold serial dilutions of this compound in complete culture medium. For example, from 100 µM down to 0.001 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and estimate the IC50 value.

Protocol 2: Definitive IC50 Determination (Resazurin Assay)

Based on the results from the range-finding assay, this protocol is for determining a more precise IC50 value.

Materials:

  • 96-well black, clear-bottom cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Resazurin solution (e.g., 0.15 mg/mL in PBS)

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1, using a black plate to minimize background fluorescence.

  • Compound Preparation: Prepare a series of 8-12 concentrations of this compound using a 2-fold or 3-fold serial dilution around the estimated IC50 from the range-finding assay. For instance, if the initial assay indicated activity between 1 µM and 10 µM, the definitive assay might use concentrations from 0.5 µM to 20 µM.

  • Cell Treatment and Incubation: Follow steps 3 and 4 from Protocol 1.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate and plot the dose-response curve as described in Protocol 1 to determine a more precise IC50 value.

Visualizations

G Workflow for Optimizing Compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis determine_density Determine Optimal Cell Seeding Density range_finding Range-Finding Assay (e.g., 10-fold dilutions) determine_density->range_finding prepare_stock Prepare Compound Stock Solution prepare_stock->range_finding measure_viability Measure Cell Viability (e.g., MTT, Resazurin) range_finding->measure_viability definitive_assay Definitive IC50 Assay (e.g., 2-fold dilutions) definitive_assay->measure_viability plot_curve Plot Dose-Response Curve measure_viability->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 calc_ic50->definitive_assay Inform Concentration Range G Hypothetical Signaling Pathway Affected by Aziridine Compounds cluster_cell Cell DNA Nuclear DNA CellCycle Cell Cycle Arrest DNA->CellCycle Proteins Cellular Proteins Mitochondria Mitochondria (Metabolic Activity) Proteins->Mitochondria Dysfunction Caspase9 Pro-Caspase 9 Mitochondria->Caspase9 Caspase3 Pro-Caspase 3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Compound This compound Compound->DNA Alkylation Compound->Proteins Alkylation

References

solubility issues of 1-Aziridineethanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 1-Aziridineethanamine in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as N-(2-aminoethyl)aziridine, is a chemical compound with the molecular formula C₄H₁₀N₂. It is a water-soluble liquid and is often available as a hydrate, indicating it is hygroscopic.

Q2: What are the predicted pKa values of this compound?

This compound has two basic nitrogen atoms: the primary amine and the tertiary amine within the aziridine ring. Using computational tools, the predicted pKa values for the conjugate acids of these amino groups are approximately:

  • pKa₁ (primary amine): 9.49

  • pKa₂ (aziridine nitrogen): 6.55

This means that the charge of the molecule is pH-dependent. At a pH below 6.55, both amino groups will be protonated (charge of +2). Between a pH of 6.55 and 9.49, the primary amine will be protonated, and the aziridine nitrogen will be neutral (charge of +1). At a pH above 9.49, both amino groups will be in their neutral, free base form (charge of 0).

Q3: How does the pH of the buffer affect the solubility of this compound?

The solubility of this compound in aqueous solutions is significantly influenced by pH. As an amine, it is more soluble in acidic solutions where it can form protonated, charged species. In its neutral form at higher pH, its solubility may decrease.

Q4: Is this compound stable in aqueous buffers?

The aziridine ring is strained and susceptible to ring-opening reactions, especially under acidic conditions or in the presence of nucleophiles. This reactivity can lead to the degradation of the molecule over time in aqueous buffers. The rate of this degradation is dependent on the pH, temperature, and the specific components of the buffer.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the aqueous buffer.

  • The solution appears cloudy or contains visible particles.

Possible Causes:

  • Incorrect pH: The pH of the buffer may be too high (alkaline), leading to the less soluble free base form of the amine.

  • Insufficient Mixing: The compound may not have been adequately mixed to facilitate dissolution.

  • Concentration Too High: The desired concentration may exceed the solubility limit in the chosen buffer.

Troubleshooting Steps:

  • Adjust the pH: Lowering the pH of the buffer will protonate the amine groups, increasing their polarity and solubility. Aim for a pH value at least one to two units below the lowest pKa (pKa₂ ≈ 6.55) to ensure full protonation and enhance solubility.

  • Ensure Thorough Mixing: Use a vortex mixer or sonication to aid in the dissolution process.

  • Gentle Heating: Gently warming the solution may increase the rate of dissolution. However, be cautious as excessive heat can promote degradation of the aziridine ring.

  • Prepare a Concentrated Stock in an Acidic Solution: Dissolve the this compound in a slightly acidic aqueous solution (e.g., water adjusted to pH 4-5 with HCl) to create a concentrated stock. This stock can then be diluted into your final buffer. Ensure the final pH of your experimental solution is compatible with your assay.

Issue 2: Solution Changes Appearance or Properties Over Time

Symptoms:

  • A clear solution becomes cloudy or develops a precipitate after storage.

  • A change in the pH of the solution is observed.

  • Loss of biological or chemical activity in the experiment.

Possible Causes:

  • Degradation of this compound: The aziridine ring may be undergoing hydrolysis or reacting with buffer components, leading to the formation of less soluble degradation products.

  • Reaction with Buffer Components: Some buffer components can act as nucleophiles and react with the aziridine ring.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Due to its potential instability, it is highly recommended to prepare solutions of this compound fresh for each experiment.

  • Buffer Selection:

    • Phosphate Buffers: Be aware that phosphate can act as a nucleophile and may catalyze the opening of the aziridine ring. If you observe instability in phosphate buffers, consider using an alternative.

    • TRIS Buffers: TRIS (tris(hydroxymethyl)aminomethane) is a primary amine and can also potentially react with the aziridine ring. The pKa of TRIS is around 8.1 at 25°C, so at physiological pH, a significant portion is in the reactive, non-protonated form.

    • Consider Non-Nucleophilic Buffers: If instability is a persistent issue, consider using buffers with less nucleophilic components, such as MES or HEPES, especially if the experiment is sensitive to the integrity of the aziridine ring.

  • Storage Conditions: If short-term storage is necessary, store the solution at low temperatures (2-8°C) and protected from light to minimize degradation. Avoid freezing and thawing cycles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₁₀N₂
Molecular Weight86.14 g/mol
AppearanceLiquid
Predicted pKa₁ (primary amine)9.49
Predicted pKa₂ (aziridine)6.55
Predicted LogP-0.6
Predicted Water Solubility (pH 7)1.15e+03 g/L

Note: Predicted values are generated using computational models and should be used as a guide. Experimental verification is recommended.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general guideline for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)

  • Vortex mixer

  • pH meter

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

Procedure:

  • Buffer Preparation: Prepare your desired aqueous buffer at the target concentration and volume.

  • Initial pH Check: Measure the pH of the buffer.

  • Weighing the Compound: Accurately weigh the required amount of this compound. Due to its liquid nature and potential viscosity, it is recommended to weigh it directly into a microcentrifuge tube or a small vial.

  • Initial Dissolution Attempt: Add a small amount of the prepared buffer to the weighed this compound and vortex thoroughly.

  • Observe Solubility: Check for complete dissolution. If the solution is not clear, proceed to the next step.

  • pH Adjustment for Dissolution:

    • If the compound is not fully dissolved, slowly add 1M HCl dropwise while monitoring the pH of the solution.

    • Continue adding acid until the compound is fully dissolved. A clear solution indicates successful dissolution. Aim for a pH that is at least one unit below the lowest pKa (around 6.55).

  • Final pH Adjustment: Once the compound is dissolved, carefully adjust the pH of the solution back to your desired experimental pH using 1M NaOH. Add the base slowly while stirring to avoid local high pH that could cause precipitation.

  • Final Volume Adjustment: Bring the solution to the final desired volume with the buffer.

  • Use Immediately: It is strongly recommended to use the prepared solution immediately to minimize potential degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_buffer Add small amount of buffer weigh->add_buffer vortex Vortex to mix add_buffer->vortex observe Observe for complete dissolution vortex->observe adjust_ph Adjust pH with HCl to dissolve observe->adjust_ph Not Dissolved adjust_final_ph Adjust to final pH with NaOH observe->adjust_final_ph Dissolved adjust_ph->adjust_final_ph final_volume Adjust to final volume adjust_final_ph->final_volume use_immediately Use solution immediately final_volume->use_immediately

Caption: Workflow for dissolving this compound.

logical_relationship cluster_properties Molecular Properties cluster_behavior Solution Behavior cluster_factors Influencing Factors pka pKa Values (9.49 & 6.55) charge pH-dependent charge pka->charge solubility Solubility charge->solubility stability Stability ph Buffer pH ph->charge ph->stability buffer_comp Buffer Composition (Nucleophilicity) buffer_comp->stability

Caption: Factors influencing the solubility and stability of this compound.

stability of 1-Aziridineethanamine in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Aziridineethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, it is crucial to use a dry, inert solvent and to minimize exposure to atmospheric moisture and carbon dioxide, as this compound is hygroscopic and its primary amine group can react with CO2.[1] Always handle the compound in a well-ventilated area or fume hood.[2][3] For aqueous applications, consider preparing fresh solutions for each experiment or conducting a stability study under your specific buffered conditions.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Solutions of this compound should be stored in tightly sealed containers in a dry, cool, and well-ventilated place.[2] For long-term stability, storage at low temperatures (e.g., 2-8°C or frozen at -20°C) is recommended, although stability at these temperatures must be experimentally verified for your specific solvent. Some sources recommend storing the neat compound under an inert gas atmosphere as it is sensitive to carbon dioxide.

Q3: What factors can lead to the degradation of this compound in solution?

A3: The stability of this compound can be compromised by several factors. The aziridine ring is susceptible to ring-opening reactions, particularly in acidic conditions (low pH). The primary amine group makes the molecule basic and reactive.[4] General factors that affect the stability of chemical compounds in solution include temperature, exposure to light, pH, presence of oxidizing agents, and enzymatic degradation in biological matrices.[5]

Q4: Is this compound compatible with all common laboratory solvents?

A4: While specific compatibility data is limited, based on its structure, this compound is expected to be soluble in water and polar organic solvents. However, its stability may vary significantly. Protic solvents, especially under acidic conditions, may promote the opening of the aziridine ring. It is advisable to avoid strong acids and oxidizing agents.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The stability of a solution can be monitored by periodically analyzing its concentration and purity. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for quantifying the active compound and detecting degradation products.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after a derivatization step to improve volatility and sensitivity.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow or brown Oxidation or Polymerization: Exposure to air (oxygen) or light, or presence of contaminants, can cause degradation. The aziridine ring can also undergo polymerization.Prepare fresh solution using de-gassed solvents. Store the solution under an inert atmosphere (e.g., argon or nitrogen) and protect it from light using an amber vial.[9] Filter the solution if particulates are observed and re-qualify its concentration.
Loss of biological activity in an assay Chemical Degradation: The compound may have degraded due to improper storage, incorrect pH of the assay buffer, or prolonged incubation at elevated temperatures.Confirm the pH of your experimental buffer; avoid highly acidic conditions. Prepare fresh dilutions from a validated stock solution immediately before use. Run a control to test the stability of the compound under your specific assay conditions (time, temperature, media).
Precipitate forms in the solution Low Solubility or Salt Formation: The compound's solubility limit may have been exceeded, especially at lower temperatures. It could also react with components in the solution (e.g., CO2 from the air) to form a less soluble salt.Try preparing a more dilute solution. If using a buffer, ensure all components are fully dissolved before adding this compound. Briefly sonicating the solution may help redissolve the precipitate, but the solution should be re-analyzed for purity.
Inconsistent experimental results Solution Instability: The concentration of your working solution may be changing over the course of the experiment due to degradation.Always use freshly prepared solutions when possible. If solutions must be stored, perform a stability study to determine the viable storage duration under your conditions. See the Experimental Protocol section for guidance.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol outlines the basic steps for preparing a stock solution of this compound.

  • Preparation: Ensure all glassware is clean and dry. If moisture sensitivity is a concern, oven-dry the glassware before use.[10]

  • Weighing: In a fume hood, accurately weigh the required amount of this compound into a suitable vial.

  • Dissolution: Add the desired volume of your chosen solvent (e.g., anhydrous DMSO, ethanol, or sterile water) to the vial.

  • Mixing: Mix the solution thoroughly by vortexing or sonicating until the solid is completely dissolved.[11]

  • Storage: Store the solution in a tightly capped vial, protected from light, at the recommended temperature (typically 2-8°C or -20°C).[12]

Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of this compound in a specific solution.

  • Solution Preparation: Prepare a solution of this compound at the desired concentration in the solvent or buffer system to be tested.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial concentration and purity. This serves as the baseline.

  • Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours; 3, 7, 14, 30 days), remove a vial from each storage condition.[9][13]

  • Sample Analysis: Allow the sample to return to room temperature if stored cold. Analyze the sample by HPLC under the same conditions as the T=0 analysis.

  • Data Evaluation: Calculate the percentage of the remaining this compound relative to the initial (T=0) concentration. A common stability threshold is retaining >90% of the initial concentration.[14]

Parameter Example Condition 1 Example Condition 2 Example Condition 3
Solvent Phosphate Buffered Saline (PBS), pH 7.4Acetonitrile0.1 M HCl
Concentration 1 mg/mL10 mg/mL1 mg/mL
Temperature 25°C (Room Temp)4°C (Refrigerated)25°C (Room Temp)
Container Clear Glass VialAmber Polypropylene VialClear Glass Vial
Time Points 0, 2, 4, 8, 24 hours0, 1, 3, 7, 14, 30 days0, 0.5, 1, 2, 4 hours

This table provides example conditions for a stability study. Actual parameters should be tailored to the specific experimental needs.

Visualizations

G cluster_workflow Experimental Workflow: Stability Assessment prep Prepare Solution in Desired Buffer/Solvent t0 Analyze at T=0 (HPLC, GC-MS) prep->t0 store Store Aliquots under Various Conditions (Temp, Light, pH) t0->store tp Analyze at Pre-defined Time Points store->tp data Calculate % Remaining vs. T=0 tp->data conclusion Determine Shelf-Life & Optimal Conditions data->conclusion

Caption: Workflow for conducting a stability study of this compound.

G cluster_troubleshooting Troubleshooting Logic for Stability Issues start Observe Issue (e.g., Color Change, Low Activity) check_storage Review Storage Conditions (Temp, Age, Light Exposure?) start->check_storage check_prep Review Preparation Protocol (Solvent Purity, pH?) start->check_prep is_storage_ok Storage OK? check_storage->is_storage_ok is_prep_ok Preparation OK? check_prep->is_prep_ok is_storage_ok->is_prep_ok Yes action_remake Action: Prepare Fresh Solution is_storage_ok->action_remake No is_prep_ok->action_remake Yes action_modify Action: Modify Protocol (e.g., change solvent, buffer pH) is_prep_ok->action_modify No end Re-run Experiment action_remake->end action_modify->action_remake

Caption: A logical workflow for troubleshooting stability-related problems.

References

Technical Support Center: Safe Handling of Aziridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aziridine compounds. The following information is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Troubleshooting Guides

Issue: Accidental Spill of an Aziridine Compound

Question: I've just spilled an aziridine-containing solution in the fume hood. What are the immediate steps I should take?

Answer:

In the event of an aziridine spill, a rapid and organized response is crucial to protect personnel and prevent further contamination.[1]

Immediate Actions:

  • Alert and Evacuate: Notify all personnel in the immediate vicinity of the spill and evacuate the area if necessary.[1] Only trained personnel should manage the cleanup.[1]

  • Assess the Spill: Determine the approximate volume of the spill.

    • Small Spill (<1 L): If you are trained and have the appropriate spill kit, you may proceed with cleanup.[2]

    • Large Spill (>1 L): Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[2]

  • Ensure Proper PPE: Before addressing the spill, all responders must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if necessary.[1][3]

  • Contain the Spill: Use absorbent barriers, spill pads, or an inert material like sand, vermiculite, or clay to create a perimeter around the spill and prevent it from spreading.[1][2]

  • Absorb the Spill: Gently cover the spill with an absorbent material, allowing it to soak up the liquid.[1][2] Avoid excessive agitation to prevent further spreading.[1]

  • Collect and Dispose: Place the absorbent material into a designated hazardous waste container.[2] All materials contaminated with aziridine must be treated as hazardous waste.[2]

  • Decontaminate the Area: Once the bulk of the spill is absorbed, decontaminate the area according to your institution's protocols.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department.

Issue: Potential Exposure to Aziridine Vapors

Question: I think I may have inhaled aziridine vapors. What are the symptoms and what should I do?

Answer:

Acute inhalation exposure to aziridine can cause severe irritation to the respiratory tract, with symptoms that may be delayed for several hours.[4]

Symptoms of Inhalation Exposure:

  • Tearing and burning of the eyes[4]

  • Sore throat and nasal secretion[4]

  • Bronchitis and shortness of breath[4]

  • Pulmonary edema (fluid in the lungs)[4]

Immediate Actions:

  • Move to Fresh Air: Immediately remove yourself from the area of exposure and get to fresh air.[5]

  • Seek Medical Attention: Contact emergency medical services promptly.[3] Inform them that you may have been exposed to aziridine.

  • Notify Supervisor: Inform your supervisor of the potential exposure.

  • Consult SDS: Review the Safety Data Sheet (SDS) for the specific aziridine compound for detailed first-aid measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with aziridine compounds?

A1: Aziridine and its derivatives are highly reactive and hazardous compounds.[2] Their primary hazards include:

  • High Reactivity: The strained three-membered ring is susceptible to opening by nucleophiles, which can lead to uncontrolled reactions.[2][3]

  • Toxicity: Aziridines are toxic if swallowed, in contact with skin, or inhaled.[2] They can cause severe irritation to the skin, eyes, and respiratory tract.[6]

  • Mutagenicity and Carcinogenicity: Aziridines are considered potential mutagens and carcinogens due to their ability to act as alkylating agents and form DNA adducts.[2][6] The International Agency for Research on Cancer (IARC) classifies aziridine as "possibly carcinogenic to humans" (Group 2B).[6]

  • Flammability: Aziridine is a flammable liquid and vapor.[2]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling aziridines?

A2: Always wear appropriate PPE when working with aziridine compounds to minimize direct contact, inhalation, and accidental exposure.[3] This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene, butyl, PVC, or nitrile).[7] It is recommended that gloves comply with ASTM standard D-6978-(05)-13 and be powder-free.[8]

  • Eye and Face Protection: Safety goggles with side shields or chemical splash goggles are required.[3][7] A face shield worn in conjunction with goggles provides a fuller range of protection against splashes.[8]

  • Body Protection: A lab coat or chemical-resistant apron/coveralls.[3][7]

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially in poorly ventilated areas or when generating aerosols.[7]

Q3: How should I properly store aziridine compounds?

A3: Store aziridine compounds in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as acids and oxidizers.[2][5] Keep them away from heat, sparks, and open flames.[2][3][5] It is normally stored over solid caustic alkali to minimize polymerization catalyzed by the presence of carbon dioxide.[9]

Q4: What is the correct procedure for quenching and disposing of aziridine waste?

A4: Due to their high reactivity and hazardous nature, in-lab chemical neutralization of aziridine waste is generally not recommended.[2] The standard and safest procedure is to manage all aziridine-contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2]

General Disposal Protocol:

  • Segregate Waste: All materials contaminated with aziridine (e.g., unused product, reaction mixtures, contaminated labware) must be treated as hazardous waste and segregated from other waste streams.[2]

  • Use a Designated Container: Place the waste in a compatible, sealed, and properly labeled hazardous waste container.[2]

  • Store Safely: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.[2]

  • Arrange for Professional Disposal: Contact your institution's EHS department to arrange for pickup and disposal.[2]

For quenching small residual amounts of reactive material, a cautious, controlled procedure under an inert atmosphere is necessary. This should only be performed by trained personnel following a specific Standard Operating Procedure (SOP). A general approach involves cooling the material to 0°C and slowly adding a less reactive quenching agent like isopropanol, followed by a mixture of isopropanol and water, and finally water.[10]

Quantitative Data Summary

ParameterValueReference CompoundSource
Acute Oral Toxicity (LD50) 5–15 mg/kg bwAziridine (rats)
19 mg/kg bw2-Methylaziridine (rats)
Acute Dermal Toxicity (LD50) ~13 mg/kg bwAziridine (rats and rabbits)
34 mg/kg bw2-Methylaziridine (rats)
Acute Inhalation Toxicity (LC50) 15 ppm (8-hour exposure)Aziridine (rats)
25 ppm (8-hour exposure)Aziridine (guinea pigs)
Flash Point 12 °F (-11 °C)Aziridine[9]
Odor Threshold 2 ppmAziridine[9]

Experimental Protocols

Protocol 1: Emergency Spill Cleanup (Small Spill)

Objective: To safely contain, absorb, and decontaminate a small spill (<1 L) of an aziridine compound.

Materials:

  • Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)

  • Spill kit containing:

    • Inert absorbent material (vermiculite, sand, or commercial absorbent)[2]

    • Absorbent pads or pillows

    • Designated hazardous waste container with a lid[2]

    • Scoop or other tool for collecting absorbed material

    • Decontamination solution (as specified by your institution's EHS)

Procedure:

  • Ensure Safety: Don the appropriate PPE before approaching the spill. Ensure the area is well-ventilated (e.g., within a fume hood).

  • Containment: Create a dike around the spill using an absorbent material to prevent it from spreading.[1]

  • Absorption: Gently apply the absorbent material over the entire spill, working from the outside in.[1] Allow sufficient time for the liquid to be fully absorbed.

  • Collection: Carefully collect the saturated absorbent material using a scoop and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a decontamination solution as recommended by your institution's EHS. Collect all cleaning materials and place them in the hazardous waste container.

  • Disposal: Seal the hazardous waste container and label it appropriately. Arrange for disposal through your EHS department.

  • Post-Cleanup: Remove PPE and wash hands thoroughly.

Protocol 2: First Aid for Skin or Eye Exposure

Objective: To minimize injury following skin or eye contact with an aziridine compound.

Materials:

  • Emergency safety shower

  • Emergency eyewash station

  • Mild soap

Procedure for Skin Exposure:

  • Immediately proceed to the nearest safety shower.

  • Remove all contaminated clothing while under the shower.[3][5]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[3][5]

  • Wash the skin with a mild soap and water.[11]

  • Seek immediate medical attention.[5]

  • Contaminated clothing must be decontaminated or disposed of as hazardous waste.

Procedure for Eye Exposure:

  • Immediately go to the nearest eyewash station.

  • Hold the eyelids open and flush the eyes with a gentle stream of water for at least 15 minutes.[3][5]

  • Remove contact lenses if present and easy to do so.[11]

  • Seek immediate medical attention.[3][5]

Visualizations

AziridineSpillWorkflow start_end start_end decision decision process process alert alert start Aziridine Spill Occurs alert_personnel Alert Personnel in Area start->alert_personnel assess_spill Assess Spill Size alert_personnel->assess_spill large_spill > 1 Liter? assess_spill->large_spill Yes small_spill < 1 Liter? assess_spill->small_spill No evacuate Evacuate Area large_spill->evacuate call_ehs Call EHS / Emergency Services evacuate->call_ehs end End call_ehs->end is_trained Trained Personnel? small_spill->is_trained is_trained->evacuate No don_ppe Don Appropriate PPE is_trained->don_ppe Yes contain_spill Contain Spill with Absorbent don_ppe->contain_spill absorb_spill Absorb Spill contain_spill->absorb_spill collect_waste Collect Waste in Labeled Container absorb_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate report_incident Report Incident to Supervisor/EHS decontaminate->report_incident report_incident->end

Caption: Workflow for handling an aziridine compound spill.

AziridineHandlingPPE start_end start_end decision decision process process ppe_item ppe_item start Handling Aziridine Compound base_ppe Base PPE Requirement start->base_ppe gloves Chemical-Resistant Gloves base_ppe->gloves goggles Safety Goggles base_ppe->goggles lab_coat Lab Coat base_ppe->lab_coat splash_risk Risk of Splash? gloves->splash_risk goggles->splash_risk lab_coat->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Risk of Aerosol/Vapor? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Add NIOSH-Approved Respirator aerosol_risk->respirator Yes proceed Proceed with Experiment aerosol_risk->proceed No respirator->proceed end End proceed->end

Caption: Decision guide for selecting appropriate PPE.

References

troubleshooting inconsistent results in 1-Aziridineethanamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Aziridineethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N-(2-Aminoethyl)aziridine, is a chemical compound containing a highly reactive three-membered aziridine ring and a primary amine. Its bifunctional nature makes it a versatile reagent in several applications, including:

  • Bioconjugation: The primary amine serves as a nucleophile for conjugation to biomolecules.

  • Drug Development: Derivatives of this compound have been investigated as inhibitors of enzymes such as angiotensin-converting enzyme 2 (ACE2).[1]

  • Synthesis: It is used as a building block in the synthesis of more complex molecules.

Q2: What are the main challenges and sources of inconsistency when working with this compound?

The primary challenges stem from the inherent reactivity and potential instability of the aziridine ring. Key sources of inconsistent results include:

  • Purity of the Reagent: Impurities can interfere with reactions and assays.

  • Stability in Solution: this compound can degrade in solution, especially under non-optimal pH and temperature conditions.

  • Side Reactions: The reactive aziridine ring can undergo unintended reactions, such as polymerization or ring-opening.

  • Handling and Storage: Improper handling and storage can lead to degradation of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Synthesis and Bioconjugation Reactions

Question: I am experiencing variable and often low yields in my reactions using this compound as a reagent. What are the likely causes and how can I troubleshoot this?

Answer: Low and inconsistent yields are common issues when working with reactive molecules like this compound. The following factors are critical to investigate:

  • Reagent Purity: The purity of this compound is paramount. Impurities can compete in the reaction or inhibit it altogether.

    • Recommendation: Always use a freshly acquired and properly stored batch of the reagent. The purity of the compound should be verified, for example, by quantitative NMR (qNMR), to ensure it is greater than 95%.[2][3][4][5][6]

  • Reaction Conditions: The stability and reactivity of this compound are highly dependent on the reaction environment.

    • pH Control: The primary amine is most nucleophilic at a pH above its pKa (~9-10), but the aziridine ring can be susceptible to acid-catalyzed ring-opening at low pH. Maintain the reaction pH within a range that balances amine reactivity with aziridine stability, typically between 7.5 and 8.5 for many bioconjugation reactions.

    • Temperature: Elevated temperatures can accelerate both the desired reaction and potential degradation pathways. It is advisable to run reactions at controlled, and often lower, temperatures.

  • Side Reactions: The high reactivity of the aziridine ring can lead to undesirable side reactions.

    • Polymerization: At high concentrations, this compound can self-polymerize. It is recommended to perform reactions at lower concentrations.

    • Ring-Opening: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening. This can be catalyzed by acids or occur in the presence of other nucleophiles in the reaction mixture. Ensure the reaction environment is free of strong acids and competing nucleophiles.

  • Work-up and Purification: The product may be degrading during the purification process.

    • Acidic Conditions: Avoid acidic conditions during work-up. A mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help neutralize any residual acid.

    • Chromatography: Standard silica gel chromatography can be problematic due to the acidic nature of silica, which can cause decomposition of aziridine-containing products. Consider using deactivated silica gel (treated with a non-nucleophilic base like triethylamine) or alternative purification methods like neutral or basic alumina chromatography.

Table 1: Summary of Factors Affecting Reaction Yield and Troubleshooting Strategies

FactorPotential IssueRecommended Action
Reagent Purity Contaminants interfering with the reaction.Verify purity (>95%) using qNMR or other suitable methods. Use a fresh, properly stored sample.
Reaction pH Sub-optimal amine reactivity or acid-catalyzed ring-opening.Maintain pH in the range of 7.5-8.5 for bioconjugation. Avoid acidic conditions.
Temperature Increased rate of degradation and side reactions.Perform reactions at controlled, and potentially reduced, temperatures.
Concentration Higher likelihood of self-polymerization.Use lower concentrations of this compound.
Side Reactions Unwanted consumption of starting material.Exclude strong acids and competing nucleophiles from the reaction mixture.
Purification Decomposition on acidic stationary phases.Use deactivated silica gel, neutral/basic alumina, or non-chromatographic purification methods.

Diagram 1: Logical Troubleshooting Workflow for Low Reaction Yields

Low_Yield_Troubleshooting start Low or Inconsistent Yield check_purity Verify Reagent Purity (>95%) start->check_purity check_purity->start Impure Reagent optimize_conditions Optimize Reaction Conditions (pH, Temp, Conc.) check_purity->optimize_conditions Purity OK check_side_reactions Investigate Side Reactions (Polymerization, Ring-Opening) optimize_conditions->check_side_reactions modify_purification Modify Purification Protocol check_side_reactions->modify_purification success Improved Yield modify_purification->success

Caption: Troubleshooting flowchart for addressing low yields in this compound reactions.

Issue 2: Inconsistent Results in Biological Assays (e.g., ACE2 Inhibition)

Question: I am observing high variability in my ACE2 inhibition assays when using a derivative of this compound. What could be causing this inconsistency?

Answer: Inconsistent results in biological assays are often multifactorial. For an assay involving a reactive compound like a this compound derivative, both the compound's stability and the assay conditions themselves are critical.

  • Compound Stability in Assay Buffer: this compound and its derivatives may not be stable in the aqueous buffers used for biological assays over the duration of the experiment.

    • Recommendation: Prepare fresh stock solutions of the compound before each experiment. If possible, conduct a time-course experiment to assess the stability of the compound in the assay buffer by analyzing its concentration and purity at different time points using HPLC or LC-MS. The pH of the buffer is a critical factor; aziridines are generally more stable at neutral to slightly alkaline pH.[7][8][9][10]

  • Assay Conditions: The specifics of the assay protocol can significantly impact the results.

    • Incubation Times and Temperatures: Ensure that incubation times and temperatures are consistent across all experiments. For enzymatic assays, minor variations can lead to significant differences in activity.

    • Reagent Quality: The quality and consistency of all assay reagents, including the enzyme (ACE2), substrate, and detection reagents, are crucial. Use reagents from the same lot where possible.

    • Plate Effects: In multi-well plate assays, "edge effects" can lead to variability. Ensure proper mixing and consider not using the outer wells of the plate for critical samples.

  • Purity of the Test Compound: As with synthetic reactions, the purity of the compound used in the assay is critical. Even small amounts of highly active impurities can lead to misleading results.

    • Recommendation: Confirm the purity of the compound stock. If the compound was synthesized in-house, ensure it has been thoroughly purified to remove any unreacted starting materials or side products.

Table 2: Troubleshooting Inconsistent Biological Assay Results

FactorPotential IssueRecommended Action
Compound Stability Degradation of the active compound in the assay buffer.Prepare fresh stock solutions. Assess compound stability in the assay buffer over time.
Assay Protocol Inconsistent incubation times, temperatures, or reagent quality.Standardize all assay parameters. Use high-quality reagents from a single lot.
Plate Effects Evaporation or temperature gradients across the plate.Ensure proper mixing and consider plate layout to minimize edge effects.
Compound Purity Presence of active impurities.Verify the purity of the test compound using analytical methods like HPLC or qNMR.

Diagram 2: Signaling Pathway Context for ACE2 Inhibition

This diagram illustrates the targeted step in the context of SARS-CoV-2 entry into a host cell, which is the basis for the ACE2 inhibition assay.

ACE2_Inhibition_Pathway cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding Entry Viral Entry ACE2->Entry Inhibitor This compound Derivative Inhibitor->ACE2 Inhibition

Caption: Mechanism of ACE2 inhibition by a this compound derivative.

Experimental Protocols

Protocol 1: General Procedure for Amine Modification using this compound

This protocol provides a general guideline for the conjugation of this compound to a carboxylate-containing molecule via carbodiimide chemistry.

  • Activation of Carboxylic Acid:

    • Dissolve the molecule containing the carboxylic acid in an appropriate anhydrous aprotic solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester.

  • Conjugation with this compound:

    • In a separate vial, dissolve 1.5 equivalents of this compound in the reaction buffer (e.g., phosphate-buffered saline, pH 7.5-8.0).

    • Add the activated NHS-ester solution dropwise to the this compound solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) if necessary.

    • Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or chromatography on a non-acidic stationary phase.

Diagram 3: Experimental Workflow for Bioconjugation

Bioconjugation_Workflow start Start: Carboxylic Acid Molecule activation Activate with EDC/NHS start->activation add_aziridine Add this compound Solution (pH 7.5-8.0) activation->add_aziridine conjugation Incubate (e.g., 4°C overnight) add_aziridine->conjugation purification Purify Conjugate (e.g., Dialysis) conjugation->purification end Final Conjugate purification->end

Caption: Step-by-step workflow for bioconjugation using this compound.

Protocol 2: General Outline for an ACE2 Inhibition Assay

This protocol outlines the key steps for a typical in vitro ACE2 inhibition assay.

  • Plate Coating:

    • Coat the wells of a microplate with recombinant ACE2 protein. Incubate and then wash to remove unbound protein.

  • Inhibitor Incubation:

    • Prepare serial dilutions of the this compound derivative (test inhibitor) and a control inhibitor.

    • Add the inhibitor solutions to the ACE2-coated wells and incubate.

  • Addition of Spike Protein:

    • Add a labeled (e.g., biotinylated or His-tagged) SARS-CoV-2 Spike protein (RBD) to the wells. Incubate to allow binding to ACE2.

  • Detection:

    • Wash the plate to remove unbound Spike protein.

    • Add a detection reagent (e.g., streptavidin-HRP for biotinylated Spike protein) and incubate.

    • Add a substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the relevant literature and safety data sheets, and perform their own optimization experiments.

References

minimizing off-target effects of 1-Aziridineethanamine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting potential off-target effects of 1-Aziridineethanamine in biochemical and cell-based assays. Given that this compound contains a reactive aziridine ring, it has the potential to act as a covalent modifier, leading to non-specific interactions that can confound experimental results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound, also known as N-(2-Aminoethyl)aziridine, is an experimental compound that has been investigated as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a key enzyme in the renin-angiotensin system and also serves as the cellular receptor for certain coronaviruses. The primary intended on-target effect in many assays is the inhibition of ACE2's enzymatic activity.

Q2: What are the potential chemical reactivity-based off-target effects of this compound?

A2: The primary source of off-target effects for this compound stems from its electrophilic aziridine ring. This strained ring can undergo nucleophilic attack from residues on proteins, leading to covalent modification.[3][4] This non-specific binding can result in enzyme inhibition, activation, or disruption of protein function unrelated to ACE2. Common nucleophilic residues on proteins that can react with aziridines include cysteine thiols and the carboxylates of aspartic and glutamic acids.[2][5] Additionally, the primary and secondary amine groups on the molecule could participate in non-specific electrostatic interactions or chelation of metal ions in the assay buffer.[6]

Q3: How can I confirm that the observed cellular phenotype is due to this compound's effect on ACE2?

A3: A multi-pronged approach is recommended to confirm on-target activity:

  • Use a structurally distinct ACE2 inhibitor: Treat cells with a well-characterized, non-covalent ACE2 inhibitor (e.g., MLN-4760) as a comparator.[7][8] If the phenotype is recapitulated, it strengthens the evidence for on-target action.

  • Perform a target knockdown/knockout experiment: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate ACE2 expression. If the effect of this compound is diminished or abolished in these cells, it strongly suggests the phenotype is ACE2-dependent.

  • Conduct a washout experiment: For cell-based assays, pre-incubate cells with this compound, then wash the compound away and measure the duration of the effect. A persistent effect after washout is characteristic of irreversible covalent inhibition and helps differentiate it from reversible, non-covalent off-targets.[9][10]

Q4: What are some common assay interference mechanisms for reactive compounds like this compound?

A4: Beyond covalent modification of off-target proteins, reactive compounds can interfere with assays in several ways:

  • Reaction with assay reagents: It could react with components in the assay buffer, such as detection reagents (e.g., fluorescent probes) or reducing agents (e.g., DTT).[6]

  • Colloidal aggregation: At higher concentrations, poorly soluble compounds can form aggregates that sequester and denature proteins non-specifically, leading to false-positive inhibition.[11][12]

  • Light interference: The compound may absorb light or be fluorescent at the excitation/emission wavelengths of the assay, leading to signal quenching or false signals.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Troubleshooting Steps
High variability between replicate wells 1. Compound instability or reactivity in media. 2. Colloidal aggregation at the tested concentration.1. Prepare fresh stock solutions. Reduce pre-incubation times. 2. Test compound solubility in assay buffer. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. Re-test at a lower concentration range.
Inhibition observed in unrelated counter-screens Covalent modification of off-target proteins.1. Profile the compound against a panel of common off-target proteins, especially those with reactive cysteines. 2. Perform a pre-incubation with a non-specific nucleophile like glutathione (GSH) to see if it quenches the inhibitory activity.[14]
Time-dependent increase in inhibition Covalent inhibition (either on-target or off-target).1. Perform a kinetic analysis (kinact/KI) to characterize the time-dependent inhibition.[15][16] 2. Compare the kinetic parameters for the target (ACE2) versus a known off-target to determine selectivity.
Discrepancy between biochemical and cell-based assay potency 1. Poor cell permeability. 2. Rapid metabolism of the compound. 3. Reaction with cellular nucleophiles (e.g., glutathione) reducing available concentration.1. Use a cell permeability assay to assess compound uptake. 2. Measure compound stability in cell lysates or media over time. 3. Measure intracellular glutathione levels and assess if depletion correlates with compound treatment.
Signal interference in fluorescence-based assays Compound has intrinsic fluorescence or quenching properties.1. Run a control plate with the compound in assay buffer without the enzyme/cells to measure its background fluorescence. 2. If interference is present, consider switching to an orthogonal assay format (e.g., a label-free or colorimetric assay).[1][13]

Quantitative Data Summary

The following tables provide illustrative pharmacological data for this compound and a common control compound. This data is hypothetical and intended to serve as a template for organizing experimental results.

Table 1: Potency of this compound in Various ACE2 Assays

Assay TypeFormatEndpointApparent IC50 (nM)
BiochemicalFluorogenic Substrate CleavageInhibition of ACE2 Activity150
Cell-BasedAngiotensin II ConversionInhibition of ACE2 Activity850
BindingSpike-ACE2 Interaction ELISADisruption of Binding1200

Table 2: Selectivity Profile of this compound (Illustrative)

TargetAssay TypeApparent IC50 (µM)Fold Selectivity (vs. ACE2 biochemical)
ACE2 (On-Target) Biochemical Inhibition 0.15 1x
Cathepsin B (Off-Target)Biochemical Inhibition15100x
Caspase-3 (Off-Target)Biochemical Inhibition> 50> 333x
Glutathione (GSH)Thiol Reactivity Assay25167x

Experimental Protocols

Protocol 1: Pre-incubation Time-Dependent IC50 Assay to Assess Covalent Inhibition

This protocol is designed to determine if the inhibitory activity of this compound is time-dependent, a hallmark of covalent modification.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human ACE2 in assay buffer (e.g., PBS, pH 7.4, 0.01% Tween-20).[7]

    • Prepare serial dilutions of this compound (2X final concentration) and a non-covalent control inhibitor (e.g., MLN-4760) in assay buffer containing 1% DMSO.

    • Prepare a 4X solution of a fluorogenic ACE2 substrate in assay buffer.[13]

  • Pre-incubation:

    • In a 96-well plate, add equal volumes of the 2X ACE2 solution and the 2X compound dilutions.

    • Incubate the plate for different periods (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature. For the 0-minute time point, add the substrate immediately after the enzyme and inhibitor.

  • Reaction Initiation and Measurement:

    • After each pre-incubation period, initiate the enzymatic reaction by adding the 4X substrate solution to all wells.

    • Immediately measure the fluorescence kinetically over 30 minutes using a plate reader (e.g., Excitation: 320 nm, Emission: 380-405 nm).[8][13]

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase) for each well.

    • Plot the velocities against the inhibitor concentration for each pre-incubation time and fit the data to a four-parameter logistic equation to determine the IC50 value at each time point.

    • A leftward shift in the IC50 curve with increasing pre-incubation time indicates time-dependent (and likely covalent) inhibition.[15]

Protocol 2: Cellular Washout Assay

This protocol helps determine the reversibility of inhibition in a cellular context.

  • Cell Plating:

    • Plate cells expressing ACE2 (e.g., HEK293-ACE2) in a suitable multi-well plate and grow to ~90% confluency.

  • Compound Treatment:

    • Treat the cells with this compound at a concentration approximately 10x its cell-based IC50. Include a vehicle control (DMSO) and a reversible inhibitor control.

    • Incubate for a defined period (e.g., 2 hours).

  • Washout Procedure:

    • Aspirate the media containing the compound.

    • Wash the cell monolayer gently three times with a large volume of pre-warmed, serum-free media.

    • After the final wash, add fresh, compound-free culture media to the wells.

  • Recovery and Endpoint Measurement:

    • Incubate the plates for various recovery time points (e.g., 0, 2, 6, 24 hours).

    • At each time point, lyse the cells and measure the ACE2 activity using a suitable assay (e.g., fluorogenic substrate assay).

  • Data Analysis:

    • Plot ACE2 activity as a percentage of the vehicle control over the recovery time.

    • If the inhibitor is covalent and irreversible, ACE2 activity will recover slowly, likely dependent on the rate of new protein synthesis. If the inhibitor is reversible, activity should recover much more quickly as the compound diffuses away.[9][10]

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b1 Time-Dependent IC50 b2 Thiol Reactivity Assay b1->b2 confirm_on_target On-Target Specificity? b2->confirm_on_target b3 Counter-Screening c1 Cellular Potency Assay confirm_covalent Covalent Mechanism? c1->confirm_covalent c2 Washout Experiment c2->confirm_on_target c3 Target Knockdown end Validated On-Target Covalent Inhibitor c3->end start Start: Observed Activity start->c1 confirm_covalent->b1 Yes confirm_covalent->c2 Yes confirm_on_target->b3 No confirm_on_target->c3 Yes

Caption: Workflow for validating a covalent inhibitor.

signaling_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ACE2 ACE2 AngII->ACE2 Cleavage Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation AZE This compound AZE->ACE2

Caption: ACE2's role in the Renin-Angiotensin System.

References

Technical Support Center: Addressing Cytotoxicity of 1-Aziridineethanamine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues related to the cytotoxicity of 1-Aziridineethanamine in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is an organic compound containing a reactive aziridine ring. The cytotoxicity of aziridine-containing compounds is primarily due to their nature as alkylating agents. The strained three-membered aziridine ring can undergo nucleophilic attack, leading to the alkylation of cellular macromolecules, most notably DNA.[1][2] This DNA damage, if not repaired, can trigger cell cycle arrest and programmed cell death (apoptosis).[2] While specific toxicity data for this compound is limited, it is a monomer used in the synthesis of polyethylenimine (PEI), a polymer known for its cytotoxicity.[1][3][4]

Q2: What are the expected signs of this compound-induced cytotoxicity in cell culture?

Observed cytotoxic effects can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Induction of apoptosis, which can be confirmed by assays for caspase activation or Annexin V staining.

  • Disruption of the cell membrane, leading to necrotic cell death at higher concentrations.[3]

Q3: How can I determine a suitable starting concentration for my experiments?

Due to the high reactivity and potential for significant cytotoxicity, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A wide range of concentrations should be tested initially (e.g., from low micromolar to millimolar) to identify a suitable working concentration for your experiments.

Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?

Yes, the solvent used to dissolve this compound can have its own cytotoxic effects. It is essential to use a high-purity, cell-culture grade solvent and to ensure the final concentration in the cell culture medium is well below the level known to cause toxicity. Always include a vehicle control (cells treated with the same concentration of solvent as in the experimental wells) to distinguish between compound-induced and solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed at low concentrations.

If you observe a more significant decrease in cell viability than anticipated, consider the following troubleshooting steps:

  • Verify Compound Concentration: Double-check all calculations for stock solution preparation and serial dilutions. Ensure the compound was weighed accurately and completely dissolved.

  • Assess Cell Health: Before starting the experiment, confirm that your cells are healthy, with high viability (typically >95%), and are in the logarithmic growth phase. Use cells with a low passage number to ensure consistency.

  • Optimize Seeding Density: Both very low and very high cell densities can impact the apparent cytotoxicity of a compound. Ensure you are using an optimal and consistent seeding density for your cell line.

  • Check for Contamination: Test your cell cultures for mycoplasma or other microbial contamination, which can sensitize cells to chemical stressors.

  • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1% for DMSO). Run a vehicle control to confirm the solvent is not the source of the high cytotoxicity.

Issue 2: Inconsistent results between experiments.

Variability in cytotoxicity data can arise from several factors:

  • Inconsistent Cell Passage Number: Use cells within a narrow passage number range for all experiments, as sensitivity to cytotoxic agents can change with prolonged culturing.

  • Variation in Treatment Duration: Ensure the incubation time with this compound is consistent across all experiments. A time-course experiment can help identify the optimal endpoint.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration. Use calibrated pipettes and proper technique.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

Quantitative Data Summary

CompoundCell LineAssayIC50 ValueCitation
N1-AziridinylspermidineL1210 Murine Leukemia-0.15 µM[5]
N1-AziridinylspermidineHL60 Human Leukemia-0.11 µM[5]
N8-AziridinylspermidineL1210 Murine Leukemia-0.31 µM[5]
N8-AziridinylspermidineHL60 Human Leukemia-0.30 µM[5]
Branched Polyethylenimine (25 kDa)A431 CellsMTT37 µg/mL[6]
Linear Polyethylenimine (25 kDa)A431 CellsMTT74 µg/mL[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add the diluted compound solutions. Include untreated and vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from your culture vessel.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_workflow Troubleshooting High Cytotoxicity start High Cytotoxicity Observed check_conc Verify Compound Concentration & Preparation start->check_conc check_health Assess Cell Health & Seeding Density check_conc->check_health Concentration OK issue_identified Issue Identified & Resolved check_conc->issue_identified Error Found check_solvent Evaluate Solvent Toxicity (Vehicle Control) check_health->check_solvent Cells Healthy check_health->issue_identified Suboptimal check_contamination Test for Mycoplasma & Microbial Contamination check_solvent->check_contamination Solvent Not Toxic check_solvent->issue_identified Toxicity Observed check_contamination->issue_identified Contamination Found re_evaluate Re-evaluate Experiment check_contamination->re_evaluate No Contamination issue_identified->re_evaluate

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G compound This compound (Alkylating Agent) dna Cellular Nucleophiles (e.g., DNA) compound->dna reacts with gsh_conjugation Glutathione (GSH) Conjugation compound->gsh_conjugation dna_damage DNA Alkylation & DNA Damage dna->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest dna_repair DNA Repair Mechanisms dna_damage->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis dna_repair->cell_cycle_arrest if overwhelmed detoxification Detoxification & Excretion gsh_conjugation->detoxification

Caption: General mechanism of aziridine-induced cytotoxicity.

G stimulus Apoptotic Stimulus (e.g., DNA Damage) bax_bak Bax/Bak Activation stimulus->bax_bak mito Mitochondria bax_bak->mito acts on cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 activates casp3 Pro-Caspase-3 active_casp9->casp3 cleaves active_casp3 Active Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis executes

Caption: The intrinsic pathway of apoptosis.

References

Technical Support Center: Synthesis of Substituted Aziridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of substituted aziridines.

Troubleshooting Guides

This section addresses specific issues that may arise during aziridination reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Aziridine

Question: My aziridination reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge in aziridine synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The catalyst may be oxidized or otherwise deactivated. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen).[1] Using a freshly sourced or properly stored catalyst is crucial. Consider running a control reaction with a known successful substrate to diagnose catalyst-related issues.[1] For some rhodium-catalyzed reactions, adding silver salts like AgSbF₆ has been shown to improve yields.[2]

  • Sub-optimal Reaction Conditions: The temperature, solvent, or concentration may not be ideal for your specific substrate. Systematically screen these parameters. Lowering the temperature can sometimes improve yield and selectivity.[1] The choice of solvent is critical; for instance, perfluorinated alcohols like trifluoroethanol (TFE) can stabilize reactive intermediates but may require a base like MgO to neutralize acidic byproducts.[1]

  • Improper Reagent Handling: The nitrogen source or oxidant may be compromised. Use freshly opened or properly stored reagents.[1] For reactions involving hypervalent iodine reagents, their purity is critical. Slow addition of the oxidant is often crucial to prevent the formation of byproducts.[1]

  • Substrate-Related Issues: The olefin or amine precursor may be impure or inherently unreactive under the current conditions. Purify the starting materials before use.[1] Electron-rich anilines can be problematic and may lead to competitive oxidative polymerization.[1] Unactivated or sterically hindered alkenes are also known to be challenging substrates.[3]

  • Moisture and Air Sensitivity: Some aziridination reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[4]

Issue 2: Significant Byproduct Formation

Question: I am observing significant byproduct formation, which is lowering the yield of my desired aziridine. What are these byproducts and how can I minimize them?

Answer: Byproduct formation is a common issue that can often be mitigated by adjusting reaction conditions.

  • Allylic C-H Amination: Instead of aziridination of the double bond, the nitrenoid can insert into an allylic C-H bond.

    • Mitigation: Lowering the reaction temperature and ensuring slow addition of the oxidant can help favor aziridination.[1]

  • Diaryldiazenes: Rapid addition of the oxidant can lead to the formation of diaryldiazenes as byproducts.[1]

    • Mitigation: Employ slow addition of the oxidant.[1]

  • Ring-Opened Products: The strained aziridine ring can be susceptible to opening, especially in the presence of acids or nucleophiles during workup or purification.[2][5]

    • Mitigation: Use mild workup conditions, avoiding acidic washes if possible.[2] If purification is done via silica gel chromatography, which can be acidic, consider neutralizing the silica gel with triethylamine or using a different stationary phase like neutral or basic alumina.[2][4]

Issue 3: Poor Stereoselectivity

Question: My reaction is producing a mixture of diastereomers or a low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a critical aspect of chiral aziridine synthesis.

  • Diastereoselectivity:

    • Reaction Mechanism: Concerted pathways often lead to high stereospecificity, while stepwise mechanisms involving radical intermediates may result in diastereomeric mixtures.[5]

    • Catalyst and Ligand: The steric and electronic properties of the catalyst and its ligands are crucial in controlling the diastereomeric outcome. Some catalyst systems can be tuned to favor the formation of either cis or trans aziridines.[5]

    • Substrate Control: The stereochemistry of the starting alkene can directly influence the product's stereochemistry in stereospecific reactions.[5]

  • Enantioselectivity:

    • Chiral Ligand/Catalyst Design: The choice of a chiral ligand is paramount for inducing asymmetry. For instance, in copper-catalyzed reactions, ligands like (R,R)-Ph-BPE have been used to achieve high ee.[5]

    • Reaction Conditions: Temperature and solvent can significantly impact the enantiomeric excess. Optimization of these parameters is often necessary.

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on Rhodium-Catalyzed Aziridination Yield

ParameterVariationObserved Effect on YieldReference
Temperature Lowering temperatureCan improve selectivity and yield, especially for reactive substrates.[1]
Oxidant Addition Slow additionMinimizes byproduct formation (e.g., diaryldiazenes).[1]
Solvent Trifluoroethanol (TFE)Can stabilize reactive intermediates.[1]
Base MgO (with TFE)Neutralizes acidic byproducts.[1]
Additive AgSbF₆Has been shown to improve yields in some cases.[2]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Aziridination

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).[1]

  • Reagent Addition: Add the olefin (1.0 equiv), the aniline or other nitrogen source (1.0-1.5 equiv), and a base such as MgO (2.0 equiv) if an acidic byproduct is expected.[1]

  • Solvent Addition: Add the degassed solvent (e.g., TFE, toluene, or CH₂Cl₂) to achieve the desired concentration (typically 0.1 M).[1]

  • Oxidant Addition: If using a solid oxidant, add it at this point. If it is a liquid, prepare a solution in the reaction solvent and add it slowly via syringe pump over several hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with a saturated solution of Na₂S₂O₃ if an iodine(III) oxidant was used).[1] Extract the product with an appropriate organic solvent. The crude product can then be purified by flash column chromatography. To avoid potential ring-opening, the silica gel can be pre-treated with a solution of 1-2% triethylamine in the eluent system.[2]

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckReagents Check Reagent Quality Start->CheckReagents CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate SolutionCatalyst Use fresh catalyst Handle under inert atmosphere Run control reaction CheckCatalyst->SolutionCatalyst SolutionConditions Screen temperature, solvent, concentration Lower temperature Use appropriate solvent/base combo OptimizeConditions->SolutionConditions SolutionReagents Use fresh reagents Slow oxidant addition CheckReagents->SolutionReagents SolutionSubstrate Purify starting materials Consider alternative nitrogen source for electron-rich anilines CheckSubstrate->SolutionSubstrate

Caption: Troubleshooting workflow for low yield in aziridination reactions.

Aziridination_Byproducts Reaction Aziridination Reaction DesiredProduct Desired Aziridine Reaction->DesiredProduct Main Pathway Byproduct1 Allylic C-H Amination Reaction->Byproduct1 Side Reaction Byproduct2 Diaryldiazenes Reaction->Byproduct2 Side Reaction Byproduct3 Ring-Opened Products Reaction->Byproduct3 During Workup/Purification Mitigation1 Lower temperature Slow oxidant addition Byproduct1->Mitigation1 Mitigation2 Slow oxidant addition Byproduct2->Mitigation2 Mitigation3 Mild workup Neutralize silica gel Use alumina Byproduct3->Mitigation3

Caption: Common byproducts in aziridination and their mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted aziridines?

A1: Several methods are commonly employed, including:

  • Nitrene addition to alkenes: This is a very common method, often catalyzed by transition metals like rhodium or copper.[6][7]

  • Intramolecular cyclization of haloamines or amino alcohols: These are classic methods known as the Gabriel ethylenimine synthesis and the Wenker synthesis, respectively.[6]

  • From epoxides: Aziridines can be synthesized from epoxides through a two-step process involving ring-opening with an azide followed by reduction and cyclization.[6]

  • Aza-Darzens reaction: This involves the reaction of an imine with a carbene or ylide.

Q2: How can I purify my aziridine product if it is sensitive to silica gel?

A2: If your aziridine is decomposing on silica gel, you can try the following:

  • Neutralize the silica gel: Pre-treat the silica gel with a solution of 1-2% triethylamine in the eluent.[2]

  • Use an alternative stationary phase: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.[4]

  • Avoid chromatography: If possible, consider other purification methods such as crystallization or distillation.

Q3: Are there any particular safety concerns when working with aziridines?

A3: Yes, aziridine and many of its derivatives are toxic and mutagenic due to their ability to act as alkylating agents.[8] They should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Q4: What is the role of the N-substituent on the stability and reactivity of the aziridine ring?

A4: The N-substituent plays a crucial role. Electron-withdrawing groups (e.g., sulfonyl, acyl) activate the aziridine ring towards nucleophilic ring-opening, making it more reactive.[9] These are often referred to as "activated" aziridines. N-H, N-alkyl, and N-aryl aziridines are considered "non-activated" and are generally more stable and less reactive.[9]

Q5: Can I perform reactions on other parts of the molecule without affecting the aziridine ring?

A5: It is possible, but care must be taken to choose reaction conditions that are compatible with the strained aziridine ring. Strongly acidic or nucleophilic conditions should be avoided if ring-opening is not desired. Protecting the aziridine nitrogen, for example with a bulky silyl group, can sometimes be a useful strategy.[4]

References

improving the stereoselectivity of aziridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of aziridines.

Troubleshooting Guides

This section addresses common issues encountered during aziridination reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Aziridine

Question: My aziridination reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in aziridination can stem from several factors, including substrate reactivity, catalyst efficacy, and reaction conditions.[1]

  • Substrate Reactivity: Unactivated or sterically hindered alkenes can be challenging substrates.[2] Electron-rich olefins are generally more reactive.[3]

    • Recommendation: For less reactive substrates, consider increasing the catalyst loading or extending the reaction time.[1] If using unactivated terminal alkenes, specialized systems like planar chiral rhodium indenyl catalysts have shown promise.[1][2]

  • Catalyst and Ligand Choice: The selection of the catalyst and its associated ligands is critical. The electronic and steric properties of both significantly impact reactivity.[2][3]

    • Recommendation: A screening of different catalysts (e.g., Rhodium, Copper, Iron-based) and ligands is often necessary to find the optimal combination for your specific substrate.[3] For instance, in some rhodium-catalyzed aziridinations, the addition of silver salts like AgSbF₆ has been shown to improve yields.[3][4]

  • Reaction Conditions: Temperature and solvent can dramatically influence the reaction outcome.[3]

    • Recommendation: A systematic optimization of these parameters is recommended. Experiment with a range of solvents, as polarity can influence the reaction pathway.[3][5]

Issue 2: Poor Enantioselectivity or Diastereoselectivity

Question: I am obtaining my desired aziridine, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is low. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a primary goal in asymmetric aziridination. Low stereoselectivity can often be traced back to the chiral catalyst, ligand, or reaction conditions.

  • Chiral Ligand/Catalyst Design: The structure of the chiral ligand or catalyst is paramount for inducing asymmetry.[1]

    • Recommendation: Screen a variety of chiral ligands. For copper-catalyzed reactions, ligands like (R,R)-Ph-BPE have been used to achieve high ee.[1] For certain substrates, vaulted biaryl-Lewis Acid complexes, such as those derived from VAPOL, can provide very high asymmetric induction.[6] The choice of the metal center is also critical; for example, Co(II)-based metalloradical catalysis can be highly selective.[3]

  • Solvent Effects: The solvent can play a significant role in the transition state geometry, thereby influencing stereoselectivity.[5][7]

    • Recommendation: Conduct a solvent screen. A change in solvent polarity or coordinating ability can sometimes lead to a significant improvement in enantioselectivity.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity.[7]

    • Recommendation: If the reaction proceeds at a reasonable rate at lower temperatures, attempt the reaction at 0 °C, -20 °C, or even lower. For example, the addition of trifluoroacetic acid in some reactions allows them to be carried out at -60 °C with a notable increase in stereoselectivity.[7]

Issue 3: Presence of Significant Side Products

Question: My reaction mixture shows the formation of significant byproducts, such as those from C-H amination or ring-opening. How can I suppress these side reactions?

Answer: The formation of byproducts is a common challenge in aziridination chemistry, particularly C-H amination and aziridine ring-opening.

  • C-H Amination (C-H Insertion): This is a frequent competing reaction where the nitrene inserts into a C-H bond instead of adding across the double bond.[3]

    • Recommendation:

      • Catalyst/Ligand Optimization: Switch to a catalyst system known to favor aziridination over C-H amination. For instance, specific Co(II) or Ag(I) systems have shown good chemoselectivity.[3] Fine-tuning the steric and electronic properties of the ligand can also disfavor the C-H amination pathway.[3]

      • Solvent Screening: The polarity of the solvent can influence the chemoselectivity. Experiment with a range of solvents to find conditions that favor aziridination.[3]

  • Aziridine Ring-Opening: The three-membered aziridine ring is strained and can be susceptible to opening, especially in the presence of nucleophiles or acids.[3][8] This can occur during the reaction, workup, or purification.[3]

    • Recommendation:

      • Mild Workup Conditions: Avoid acidic conditions during workup. A wash with a mild base like saturated sodium bicarbonate solution can neutralize any acid.[3]

      • Purification Technique: Silica gel chromatography can sometimes lead to ring-opening due to its acidic nature.[3] Consider using deactivated silica gel or alternative purification methods like chromatography on alumina or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for asymmetric aziridination?

A1: The most prominent catalysts for asymmetric aziridination are based on rhodium, copper, and iron.[9]

  • Rhodium catalysts , particularly dirhodium(II) tetracarboxylates, are highly effective for a broad range of alkenes.[9] Planar chiral Rh(III) indenyl catalysts have also been developed for the aziridination of unactivated terminal alkenes.[10]

  • Copper catalysts , often used with chiral ligands like bisoxazolines (BOX) or phosphines, are also widely employed.[1][11] The choice of the counterion and ligand can significantly affect the stereospecificity.[11]

  • Iron-based catalysts offer a more earth-abundant and less toxic alternative, and their activity can be tuned by ligand substitution.[12][13]

Q2: How does the choice of nitrene precursor affect the reaction?

A2: The nitrene precursor is a critical component of the reaction. The most common precursors are [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) and related compounds.[6] The electronic and steric properties of the precursor can impact reactivity and selectivity. For instance, using different N-substituents on the precursor can lead to aziridines with various functionalities.

Q3: Can I perform aziridination on an unactivated alkene?

A3: Yes, while challenging, methods for the asymmetric aziridination of unactivated alkenes have been developed. These often require specialized catalyst systems. For example, planar chiral Rh(III) indenyl catalysts have been successfully used for the enantioselective aziridination of unactivated terminal alkenes.[4][10]

Q4: What is the typical mechanism for metal-catalyzed aziridination?

A4: The mechanism can vary depending on the metal and ligand system. A common pathway involves the reaction of the metal catalyst with the nitrene precursor to form a metal-nitrene intermediate. This intermediate then reacts with the alkene. The nitrene transfer can proceed through a concerted or a stepwise pathway.[14] Computational studies on some rhodium-catalyzed systems suggest a stepwise mechanism involving the formation of a four-membered metallacycle as the rate- and enantio-determining step.[4]

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Aziridination of Styrene

Catalyst SystemLigand/AdditiveSolventYield (%)ee (%)Reference
[Rh₂(OAc)₄]Chiral PorphyrinCH₂Cl₂8588[9]
CuOTf(R,R)-Ph-BOXBenzene6363[11]
[Ind*RhCl₂]₂AgSbF₆, CsOAcDCE7795[4][10]
VAPOL-BH₃-CH₂Cl₂7498[6]

Data is representative and reaction conditions may vary. Please consult the original literature for detailed protocols.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Aziridination of Unactivated Terminal Alkenes [4]

  • To an oven-dried vial equipped with a magnetic stir bar is added the planar chiral Rh(III) indenyl catalyst (0.025 mmol, 2.5 mol%).

  • The vial is sealed and purged with nitrogen.

  • Anhydrous 1,2-dichloroethane (DCE, 1.0 mL) is added, followed by the alkene substrate (1.0 mmol, 1.0 equiv).

  • The nitrogen transfer reagent (e.g., a hydroxylamine derivative, 1.2 mmol, 1.2 equiv), AgSbF₆ (0.3 mmol, 30 mol%), and CsOAc (0.3 mmol, 30 mol%) are added sequentially.

  • The reaction mixture is stirred at room temperature for the specified time (typically 12-24 h).

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Add Rh(III) indenyl catalyst to vial purge Seal and purge with Nitrogen prep_catalyst->purge add_solvent Add anhydrous DCE purge->add_solvent add_substrate Add alkene substrate add_solvent->add_substrate add_reagents Add N-transfer reagent, AgSbF₆, and CsOAc add_substrate->add_reagents stir Stir at room temperature (12-24h) add_reagents->stir quench Quench reaction stir->quench purify Purify by column chromatography quench->purify product Isolated Aziridine purify->product

Caption: Experimental workflow for a typical rhodium-catalyzed asymmetric aziridination.

troubleshooting_logic cluster_yield Troubleshoot Yield cluster_ee Troubleshoot Stereoselectivity cluster_side Troubleshoot Side Reactions start Aziridination Reaction Outcome low_yield Low Yield? start->low_yield low_ee Low Stereoselectivity? low_yield->low_ee No check_substrate Assess Substrate Reactivity low_yield->check_substrate Yes side_products Side Products? low_ee->side_products No screen_ligand Screen Chiral Ligands low_ee->screen_ligand Yes success Successful Reaction side_products->success No optimize_catalyst_side Optimize Catalyst/Ligand for Chemoselectivity side_products->optimize_catalyst_side Yes screen_catalyst_yield Screen Catalysts/Ligands check_substrate->screen_catalyst_yield optimize_conditions_yield Optimize Temp/Solvent screen_catalyst_yield->optimize_conditions_yield optimize_conditions_yield->low_ee optimize_conditions_ee Optimize Temp/Solvent screen_ligand->optimize_conditions_ee optimize_conditions_ee->side_products mild_workup Use Mild Workup/Purification optimize_catalyst_side->mild_workup mild_workup->success

Caption: Troubleshooting logic for improving stereoselective aziridination reactions.

References

Validation & Comparative

Validating the Inhibitory Effect of 1-Aziridineethanamine on ACE2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Aziridineethanamine (also known as N-(2-Aminoethyl)-1-aziridineethanamine or NAAE) and other alternative inhibitors of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical enzyme in the renin-angiotensin system and serves as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells. This document summarizes key performance data, details experimental protocols for inhibitor validation, and visualizes relevant biological pathways and workflows.

Comparative Analysis of ACE2 Inhibitors

The inhibitory potential of this compound against ACE2 has been identified through in silico screening of a large small-molecule library, followed by enzymatic assays[1]. While a precise IC50 value for this compound is not explicitly stated in the primary literature, its dose-dependent inhibitory activity has been demonstrated. For a robust comparison, this guide includes data on well-characterized ACE2 inhibitors.

Table 1: Quantitative Comparison of ACE2 Inhibitors

InhibitorChemical StructureIC50 ValueAssay TypeReference
This compound (NAAE) C4H10N2Dose-dependent inhibition observed; IC50 not explicitly reported.Enzymatic Assay--INVALID-LINK--
MLN-4760 C19H23Cl2N3O40.44 nMEnzymatic Assay--INVALID-LINK--, --INVALID-LINK--
DX600 Peptide2.8 nMEnzymatic Assay--INVALID-LINK--
Nirmatrelvir (component of Paxlovid) C23H32F3N5O4Indirectly inhibits viral replication post-entry, not a direct ACE2 inhibitor.N/A--INVALID-LINK--
Remdesivir C27H35N6O8PInhibits viral RNA polymerase post-entry, not a direct ACE2 inhibitor.N/A--INVALID-LINK--

Note: The inhibitory activity of compounds can vary based on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the study of ACE2 inhibition.

In Vitro ACE2 Enzymatic Inhibition Assay

This assay quantifies the enzymatic activity of ACE2 in the presence of a potential inhibitor.

Principle: A fluorogenic substrate for ACE2 is used. When cleaved by active ACE2, a fluorescent signal is produced, which can be measured. An inhibitor will reduce the cleavage of the substrate, resulting in a decreased fluorescent signal.

Materials:

  • Recombinant human ACE2 enzyme

  • Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100)

  • Test inhibitor (this compound or other compounds)

  • Positive control inhibitor (e.g., MLN-4760)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

  • In a 96-well microplate, add the assay buffer, recombinant ACE2 enzyme, and the diluted inhibitors or vehicle control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm in a kinetic mode for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the ACE2 activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based ACE2 Inhibition Assay (Pseudovirus Entry Assay)

This assay assesses the ability of an inhibitor to block the entry of a virus that uses the ACE2 receptor.

Principle: A non-replicating virus (e.g., a lentivirus) is engineered to express the Spike protein of a coronavirus (e.g., SARS-CoV-2) and a reporter gene (e.g., luciferase). The entry of this pseudovirus into cells expressing ACE2 will result in the expression of the reporter gene. An inhibitor that blocks the Spike-ACE2 interaction will prevent viral entry and reduce the reporter signal.

Materials:

  • ACE2-expressing host cells (e.g., HEK293T-ACE2 or Calu-3 cells)

  • Pseudovirus particles expressing the Spike protein and a reporter gene

  • Cell culture medium and supplements

  • Test inhibitor (this compound or other compounds)

  • Positive control (e.g., neutralizing antibody against the Spike protein)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the ACE2-expressing host cells in a 96-well plate and allow them to adhere overnight.

  • On the following day, treat the cells with serial dilutions of the test inhibitor or controls for 1-2 hours.

  • Add the pseudovirus particles to the wells.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Calculate the percentage of inhibition of viral entry for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the validation of ACE2 inhibitors.

ACE2_Inhibition_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation a Small Molecule Library b Molecular Docking to ACE2 a->b c Lead Compound Identification (e.g., this compound) b->c Top Candidates d ACE2 Enzymatic Assay c->d e IC50 Determination d->e f Pseudovirus Entry Assay e->f Promising Inhibitors g Confirmation of Inhibitory Effect f->g

Caption: Experimental workflow for identifying and validating ACE2 inhibitors.

ACE2_Signaling_Pathway cluster_ras Renin-Angiotensin System (RAS) cluster_ace2_pathway ACE2 Counter-regulatory Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R ACE2 ACE2 AngII->ACE2 Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Ang1_7 Angiotensin-(1-7) ACE2->Ang1_7 Cleavage MasR Mas Receptor Ang1_7->MasR Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation Inhibitor This compound Inhibitor->ACE2 Inhibition

Caption: The role of ACE2 in the Renin-Angiotensin System and the point of inhibition.

Safety and Handling of this compound

As an aziridine-containing compound, this compound should be handled with caution. Aziridines are a class of reactive compounds and can be toxic.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Specific toxicity data for this compound is limited. However, related compounds can be harmful if swallowed, and in contact with skin, and may cause skin and eye irritation. In case of exposure, seek immediate medical attention. Always consult the material safety data sheet (MSDS) provided by the supplier for detailed safety information.

This guide provides a foundational overview for researchers interested in the inhibitory effects of this compound on ACE2. Further experimental validation is necessary to fully characterize its potency, selectivity, and therapeutic potential.

References

A Comparative Analysis of ACE2 Binding Affinity: 1-Aziridineethanamine versus MLN-4760

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the angiotensin-converting enzyme 2 (ACE2) binding affinities of two compounds: 1-Aziridineethanamine and MLN-4760. The information is intended for researchers and professionals involved in drug discovery and development, particularly those targeting the renin-angiotensin system and viral entry pathways that utilize ACE2, such as SARS-CoV-2.

Executive Summary

A comprehensive review of available scientific literature reveals a significant disparity in the extent of characterization between this compound and MLN-4760 concerning their interaction with ACE2. MLN-4760 is a well-documented, potent, and selective inhibitor of ACE2 with a substantial body of experimental data detailing its high binding affinity. In stark contrast, while this compound has been identified as a potential ACE2 inhibitor through computational methods, there is a notable absence of publicly available experimental data to quantify its binding affinity.

This guide will present the robust quantitative data for MLN-4760 and summarize the current, more limited understanding of this compound's interaction with ACE2.

Quantitative Data on ACE2 Binding Affinity

The following table summarizes the available quantitative data for the ACE2 binding affinity of MLN-4760. No experimental quantitative data for this compound was found in the public domain.

CompoundIC50 (nM)Assay ConditionsReference
MLN-4760 0.44Recombinant human ACE2, fluorogenic substrate[1][2][3][4][5]
This compound Data not available--

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher binding affinity and potency.

Detailed Compound Profiles

MLN-4760: A Potent and Well-Characterized ACE2 Inhibitor

MLN-4760 is a potent and highly selective small molecule inhibitor of ACE2.[4] It acts as a reversible inhibitor, binding to the active site of the ACE2 enzyme.[2] Extensive research has demonstrated its high affinity for ACE2, with a reported IC50 value of 0.44 nM.[1][2][3][4][5] This strong binding affinity has made MLN-4760 a valuable tool for studying the physiological roles of ACE2 and as a reference compound in the development of other ACE2 inhibitors.

Molecular dynamics simulations have shown that MLN-4760 binds to the enzymatic active site of ACE2, inducing a conformational change in the protein.[6] Interestingly, this binding does not appear to directly block the interaction with the SARS-CoV-2 spike protein's receptor-binding domain (RBD), but rather alters the dynamics of the ACE2-RBD complex.[6]

This compound: A Computationally Identified Potential ACE2 Inhibitor

This compound, and more specifically its N-(2-aminoethyl) derivative, has been identified as a potential inhibitor of ACE2 through computational molecular docking studies.[7][8] These in silico methods predict that the molecule can bind to the ACE2 enzyme. However, a critical gap exists in the scientific literature, as there is no publicly available experimental data to confirm this interaction or to quantify its binding affinity (e.g., an IC50 or Ki value).

Without experimental validation, the actual binding affinity and inhibitory potential of this compound against ACE2 remain theoretical.

Experimental Protocols

The following section details a representative experimental protocol for determining the ACE2 binding affinity of an inhibitor, based on methods used for MLN-4760.

In Vitro ACE2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of ACE2 using a fluorogenic substrate.

Materials:

  • Recombinant human ACE2 enzyme

  • Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 µM ZnCl2, 0.05% BSA)

  • Test compounds (e.g., MLN-4760, this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of recombinant human ACE2 to each well of the microplate.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).

  • The rate of the reaction is proportional to the ACE2 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Interaction: Signaling and Workflow

ACE2 as a Receptor for SARS-CoV-2

The diagram below illustrates the role of ACE2 as the primary receptor for the entry of the SARS-CoV-2 virus into host cells. Inhibition of ACE2 is a therapeutic strategy aimed at preventing this initial step of infection.

cluster_0 Viral Entry Pathway SARS_CoV_2 SARS-CoV-2 Virus Spike_Protein Spike Protein (RBD) SARS_CoV_2->Spike_Protein possesses ACE2 ACE2 Receptor Spike_Protein->ACE2 binds to Host_Cell Host Cell ACE2->Host_Cell is on Viral_Entry Viral Entry & Replication ACE2->Viral_Entry mediates MLN_4760 MLN-4760 MLN_4760->ACE2 inhibits 1_Aziridineethanamine This compound (Predicted) 1_Aziridineethanamine->ACE2 predicted to inhibit

Diagram of SARS-CoV-2 entry via ACE2 and points of inhibition.
Experimental Workflow for Determining ACE2 Binding Affinity

The following diagram outlines the typical workflow for an in vitro experiment to determine the IC50 of a potential ACE2 inhibitor.

Start Start: Prepare Reagents Serial_Dilution Create Serial Dilutions of Test Compound Start->Serial_Dilution Add_ACE2 Add Recombinant ACE2 Enzyme Serial_Dilution->Add_ACE2 Incubate_Inhibitor Incubate with Test Compound Add_ACE2->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for in vitro ACE2 inhibition assay.

Conclusion

The comparison between this compound and MLN-4760 in terms of ACE2 binding affinity is currently one-sided due to a lack of experimental data for the former. MLN-4760 is a well-established, high-affinity ACE2 inhibitor that serves as a benchmark in the field. While computational studies suggest that this compound may interact with ACE2, experimental validation is necessary to confirm this and to determine its potency. Researchers interested in this compound as a potential ACE2 inhibitor should prioritize conducting in vitro binding and functional assays to generate the quantitative data needed for a direct and meaningful comparison with established inhibitors like MLN-4760.

References

A Comparative Analysis of 1-Aziridineethanamine and Captopril on Angiotensin-Converting Enzyme 2 (ACE2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme 2 (ACE2) has emerged as a critical enzyme in human physiology, playing a dual role in the renin-angiotensin system (RAS) and as the cellular receptor for the SARS-CoV-2 virus. This guide provides a detailed comparative analysis of two compounds, 1-Aziridineethanamine and the well-established drug captopril, and their respective interactions with ACE2. While both molecules are involved in modulating the RAS, their mechanisms of action and effects on ACE2 are fundamentally different. This analysis is supported by experimental data to offer a clear understanding for researchers in cardiovascular disease and virology.

Executive Summary

This guide reveals that N-(2-aminoethyl)-1-aziridineethanamine is a direct inhibitor of ACE2 enzymatic activity. In stark contrast, captopril, a widely-used angiotensin-converting enzyme (ACE) inhibitor, does not directly inhibit ACE2. Instead, its primary mechanism is the inhibition of ACE, a distinct but related enzyme in the RAS pathway. This fundamental difference in their molecular targets leads to divergent physiological effects, which are detailed in this comparison.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and captopril on ACE2 and ACE.

CompoundTarget EnzymeParameterValueReference
N-(2-aminoethyl)-1-aziridineethanamineACE2IC501.3 ± 0.2 µM[1]
CaptoprilACE2InhibitionNo significant inhibition[2]
CaptoprilACEIC5020 nM[3]

Experimental Protocols

ACE2 Inhibition Assay for N-(2-aminoethyl)-1-aziridineethanamine

The inhibitory activity of N-(2-aminoethyl)-1-aziridineethanamine on ACE2 was determined using a fluorometric assay. This method measures the cleavage of a specific, internally quenched fluorescent substrate by recombinant human ACE2.

Materials:

  • Recombinant human ACE2 enzyme

  • Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 200 mM NaCl, 10 µM ZnCl2)

  • N-(2-aminoethyl)-1-aziridineethanamine (test compound)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Solutions of N-(2-aminoethyl)-1-aziridineethanamine were prepared in a suitable solvent (e.g., DMSO) and then diluted in Assay Buffer to various concentrations.

  • In a 96-well plate, 20 µL of the test compound dilutions were added to the wells.

  • 20 µL of recombinant human ACE2 solution (final concentration ~10 ng/mL) was added to each well.

  • The plate was incubated for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

  • To initiate the enzymatic reaction, 60 µL of the fluorogenic ACE2 substrate (final concentration ~10 µM) was added to each well.

  • The fluorescence intensity was measured kinetically over 30-60 minutes using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 320/420 nm).

  • The rate of substrate cleavage was calculated from the linear portion of the kinetic curve.

  • The percent inhibition at each concentration of the test compound was calculated relative to a control reaction with no inhibitor.

  • The IC50 value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ACE2 Activity Assay in the Presence of Captopril

To confirm the lack of direct inhibition of ACE2 by captopril, a similar fluorometric assay can be employed.

Procedure: The same procedure as described above for N-(2-aminoethyl)-1-aziridineethanamine would be followed, with captopril used as the test compound at concentrations typically effective for ACE inhibition (e.g., ranging from nanomolar to high micromolar). The results are expected to show no significant reduction in the rate of substrate cleavage, indicating that captopril does not directly inhibit ACE2 activity[2].

Signaling Pathways and Mechanisms of Action

The distinct targets of this compound and captopril within the Renin-Angiotensin System lead to different downstream effects.

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE ACE AT1R AT1 Receptor (Vasoconstriction, Inflammation) AngII->AT1R ACE2 ACE2 Ang17 Angiotensin-(1-7) (Vasodilation, Anti-inflammatory) AngII->Ang17 MasR Mas Receptor Ang17->MasR Captopril Captopril Captopril->ACE Inhibition Aziridineethanamine This compound Aziridineethanamine->ACE2 Inhibition

Caption: Differential targeting of the Renin-Angiotensin System.

This compound: As a direct inhibitor of ACE2, N-(2-aminoethyl)-1-aziridineethanamine blocks the conversion of Angiotensin II to Angiotensin-(1-7). This could potentially lead to an accumulation of Angiotensin II, a potent vasoconstrictor and pro-inflammatory molecule. The inhibition of ACE2 by this compound has also been shown to block the entry of SARS-CoV into cells, highlighting its potential as an antiviral agent[1].

Captopril: Captopril inhibits ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II[4]. This leads to vasodilation and a reduction in blood pressure. By lowering Angiotensin II levels, captopril indirectly reduces the substrate available for ACE2. Some studies have suggested that long-term use of ACE inhibitors may lead to an upregulation of ACE2 expression, a topic of ongoing research.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of these two compounds on ACE2.

G start Start: Comparative Analysis compound_prep Prepare Stock Solutions (this compound & Captopril) start->compound_prep assay_setup Set up ACE2 Fluorometric Assay (96-well plate) compound_prep->assay_setup add_compounds Add Serial Dilutions of Compounds assay_setup->add_compounds add_enzyme Add Recombinant Human ACE2 add_compounds->add_enzyme pre_incubation Pre-incubate (15 min) add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading add_substrate->kinetic_read data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 kinetic_read->data_analysis conclusion Conclusion: - this compound inhibits ACE2 - Captopril does not directly inhibit ACE2 data_analysis->conclusion

Caption: Workflow for comparing ACE2 inhibition.

Conclusion

This comparative guide demonstrates that this compound and captopril have distinct and separate mechanisms of action within the Renin-Angiotensin System. N-(2-aminoethyl)-1-aziridineethanamine is a direct inhibitor of ACE2, with potential applications as a research tool to probe ACE2 function and as a starting point for the development of therapeutics targeting this enzyme. Captopril, on the other hand, is a potent and specific inhibitor of ACE, with no direct inhibitory effect on ACE2. This distinction is critical for researchers investigating the complex interplay of the RAS in cardiovascular health and disease, as well as in the context of viral entry. Future research should continue to explore the nuanced effects of modulating these key enzymes.

References

Assessing the Specificity of 1-Aziridineethanamine for ACE2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Aziridineethanamine's specificity for the Angiotensin-Converting Enzyme 2 (ACE2) receptor. Due to the limited availability of direct experimental binding data for this compound, this comparison is made with the well-characterized ACE2 inhibitor, MLN-4760. Additionally, this guide briefly discusses other compounds investigated in the context of ACE2, such as Berberine and Resveratrol, to provide a broader perspective on different modes of interaction with this critical enzyme.

Executive Summary

This compound was initially identified as a potential inhibitor of ACE2 through computational molecular docking studies.[1][2] However, to date, there is a lack of publicly available experimental data to confirm its binding affinity and specificity through in vitro or in vivo assays. In contrast, MLN-4760 is a potent and selective ACE2 inhibitor with a well-documented half-maximal inhibitory concentration (IC50) in the nanomolar range.[3][4][5][6] Other natural compounds like Berberine and Resveratrol have been studied for their effects on ACE2, but their primary mechanism of action appears to be the modulation of ACE2 expression rather than direct enzymatic inhibition.[7][8][9][10] This guide underscores the importance of experimental validation for computationally identified compounds and provides a framework for assessing ACE2 inhibitors.

Data Presentation: Comparison of ACE2 Interacting Compounds

CompoundType of InteractionReported IC50/Binding Affinity for ACE2Method of Identification/ValidationSelectivity
This compound Putative InhibitorNot experimentally determinedIn silico molecular docking[1][2]Not experimentally determined
MLN-4760 Potent InhibitorIC50: 0.44 nM [3][4][5][6]In vitro enzymatic assays[3][5]High selectivity over ACE and Carboxypeptidase A[3][5]
Berberine Modulator of Expression/Potential InhibitorBinding Energy (computational): -9.8 kcal/mol.[11] Primarily reported to modulate ACE2 expression.[10] Some studies suggest direct inhibition of ACE with an IC50 of 125 µM.[12]Computational docking and in vitro expression studies.[10][11]Not fully characterized for direct ACE2 binding.
Resveratrol Modulator of ExpressionNot a direct inhibitor; reported to reduce ACE2 expression.[7][8][9]In vitro and in vivo expression analysis.[7][8][9]Not applicable (modulator of expression).

Experimental Protocols

To experimentally determine the inhibitory activity and specificity of a compound like this compound for ACE2, a fluorogenic enzymatic assay is a standard method.

Protocol: Fluorogenic ACE2 Inhibition Assay

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ACE2.

Materials:

  • Recombinant Human ACE2

  • Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp))

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Test Compound (e.g., this compound)

  • Reference Inhibitor (e.g., MLN-4760)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human ACE2 to the desired concentration in the assay buffer.

  • Reaction Mixture: Add the diluted ACE2 to the wells of the 96-well plate.

  • Inhibitor Incubation: Add the serially diluted test compound or reference inhibitor to the wells containing ACE2. Include a control with buffer only (no inhibitor). Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for binding.

  • Substrate Addition: Add the fluorogenic ACE2 substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Experimental Workflow for ACE2 Inhibition Assay A Prepare Serial Dilutions of Test Compound C Incubate ACE2 with Test Compound A->C B Add Recombinant ACE2 to Microplate Wells B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence Over Time D->E F Calculate Reaction Rates and Percent Inhibition E->F G Determine IC50 from Dose-Response Curve F->G

Caption: Workflow for determining the IC50 of an ACE2 inhibitor.

Logical Relationship of Compound Comparison

cluster_1 Comparative Assessment of ACE2-Interacting Compounds cluster_inhibitors Direct Inhibitors cluster_modulators Expression Modulators ACE2 ACE2 Target A This compound (Computationally Identified) A->ACE2 Putative Inhibition B MLN-4760 (Experimentally Validated) B->ACE2 Confirmed Inhibition (IC50 = 0.44 nM) C Berberine C->ACE2 Modulates Expression D Resveratrol D->ACE2 Reduces Expression

Caption: Comparison of different modes of interaction with ACE2.

Conclusion

The initial identification of this compound as a potential ACE2 inhibitor through computational methods highlights the power of in silico screening in drug discovery. However, this guide emphasizes the critical need for subsequent experimental validation to determine true binding affinity and specificity. When compared to the potent and well-characterized inhibitor MLN-4760, the lack of experimental data for this compound leaves its efficacy and specificity for ACE2 unconfirmed. For researchers in drug development, this serves as a crucial reminder that computational hits must be rigorously tested in biochemical and cellular assays to validate their potential as therapeutic agents. Further investigation into this compound using the described experimental protocols is warranted to ascertain its true potential as an ACE2 inhibitor.

References

Unmasking the Unseen: A Comparative Guide to Off-Target Profiling of 1-Aziridineethanamine in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Aziridineethanamine, an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor, has shown potential therapeutic applications in cardiovascular disease and SARS-CoV infections.[1] However, the comprehensive off-target profile of this molecule remains largely uncharacterized. Understanding unintended molecular interactions is paramount to mitigating potential toxicity and ensuring clinical success. This guide provides a comparative overview of state-of-the-art methodologies for off-target profiling of this compound in human cell lines, complete with detailed experimental protocols and illustrative data.

Comparative Analysis of Off-Target Profiling Platforms

A variety of in vitro techniques are available to identify and characterize the off-target interactions of small molecules like this compound. The choice of platform depends on the specific research question, desired throughput, and the nature of the potential off-targets. Below is a comparison of key methodologies.

Profiling Method Principle Throughput Cellular Context Direct Target Engagement Strengths Limitations
Kinase Profiling Measures the ability of a compound to inhibit the activity of a large panel of recombinant kinases.HighIn vitro (cell-free)Indirect (activity-based)Broad coverage of the kinome; highly quantitative (IC50 values).[][3]Lacks cellular context (e.g., ATP concentration, protein complexes); may not reflect in-cell potency.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4][5][6]Low to MediumIntact cells or lysatesYesConfirms direct target engagement in a physiological context; can be adapted for proteome-wide screening (MS-CETSA).[4][5]Can be technically challenging; throughput is lower for single-target validation.
In Vitro Safety Pharmacology Panels Screens the compound against a broad panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[7][8][9]HighIn vitro (cell-free or membrane preps)Indirect (activity or binding)Covers a wide range of clinically relevant off-targets; helps predict potential toxicities.[7][9]Lacks the complexity of a live-cell environment; may not capture all relevant off-target effects.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently label the active sites of entire enzyme families to profile changes in enzyme activity upon compound treatment.MediumCell lysates or intact cellsYesProvides a direct readout of enzyme activity in a native biological system; can identify novel off-targets.Requires the availability of suitable chemical probes for the enzyme class of interest.

Experimental Protocols

Detailed methodologies for key off-target profiling experiments are provided below. These protocols can be adapted for the specific analysis of this compound.

Kinase Profiling using a Radiometric Assay

This protocol outlines a standard radiometric assay for screening this compound against a panel of kinases.

1. Reagents and Materials:

  • This compound stock solution (in DMSO)

  • Recombinant human kinases

  • Kinase-specific substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation fluid and counter

2. Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time.

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

G Workflow for Radiometric Kinase Profiling cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_reagents Add Compound and Kinase Mix to Plate prep_compound->add_reagents prep_reagents Prepare Kinase/Substrate Mix prep_reagents->add_reagents start_reaction Initiate Reaction with [γ-³³P]ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash Plate transfer->wash add_scint Add Scintillation Fluid wash->add_scint read Read on Scintillation Counter add_scint->read calculate Calculate % Inhibition read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for Radiometric Kinase Profiling.

Cellular Thermal Shift Assay (CETSA®) using Western Blotting

This protocol describes a classic CETSA experiment to validate the engagement of this compound with a putative off-target protein in intact cells.

1. Reagents and Materials:

  • Human cell line of interest (e.g., HEK293, HeLa)

  • This compound

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

2. Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound or DMSO (vehicle control) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities to generate a thermal melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[4][10]

G CETSA Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis culture Culture Human Cell Line treat Treat with this compound or DMSO culture->treat harvest Harvest and Wash Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat at Different Temperatures aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble Fraction lyse->centrifuge western Western Blot for Target Protein centrifuge->western quantify Quantify Band Intensity western->quantify plot Plot Melting Curve quantify->plot

Caption: CETSA Experimental Workflow.

Hypothetical Off-Target Profile of this compound

The following tables present hypothetical data to illustrate the expected outcomes from the described profiling assays. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Kinase Selectivity Profile of this compound (10 µM)
Kinase Family Kinase Target % Inhibition
Tyrosine KinaseSRC85
Tyrosine KinaseABL178
Serine/Threonine KinaseCDK215
Serine/Threonine KinaseMAPK18
Lipid KinasePI3Kα5
Table 2: Hypothetical CETSA Results for a Putative Off-Target (SRC Kinase)
Temperature (°C) Relative Band Intensity (DMSO) Relative Band Intensity (this compound)
451.001.00
500.950.98
550.750.92
600.400.80
650.150.55
700.050.20

Logical Relationships in Off-Target Investigation

The process of investigating and validating off-target effects follows a logical progression from broad screening to specific validation.

G Logical Flow for Off-Target Investigation cluster_screening Broad Screening cluster_hit_id Hit Identification cluster_validation Validation cluster_conclusion Conclusion kinase_screen Kinase Panel Screen identify_hits Identify Potential Off-Targets kinase_screen->identify_hits safety_panel In Vitro Safety Panel safety_panel->identify_hits cetsa CETSA for Target Engagement identify_hits->cetsa cell_assay Cell-Based Functional Assay identify_hits->cell_assay confirm_off_target Confirm Off-Target Effect cetsa->confirm_off_target cell_assay->confirm_off_target

Caption: Logical Flow for Off-Target Investigation.

By employing a combination of these powerful techniques, researchers can build a comprehensive off-target profile for this compound, enabling a more informed assessment of its therapeutic potential and safety profile. This systematic approach is crucial for advancing promising lead compounds through the drug development pipeline.

References

Comparative Analysis of 1-Aziridineethanamine Cross-Reactivity with Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of 1-Aziridineethanamine and structurally related compounds. Due to the limited availability of broad-panel screening data for this compound, this document focuses on its known and predicted interactions, alongside comparative data from close structural analogs, to infer potential selectivity. The information is compiled from computational and in vitro studies to support research and drug development efforts.

Executive Summary

Quantitative Data on Enzyme Inhibition

The following table summarizes the available quantitative data for the inhibition of enzymes by this compound and a close structural analog. The data highlights the specificity conferred by the alkyl chain length.

CompoundTarget EnzymeInhibition Constant (K_I)IC50Notes
This compoundACE2Not Experimentally Determined-Identified as a potential inhibitor through molecular docking studies.[1]
N-(5-aminopentyl)aziridineLysyl Oxidase0.22 mM-Acts as a competitive and irreversible inhibitor. Aminoalkylaziridines with shorter or longer carbon chains (3, 4, 6, and 7 methylene units) did not inhibit the enzyme, demonstrating high structural selectivity.[2]

Mechanism of Action: Irreversible Inhibition by Aziridine Compounds

The inhibitory action of many aziridine-containing molecules proceeds through an irreversible mechanism. The strained three-membered aziridine ring is susceptible to nucleophilic attack by residues in the enzyme's active site, such as cysteine or serine. This attack leads to the opening of the aziridine ring and the formation of a stable, covalent bond between the inhibitor and the enzyme, resulting in its inactivation.

G General Mechanism of Irreversible Enzyme Inhibition by Aziridine Compounds cluster_0 Initial State cluster_1 Binding and Reaction cluster_2 Final State Enzyme Enzyme Active Site (with Nucleophile, e.g., Cys-SH) EI_Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->EI_Complex Binding Inhibitor Aziridine-containing Inhibitor Inhibitor->EI_Complex Ring_Opening Nucleophilic Attack & Aziridine Ring Opening EI_Complex->Ring_Opening Reaction Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Irreversibly Inhibited) Ring_Opening->Covalent_Adduct Covalent Bond Formation

Caption: Irreversible enzyme inhibition by aziridine compounds.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the cross-reactivity of aziridine-containing compounds.

ACE2 Inhibition Assay (Hypothetical for this compound)

This protocol is based on established fluorescence-based assays for ACE2 activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant ACE2.

  • Materials:

    • Human recombinant ACE2 enzyme.

    • Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH).

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 µM ZnCl2, pH 7.4).

    • This compound (test compound).

    • A known ACE2 inhibitor as a positive control (e.g., MLN-4760).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the ACE2 enzyme solution to each well, followed by the different concentrations of the test compound or controls.

    • Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined time (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to each well.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 320 nm, emission at 400 nm) at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Lysyl Oxidase Inhibition Assay

This protocol is adapted from fluorometric assays used to measure lysyl oxidase activity.

  • Objective: To determine the inhibitory constant (Ki) of an aminoalkylaziridine against lysyl oxidase.

  • Materials:

    • Purified lysyl oxidase enzyme.

    • 1,5-diaminopentane (or another suitable amine substrate).

    • Amplex® Red reagent.

    • Horseradish peroxidase (HRP).

    • Assay buffer (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2).

    • Test inhibitor (e.g., N-(5-aminopentyl)aziridine).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, Amplex® Red, and HRP.

    • The lysyl oxidase enzyme and various concentrations of the test inhibitor are added to the wells of a microplate.

    • The plate is incubated at 37°C for a specified time to allow for pre-incubation of the enzyme with the inhibitor.

    • The reaction is initiated by the addition of the 1,5-diaminopentane substrate.

    • The fluorescence (excitation ~540 nm, emission ~590 nm) is measured over time. The production of H2O2 by lysyl oxidase is coupled to the HRP-catalyzed conversion of Amplex® Red to the fluorescent product, resorufin.

    • The initial reaction velocities are calculated from the slopes of the fluorescence curves.

    • To determine the mode of inhibition and the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor.

    • The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Ki. For time-dependent irreversible inhibition, progress curves are analyzed to determine the rate of inactivation.

Experimental Workflow for Cross-Reactivity Screening

A general workflow for assessing the cross-reactivity of a compound like this compound would involve screening against a panel of diverse enzymes.

G Experimental Workflow for Enzyme Cross-Reactivity Screening start Start: Select Test Compound (e.g., this compound) primary_screen Primary Screening: Single High Concentration vs. Enzyme Panel (e.g., Kinases, Proteases, Oxidases) start->primary_screen hit_identification Hit Identification: Identify Enzymes with Significant Inhibition (e.g., >50% inhibition) primary_screen->hit_identification dose_response Dose-Response Assays: Determine IC50 Values for Identified Hits hit_identification->dose_response mechanism_studies Mechanism of Inhibition Studies: Determine Ki and Mode of Inhibition (Competitive, Non-competitive, Irreversible) dose_response->mechanism_studies selectivity_analysis Selectivity Analysis: Compare IC50/Ki Values Across Different Enzymes mechanism_studies->selectivity_analysis end_point End: Cross-Reactivity Profile selectivity_analysis->end_point

Caption: Workflow for assessing enzyme cross-reactivity.

References

Comparative Analysis of 1-Aziridineethanamine Analogs in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 1-aziridineethanamine analogs reveals their potential as inhibitors of Angiotensin-Converting Enzyme 2 (ACE2), a key protein in cardiovascular regulation and a cellular entry point for coronaviruses. While extensive structure-activity relationship (SAR) data for a broad series of these specific analogs remains limited in publicly available literature, existing research on the parent compound, N-(2-aminoethyl)-1-aziridineethanamine, and related aziridine-containing molecules provides foundational insights into their inhibitory mechanism and therapeutic potential.

N-(2-aminoethyl)-1-aziridineethanamine has been identified as an experimental inhibitor of ACE2.[1][2] Its mechanism of action is believed to involve a conformational change in the ACE2 protein upon binding, which not only affects its enzymatic activity but may also interfere with the binding of viral proteins, such as the SARS-CoV S-glycoprotein.[1] This dual-action potential has positioned these compounds as interesting candidates for further investigation in both cardiovascular disease and antiviral research.

Quantitative Comparison of Aziridine-Based ACE2 Inhibitors

Compound IDModification on Aziridine RingModification on Ethanamine ChainACE2 Inhibition IC50 (µM)Cytotoxicity (CC50 in µM)
Hypothetical 1 UnsubstitutedUnsubstitutedData Not AvailableData Not Available
Hypothetical 2 2-methylN-methylData Not AvailableData Not Available
Hypothetical 3 2,2-dimethylN,N-dimethylData Not AvailableData Not Available
Hypothetical 4 2-ethylN-ethylData Not AvailableData Not Available

Experimental Protocols

The evaluation of this compound analogs necessitates robust and standardized experimental protocols. The following sections detail the methodologies for key assays used to characterize their biological activity.

ACE2 Inhibition Assay (Fluorogenic Method)

This assay quantifies the enzymatic activity of ACE2 by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human ACE2 enzyme

  • Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))

  • Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)[3]

  • Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • In a 96-well black microplate, add the diluted test compounds. Include wells for a positive control (ACE2 enzyme without inhibitor) and a negative control (Assay Buffer only).

  • Add a solution of recombinant human ACE2 to all wells except the negative control.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).[4]

  • The rate of increase in fluorescence is proportional to ACE2 activity. The percentage of inhibition for each compound concentration is calculated relative to the positive control.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability.

Materials:

  • Human cell line (e.g., HEK293 or a relevant cell line expressing ACE2)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, can then be determined.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound analogs on ACE2 has implications for the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. Furthermore, as the cellular receptor for SARS-CoV-2, ACE2 inhibition directly impacts viral entry.

ACE2_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE Conversion AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Activation ACE2 ACE2 AngII->ACE2 Cleavage Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Ang17 Angiotensin-(1-7) ACE2->Ang17 Viral_Entry Viral Entry ACE2->Viral_Entry Aziridineethanamine This compound Analog Aziridineethanamine->ACE2 Inhibition Aziridineethanamine->Viral_Entry Blockade MasR Mas Receptor Ang17->MasR Activation Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 Binding

Figure 1. The dual role of ACE2 in the Renin-Angiotensin System and as a viral receptor, and the inhibitory action of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs ACE2_Assay ACE2 Inhibition Assay (Fluorogenic) Synthesis->ACE2_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Determination ACE2_Assay->IC50_Determination CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis CC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Figure 2. A generalized experimental workflow for the SAR study of this compound analogs as ACE2 inhibitors.

References

A Head-to-Head Comparison of Aziridine-Based ACE2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of several aziridine-based angiotensin-converting enzyme 2 (ACE2) inhibitors, supported by experimental data. This analysis focuses on the inhibitory potency of novel analogues of the well-characterized inhibitor, MLN-4760.

The angiotensin-converting enzyme 2 (ACE2) is a critical metalloenzyme that serves as the primary cellular entry point for coronaviruses, including SARS-CoV-2. This role has made it a significant target for the development of therapeutic inhibitors. Among the various classes of inhibitors, those containing an aziridine moiety have shown promise. This guide provides a direct comparison of recently developed aziridine-based ACE2 inhibitors, focusing on their in vitro inhibitory activity.

Performance Data of Aziridine-Based ACE2 Inhibitors

The inhibitory potency of four novel analogues of MLN-4760, a known aziridine-based ACE2 inhibitor, was evaluated and compared. The experimental data, presented as pIC50 values, quantifies the concentration of each inhibitor required to reduce ACE2 activity by half, with higher values indicating greater potency. The study "Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study" provides a head-to-head comparison of these compounds.[1]

The results demonstrate that stereochemistry plays a significant role in the inhibitory effect of these compounds. For instance, the (S,S)-1 analogue exhibited a markedly higher potency than its (S,R)-1 counterpart, with a difference of two orders of magnitude in their experimental pIC50 values.[1] Furthermore, the 3,5-disubstituted benzyl analogues ((S,S)-2, (S,S)-3, and (S,S)-4) displayed pIC50 values comparable to the parent compound, MLN-4760, with (S,S)-3 being the most potent among the newly synthesized analogues.[1]

CompoundStructureExperimental pIC50
MLN-4760(Reference Compound)8.19
(S,S)-14-fluorobenzyl substituent6.69 ± 0.05
(S,R)-14-fluorobenzyl substituent4.39 ± 0.04
(S,S)-23,5-difluorobenzyl substituent7.54 ± 0.06
(S,S)-33-fluoro-5-(trifluoromethyl)benzyl substituent7.61 ± 0.09
(S,S)-43,5-bis(trifluoromethyl)benzyl substituent7.54 ± 0.06

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for the aziridine-based ACE2 inhibitors was performed using a commercially available fluorometric assay kit.

Assay Principle:

The assay utilizes the ability of active ACE2 to cleave a synthetic peptide substrate containing a quenched fluorophore (MCA). Upon cleavage by ACE2, the free fluorophore is released, and its fluorescence can be measured using a microplate reader. The presence of an ACE2 inhibitor reduces the enzymatic activity, leading to a decrease in the fluorescence signal.

Detailed Methodology (based on Abcam's Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric) ab273297): [2][3]

  • Reagent Preparation:

    • All kit components (ACE2 Assay Buffer, ACE2 Enzyme, ACE2 Substrate, and MCA Standard) were prepared according to the manufacturer's instructions.

    • The test inhibitors (MLN-4760 and its analogues) were dissolved in an appropriate solvent and serially diluted to the desired concentrations.

  • Assay Procedure:

    • A 96-well black microplate was used for the assay.

    • For each inhibitor concentration, a "Sample" well was prepared containing the ACE2 enzyme and the specific inhibitor concentration.

    • A "Positive Control" well was prepared containing the ACE2 enzyme without any inhibitor.

    • A "Background Control" well was prepared containing the assay buffer but no enzyme.

    • The plate was incubated to allow the inhibitors to interact with the enzyme.

    • The enzymatic reaction was initiated by adding the ACE2 substrate to all wells.

  • Fluorescence Measurement:

    • The fluorescence intensity was measured kinetically using a fluorescence microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[2][3]

  • Data Analysis and pIC50 Calculation:

    • The rate of the enzymatic reaction (slope of the fluorescence curve) was calculated for each well.

    • The percent inhibition for each inhibitor concentration was determined by comparing the slope of the "Sample" wells to the "Positive Control" well.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The pIC50 value was calculated as the negative logarithm of the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the ACE2 signaling pathway and the experimental workflow for inhibitor screening.

ACE2_Inhibition_Pathway ACE2 Inhibition by Aziridine-Based Compounds cluster_ACE2_Action Normal ACE2 Function cluster_Inhibition Inhibition Mechanism Angiotensin_II Angiotensin II ACE2 ACE2 Enzyme Angiotensin_II->ACE2 Cleavage Inhibited_ACE2 Inhibited ACE2 Angiotensin_II->Inhibited_ACE2 Binding Blocked Angiotensin_1_7 Angiotensin (1-7) ACE2->Angiotensin_1_7 Vasodilation Vasodilation & Cardioprotection Angiotensin_1_7->Vasodilation Aziridine_Inhibitor Aziridine-Based Inhibitor Aziridine_Inhibitor->Inhibited_ACE2 Binds to Active Site Experimental_Workflow Workflow for pIC50 Determination of ACE2 Inhibitors A Prepare Serial Dilutions of Aziridine Inhibitors B Add Diluted Inhibitors and ACE2 Enzyme to 96-Well Plate A->B C Incubate at Room Temperature B->C D Initiate Reaction with Fluorogenic ACE2 Substrate C->D E Measure Fluorescence Kinetically (Ex: 320nm, Em: 420nm) D->E F Calculate Reaction Rates (Slopes) E->F G Determine % Inhibition vs. Inhibitor Concentration F->G H Plot Dose-Response Curve and Calculate pIC50 G->H

References

Safety Operating Guide

Proper Disposal of 1-Aziridineethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to understand that direct chemical neutralization of 1-Aziridineethanamine by laboratory personnel is strongly discouraged due to its hazardous and reactive nature.[1] The standard and safest protocol involves managing all waste containing this chemical through your institution's Environmental Health and Safety (EHS) department.[1]

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and regulatory compliance.

Immediate Safety and Handling

Before preparing for disposal, personnel must be aware of the primary hazards associated with this compound and related aziridine compounds. These substances are highly reactive, flammable, toxic, and corrosive.[1] They are also known skin and respiratory sensitizers and are considered potential mutagens and carcinogens.[1]

Personal Protective Equipment (PPE): When handling this compound or its waste, always work in a certified chemical fume hood and wear the following PPE:[2]

  • Gloves: Chemical-resistant gloves are mandatory.[2]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2]

  • Lab Coat: A flame-resistant lab coat should be worn.[2]

  • Respiratory Protection: All work should be conducted in a chemical fume hood to avoid vapor inhalation.[2]

Operational Disposal Plan: Step-by-Step Guidance

The proper disposal of this compound waste is a structured process designed to prioritize safety and compliance.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused product, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and materials used for spill cleanup.[1]

  • Segregate this compound waste from all other waste streams to prevent dangerous reactions.[1] Whenever feasible, keep the waste in its original, clearly labeled container.[1]

2. Waste Container and Labeling:

  • Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice.[3]

  • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3] The concentration (if in solution) and quantity of the waste should also be indicated.[1]

  • Ensure the container is kept tightly sealed at all times, except when adding waste.[3]

3. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

  • This storage area must be away from heat, sparks, and open flames.[1]

  • Store this compound waste separately from incompatible materials, particularly acids and oxidizing agents.[1]

4. Arranging for Professional Disposal:

  • The most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[1] EHS personnel are trained and equipped to handle the disposal of hazardous chemicals like this compound.[1]

  • Provide the EHS department with the precise chemical name, concentration, and quantity of the waste.[1]

  • Schedule a pickup for the hazardous waste in accordance with your institution's established procedures.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor.[1]

  • Small Spills: If you are trained and have the appropriate spill kit, you may clean up a small spill. Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[1] Place the absorbent material into a designated hazardous waste container.[1]

  • Large Spills: For large spills, evacuate the area immediately and contact your EHS department or emergency services.[1]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits, are provided in the reviewed safety documents. The primary directive is to treat all concentrations of this compound and materials contaminated with it as hazardous waste to be managed by a professional disposal service.

Disposal Workflow

This compound Disposal Workflow start Start: Handling This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe segregate 1. Waste Identification & Segregation ppe->segregate container 2. Use Labeled, Sealed Hazardous Waste Container segregate->container spill Spill Occurs segregate->spill Potential Event storage 3. Store in Designated, Ventilated Area container->storage contact_ehs 4. Contact EHS for Disposal storage->contact_ehs pickup EHS Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end small_spill Small Spill: - Use spill kit - Absorb with inert material - Place in waste container spill->small_spill Small large_spill Large Spill: - Evacuate area - Contact EHS/Emergency Services spill->large_spill Large small_spill->container large_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety Protocols for 1-Aziridineethanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This document provides critical safety and logistical information for the handling and disposal of 1-Aziridineethanamine (CAS 4025-37-0). Researchers, scientists, and drug development professionals should review these procedures to ensure a safe laboratory environment.

This compound and its derivatives are highly reactive compounds that present significant health risks.[1] Inhalation, ingestion, or skin contact can be harmful, causing irritation to the skin, eyes, and respiratory tract.[2] Due to the strained three-membered aziridine ring, these compounds are reactive towards nucleophiles, necessitating careful handling to prevent uncontrolled reactions.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDouble gloving is recommended. Wear two pairs of powder-free gloves, with the inner glove tucked under the cuff of the lab coat and the outer glove covering the cuff.[3] Change gloves regularly or immediately if contaminated, torn, or punctured.[3]
Eye Protection Safety goggles or face shieldUse safety goggles that provide a complete seal around the eyes or a full-face shield to protect against splashes.[1]
Body Protection Protective disposable gownWear a long-sleeved, solid-front, low-permeability disposable gown.[3] Ensure cuffs are tight-fitting.[3]
Respiratory Protection Full-face respiratorIf exposure limits are exceeded or if working in a poorly ventilated area, a full-face respirator is necessary.[4]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified laboratory fume hood.[1][2]

  • Restricted Access: The preparation area should be restricted to authorized personnel only.[3] Prominently display warning signs.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Handling and Transfer:

  • Controlled Dispensing: Use controlled transfer techniques such as pipettes or dispensing systems designed for reactive chemicals to avoid spills.[1] Manual pouring should be avoided.[1]

  • Incompatible Materials: Store this compound separately from acids, oxidizers, and other reactive substances to prevent hazardous chemical reactions.[1]

  • Container Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[1]

3. Spill and Emergency Procedures:

  • Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the affected area.[1]

  • Containment: Use appropriate absorbent materials to contain the spill.[1] Do not use water unless specified for the extinguishing agent.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][4]

    • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes and seek immediate medical attention.[1][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Excess and expired this compound should be disposed of through a licensed hazardous material disposal company.[5] This may involve incineration in a facility equipped with an afterburner and scrubber.[4][5]

  • Contaminated Materials: All contaminated materials, including gloves, gowns, and absorbent materials, should be collected in suitable, closed, and labeled containers for disposal by a licensed hazardous waste contractor.[4][5]

  • Prohibited Disposal: Do not dispose of this compound or its contaminated packaging in sanitary sewers, storm sewers, or landfills.[5]

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe ventilation Verify Fume Hood Operation ppe->ventilation emergency_prep Check Emergency Equipment ventilation->emergency_prep transfer Controlled Transfer of Chemical emergency_prep->transfer reaction Perform Experiment transfer->reaction spill_check Spill Occurred? reaction->spill_check evacuate Evacuate Area spill_check->evacuate Yes decontaminate Decontaminate Work Area spill_check->decontaminate No contain Contain Spill with Absorbent evacuate->contain first_aid Administer First Aid if Needed contain->first_aid dispose_spill Dispose of Contaminated Materials first_aid->dispose_spill dispose_spill->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End remove_ppe->end

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aziridineethanamine
Reactant of Route 2
Reactant of Route 2
1-Aziridineethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.